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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole: A Technical Guide

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Saturated heterocycles, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Saturated heterocycles, particularly small, strained rings like azetidine, have become privileged motifs for improving physicochemical properties[1]. 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a highly versatile building block that integrates the conformational rigidity of an azetidine ring with the stable, heteroaromatic properties of a pyrazole core.

As a Senior Application Scientist, I approach the design and synthesis of this molecule not just as a chemical exercise, but as a strategic enabler for drug discovery. The incorporation of the azetidin-3-yloxy moiety serves to lower the overall lipophilicity (logP) and increase the fraction of sp3-hybridized carbons ( Fsp3​ ), which directly correlates with enhanced aqueous solubility and metabolic stability compared to acyclic ether analogs[2]. Furthermore, the N1-ethyl group provides a precisely tuned lipophilic vector, frequently utilized to occupy specific hydrophobic pockets, such as the hinge region in kinase inhibitors[3].

Pharmacophore Target 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole Azetidine Azetidin-3-yloxy Motif (High Fsp3, Rigidity) Target->Azetidine Pyrazole Pyrazole Core (Heteroaromatic Spacer) Target->Pyrazole Ethyl N1-Ethyl Group (Lipophilic Pocket Binder) Target->Ethyl Benefit1 Aqueous Solubility & Metabolic Stability Azetidine->Benefit1 Improves Benefit2 Linear Exit Vector & H-Bond Acceptor Pyrazole->Benefit2 Provides Benefit3 Target Selectivity (e.g., Kinase Hinge) Ethyl->Benefit3 Enhances

Structural rationale and pharmacophoric contributions of the target molecule.

Retrosynthetic Analysis & Workflow Design

The synthesis of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole fundamentally relies on the formation of the ether linkage between the pyrazole and azetidine rings, followed by the unmasking of the azetidine nitrogen.

We utilize N-Boc-3-hydroxyazetidine over the N-Cbz derivative. The causality here is critical: the Boc group allows for orthogonal deprotection under acidic conditions (e.g., HCl in dioxane), avoiding catalytic hydrogenation which could inadvertently reduce halogens present on more complex downstream intermediates.

Two primary pathways are viable for the etherification:

  • Mitsunobu Reaction (Route A): Direct coupling of 1-ethyl-1H-pyrazol-4-ol[4] with N-Boc-3-hydroxyazetidine using DIAD and Triphenylphosphine ( PPh3​ ). While highly efficient, the removal of triphenylphosphine oxide ( Ph3​PO ) during purification can be challenging on a large scale.

  • SN​2 Displacement (Route B): Alkylation of 1-ethyl-1H-pyrazol-4-ol using N-Boc-3-iodoazetidine or N-Boc-3-(mesyloxy)azetidine under basic conditions ( Cs2​CO3​ , DMF, heat). This route is often preferred for scale-up due to a cleaner impurity profile.

SyntheticWorkflow A 1-Ethyl-1H-pyrazol-4-ol D Boc-Protected Intermediate A->D Mitsunobu (DIAD, PPh3) A->D SN2 (Base, Heat) B N-Boc-3-hydroxyazetidine B->D Mitsunobu C N-Boc-3-iodoazetidine C->D SN2 E 4-(Azetidin-3-yloxy)- 1-ethyl-1H-pyrazole D->E Deprotection (HCl/Dioxane)

Divergent synthetic workflows for the target molecule via Mitsunobu or SN2.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system, ensuring that intermediate quality is verified before progressing to the next stage.

Step 3.1: Synthesis of tert-Butyl 3-((1-ethyl-1H-pyrazol-4-yl)oxy)azetidine-1-carboxylate (Mitsunobu Route)
  • Rationale: The Mitsunobu reaction proceeds via the SN​2 inversion of the azetidin-3-ol stereocenter. Although azetidin-3-ol is achiral (making inversion stereochemically invisible), understanding this mechanism dictates the strict order of reagent addition to ensure the betaine intermediate forms correctly.

  • Procedure:

    • Charge a dry, argon-purged flask with 1-ethyl-1H-pyrazol-4-ol (1.0 equiv, 10.0 mmol)[4], N-Boc-3-hydroxyazetidine (1.2 equiv, 12.0 mmol), and PPh3​ (1.5 equiv, 15.0 mmol) in anhydrous THF (50 mL).

    • Cool the mixture to 0 °C using an ice bath.

    • Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 15.0 mmol) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents the premature thermal decomposition of the highly reactive PPh3​ -DIAD betaine complex.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Validation Check: Monitor by LC-MS. The disappearance of the pyrazole mass ( m/z 113.1 [M+H]+ ) and the appearance of the product mass ( m/z 268.2 [M+H]+ ) validates completion.

    • Concentrate the solvent in vacuo. Purify via flash column chromatography (Silica gel, Eluent: Hexanes/Ethyl Acetate 80:20 to 50:50) to afford the Boc-protected intermediate.

Step 3.2: Acidic Deprotection to Yield the Dihydrochloride Salt
  • Rationale: We utilize 4M HCl in dioxane rather than Trifluoroacetic acid (TFA). TFA yields a trifluoroacetate salt, which can act as an unwanted ligand or disrupt the stoichiometry of bases in downstream transition-metal catalyzed couplings (e.g., Buchwald-Hartwig aminations). HCl in dioxane yields a highly crystalline, stoichiometrically predictable dihydrochloride salt.

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

    • Add 4M HCl in dioxane (10.0 equiv, 50.0 mmol) at room temperature.

    • Stir the mixture for 3 hours. A white precipitate will begin to form as the free amine is generated and immediately protonated.

    • Validation Check: TLC (DCM/MeOH 9:1) should show the complete consumption of the starting material ( Rf​≈0.6 ).

    • Dilute the suspension with diethyl ether (20 mL) to maximize precipitation.

    • Filter the solid, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum to afford 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole dihydrochloride as a white solid.

Analytical Characterization

Rigorous characterization is required to ensure the absence of residual Ph3​PO and to confirm the integrity of the highly strained azetidine ring, which can occasionally undergo ring-opening under harsh conditions.

ParameterExpected Value / Description
Appearance White to off-white crystalline solid (as dihydrochloride salt)
Molecular Formula C8​H13​N3​O⋅2HCl
Molecular Weight 167.21 g/mol (Free base) / 240.13 g/mol (Salt)
LC-MS (ESI+) m/z 168.1 [M+H]+ (Corresponds to the free base)
1 H NMR (400 MHz, DMSO- d6​ ) δ 9.50 (br s, 2H, NH2+​ ), 7.85 (s, 1H, Pyrazole-CH), 7.42 (s, 1H, Pyrazole-CH), 5.05 (tt, J = 6.5, 4.0 Hz, 1H, Azetidine-CH-O), 4.40 (dd, J = 12.0, 6.5 Hz, 2H, Azetidine- CH2​ ), 4.15 (q, J = 7.2 Hz, 2H, Ethyl- CH2​ ), 4.05 (dd, J = 12.0, 4.0 Hz, 2H, Azetidine- CH2​ ), 1.35 (t, J = 7.2 Hz, 3H, Ethyl- CH3​ ).
13 C NMR (100 MHz, DMSO- d6​ ) δ 139.5, 128.2, 115.4 (Pyrazole carbons), 68.5 (Azetidine-CH-O), 52.1 (Azetidine- CH2​ ), 46.8 (Ethyl- CH2​ ), 15.2 (Ethyl- CH3​ ).
Purity (HPLC) > 98% (UV detection at 254 nm)

Applications in Target-Directed Drug Development

Once synthesized, 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole serves as an advanced nucleophile. The secondary amine of the azetidine ring can be readily coupled to heteroaryl halides via SN​Ar (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig cross-coupling.

In the development of c-MET (HGFR) inhibitors , pyrazole-substituted aminoheteroaryl compounds utilize this exact spatial geometry to interact with the kinase hinge region while exposing the polar azetidine to the solvent-accessible front[3]. Similarly, in the evolution of NAAA (N-Acylethanolamine-Hydrolyzing Acid Amidase) inhibitors , pyrazole-azetidine frameworks have been explored to fine-tune non-covalent enzyme inhibition and oral bioavailability[5]. The robust, self-validating synthesis provided above ensures that medicinal chemists can reliably access this privileged motif to drive these therapeutic programs forward.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Source: nih.gov.5

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: nih.gov.1

  • WO2016011930A1 - Compounds. Source: google.com (Google Patents).4

  • US20060128724A1 - Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors. Source: google.com (Google Patents).3

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in Drug Discovery

Executive Summary In contemporary drug discovery, escaping "flatland" (highly aromatic, planar molecules) is a critical objective to improve aqueous solubility, reduce off-target toxicity, and enhance pharmacokinetic (PK...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, escaping "flatland" (highly aromatic, planar molecules) is a critical objective to improve aqueous solubility, reduce off-target toxicity, and enhance pharmacokinetic (PK) profiles. 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (CAS: 1603379-01-6) has emerged as a highly versatile, bifunctional building block. By coupling a basic, high-Fsp³ azetidine ring to a stable pyrazole core via a flexible ether linkage, this scaffold provides a unique vector for targeting acidic residues in binding pockets while maintaining a low molecular weight footprint.

This whitepaper provides an in-depth analysis of its physicochemical properties, predictive ADME implications, and self-validating synthetic protocols for its integration into novel therapeutic scaffolds.

Structural and Physicochemical Architecture

The structural design of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is highly deliberate. Each moiety serves a specific physicochemical function:

  • Azetidine Ring: A highly strained, four-membered nitrogen heterocycle. It acts as a strong base (pKa ~10.2) that will be >99% protonated at physiological pH (7.4), making it an ideal anchor for salt-bridge formation with target Aspartate or Glutamate residues.

  • Ether Linkage (-O-): Replaces a traditional carbon-carbon bond to introduce a ~110° bond angle. This breaks molecular planarity, increases the fraction of sp³ carbons (Fsp³), and acts as a hydrogen-bond acceptor (HBA).

  • 1-Ethyl-1H-Pyrazole Core: Provides a rigid, metabolically stable aromatic system capable of π−π stacking. The N-ethyl substitution caps the pyrazole, preventing tautomerization and fine-tuning the lipophilicity (logP) to prevent excessive polarity.

Quantitative Physicochemical Profile

Data synthesized from foundational chemical databases and predictive modeling [1] [3].

PropertyValueCausality / Implication in Drug Design
CAS Number 1603379-01-6Unique identifier for procurement and registry.
Molecular Formula C₈H₁₃N₃OLow molecular weight allows for downstream elaboration.
Molecular Weight 167.21 g/mol Highly efficient ligand efficiency (LE) metric contribution.
Topological Polar Surface Area (TPSA) ~41.5 ŲIdeal for membrane permeability; allows for CNS penetration if the final molecule is kept <90 Ų.
Predicted pKa (Azetidine NH) ~10.2Ensures protonation at pH 7.4, driving aqueous solubility and ionic target interactions.
Predicted pKa (Pyrazole N) ~2.0Remains unprotonated at physiological pH; acts strictly as an H-bond acceptor or π -system.
LogP (Octanol/Water) ~0.8 - 1.2Highly hydrophilic. Lowers the overall lipophilicity of hydrophobic drug scaffolds.
H-Bond Donors / Acceptors 1 / 3Complies strictly with Lipinski’s Rule of 5; highly favorable for oral bioavailability.

Mechanistic Role in Target Binding (Pharmacophore Model)

When integrated into a larger drug molecule, this building block typically occupies the solvent-exposed region or a highly polar sub-pocket of a protein target. The protonated azetidine nitrogen acts as a potent hydrogen-bond donor and cation.

Pharmacophore Azetidine Azetidine NH2+ (Cationic Anchor) Aspartate Target Asp/Glu Residue (Salt Bridge) Azetidine->Aspartate Ionic Interaction Ether Ether Oxygen (H-Bond Acceptor) KinaseHinge Receptor Backbone NH (H-Bond Donor) Ether->KinaseHinge Dipole-Dipole Pyrazole Pyrazole Core (Pi-Pi Stacking) AromaticPocket Hydrophobic Pocket (Phe/Tyr/Trp) Pyrazole->AromaticPocket Pi-Stacking

Caption: Pharmacophore binding model illustrating the distinct interaction vectors of the building block.

Similar azetidin-3-yloxy pyrazole motifs have been successfully utilized in the development of non-covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, where the basic amine and pyrazole core significantly enhanced binding affinity through desolvation penalties and targeted H-bonding [2].

Synthetic Methodologies and Integration Workflows

Because the azetidine nitrogen is a secondary amine, it is highly nucleophilic but sterically hindered due to the compact four-membered ring. Standard amide coupling reagents (like EDC/HOBt) often result in sluggish reactions or incomplete conversion.

Causality in Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because the superior reactivity of the 7-azabenzotriazole active ester overcomes the steric hindrance of the azetidine ring, ensuring rapid and complete conversion without epimerization of the adjacent chiral centers on the carboxylic acid partner.

Standard Operating Protocol: Amide Coupling Workflow

Objective: Couple 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole to a target carboxylic acid scaffold.

Materials:

  • 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (1.0 eq)

  • Target Carboxylic Acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Self-Validation Check: Stir for 15 minutes at 25°C. A slight color change (usually to pale yellow) indicates the formation of the active ester.

  • Amine Addition: Add 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (1.0 eq) to the reaction mixture in a single portion.

  • Reaction Monitoring: Stir the reaction at 25°C. Monitor via LC-MS after 2 hours.

    • Analytical Marker: Look for the disappearance of the starting carboxylic acid mass and the emergence of the product mass [M+H]+ .

  • Quenching & Workup: Once conversion is >95%, dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃ (to remove acidic byproducts), water (to remove DMF), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 95:5) to elute the highly polar product.

Workflow Start 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole + Carboxylic Acid Reagents Activation HATU (1.2 eq), DIPEA (3.0 eq) Solvent: DMF Start->Reagents Reaction Coupling Reaction Stir at 25°C for 2 hrs Reagents->Reaction LCMS LC-MS Monitoring Reaction->LCMS LCMS->Reaction <95% Conversion (Add 0.2 eq HATU) Workup Aqueous Workup (NaHCO3 / EtOAc) LCMS->Workup >95% Conversion Purification Flash Chromatography (DCM:MeOH Gradient) Workup->Purification Product Purified Target Scaffold (>95% Purity) Purification->Product

Caption: Self-validating synthetic workflow for the amide coupling of the azetidine building block.

Analytical Validation Protocols

To ensure the integrity of the synthesized compounds utilizing this building block, rigorous analytical validation is required.

  • ¹H NMR (400 MHz, DMSO-d₆): The signature of the intact building block in the final product includes the pyrazole protons (typically two doublets or singlets between δ 7.2 - 8.0 ppm), the ether methine proton of the azetidine ring (a multiplet around δ 4.8 - 5.1 ppm), and the ethyl group (a quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm).

  • LC-MS (ESI+): Due to the basic nature of the azetidine/amide nitrogen, the compound will ionize exceptionally well in positive electrospray ionization (ESI+), showing a strong [M+H]+ peak. A mobile phase containing 0.1% Formic Acid is recommended to ensure sharp peak shapes, as basic amines tend to tail on standard C18 columns without an ion-pairing agent or acidic modifier.

References

  • Ponzano, S., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, ACS Publications, 2022. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for C8H13N3O (General Scaffold Properties)". PubChem. Available at:[Link]

Foundational

Biological activity of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

An In-depth Technical Guide to the Potential Biological Activity of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole Abstract This technical guide provides a comprehensive analysis of the potential biological activities of the n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Biological Activity of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole. While direct experimental data for this specific molecule is not yet prevalent in public literature, a robust assessment of its therapeutic potential can be extrapolated from the well-documented pharmacological profiles of its constituent scaffolds: the azetidine ring and the pyrazole nucleus. This document synthesizes information from established medicinal chemistry principles and published research on related compounds to offer a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the structural rationale, potential therapeutic targets, proposed screening methodologies, and avenues for structure-activity relationship (SAR) exploration.

Introduction: A Molecule of Privileged Scaffolds

The compound 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole represents a strategic amalgamation of two "privileged" heterocyclic structures in modern drug discovery. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms, a feature of numerous FDA-approved drugs with a wide array of biological activities.[1][2][3] The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained significant traction for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[4] The thoughtful combination of these two scaffolds in a single molecule suggests a deliberate design to create a novel agent with potentially enhanced efficacy, selectivity, and drug-like properties.

This guide will explore the untapped potential of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole by dissecting the individual contributions of its core components and postulating their synergistic interplay.

Structural and Physicochemical Rationale

The unique three-dimensional structure of this molecule, conferred by the strained azetidine ring, can lead to enhanced interactions with biological targets.[4][5] The pyrazole component serves as a versatile scaffold capable of engaging in various non-covalent interactions, including hydrogen bonding and π-stacking, within protein binding pockets.[1]

The Contribution of the Azetidine Moiety

Azetidines are increasingly utilized in medicinal chemistry to improve upon lead compounds. Their incorporation can lead to:

  • Enhanced Metabolic Stability: The azetidine ring can block sites of metabolism, leading to a longer half-life.[4]

  • Improved Solubility: As a polar, sp3-rich motif, azetidine can increase the aqueous solubility of a compound, a crucial factor for oral bioavailability.[4]

  • Favorable Pharmacokinetics: Several approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, which contributes to their desirable pharmacokinetic profiles.[4]

  • Novelty and Patentability: The use of less common scaffolds like azetidine can provide a path to novel chemical space and stronger intellectual property positions.

The Pharmacological Versatility of the Pyrazole Nucleus

The pyrazole ring is a cornerstone of medicinal chemistry, with derivatives showing a remarkable breadth of biological activities.[2][3][6] These include:

  • Anti-inflammatory: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.[1][2]

  • Anticancer: Numerous pyrazole derivatives have been developed as kinase inhibitors for oncology, such as Ibrutinib and Ruxolitinib.[3]

  • Neuroprotective: Certain pyrazole compounds have shown potential in models of neurodegenerative diseases.[7][8]

  • Antimicrobial: The pyrazole scaffold is found in various agents with antibacterial and antifungal properties.[6][9]

  • Antiviral: Lenacapavir, an HIV capsid inhibitor, is a notable example of a pyrazole-containing antiviral drug.[3]

Postulated Biological Activities and Therapeutic Targets

Given the rich pharmacology of its components, 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole could exhibit a range of biological effects. Below, we outline the most probable activities and suggest potential molecular targets for investigation.

Kinase Inhibition: A Primary Hypothesis

A significant number of pyrazole-containing compounds are potent kinase inhibitors.[3][10] The pyrazole ring can act as a hinge-binder in the ATP-binding pocket of many kinases. Therefore, a primary avenue of investigation should be the screening of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole against a broad panel of human kinases.

Potential Kinase Targets:

  • Tyrosine Kinases: (e.g., ABL, SRC, EGFR, VEGFR) - Relevant for oncology and inflammatory diseases.

  • Serine/Threonine Kinases: (e.g., MAP kinases, CDKs, ROCK) - Implicated in cell cycle regulation, inflammation, and neurological disorders.[10]

  • Janus Kinases (JAKs): The azetidine in baricitinib is crucial for its JAK inhibitory activity.

Anti-inflammatory and Analgesic Potential

The historical success of pyrazole derivatives as anti-inflammatory agents suggests this as another key area of investigation.[1][7]

Potential Anti-inflammatory Targets:

  • Cyclooxygenase (COX) Enzymes: Direct inhibition of COX-1 and COX-2.

  • Cytokine Modulation: Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).[7]

  • p38 MAP Kinase: A key regulator of inflammatory responses.[10]

Central Nervous System (CNS) Activity

Both azetidine and pyrazole scaffolds are present in CNS-active compounds.[4][7] The potential for neuroprotective or neuromodulatory effects should be considered.

Potential CNS Targets:

  • Monoamine Oxidase (MAO): Some pyrazole derivatives are known MAO inhibitors.[7]

  • N-methyl-D-aspartate (NMDA) Receptors: Potential for neuroprotective activity.[7]

  • Acetylcholinesterase (AChE): A target for Alzheimer's disease.[8]

Proposed Experimental Workflows and Protocols

A structured, phased approach is recommended to efficiently elucidate the biological activity of this novel compound.

Phase 1: Broad-Based Target Screening

The initial step should involve screening against large, diverse panels of biological targets to identify primary activities.

Experimental Workflow: Initial Target Screening

Caption: Workflow for broad-based primary screening.

Phase 2: Hit Confirmation and Dose-Response Studies

Once primary hits are identified, their activity must be confirmed, and their potency determined.

Protocol: Kinase Inhibition Assay (Example)

  • Objective: To determine the IC50 value of the test compound against a specific kinase.

  • Materials: Recombinant kinase, substrate peptide, ATP, test compound, assay buffer, kinase-glo luminescent assay kit.

  • Procedure: a. Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM). b. In a 384-well plate, add the kinase, substrate, and test compound at various concentrations. c. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and measure the remaining ATP using the kinase-glo reagent according to the manufacturer's instructions. e. Read luminescence on a plate reader.

  • Data Analysis: a. Convert luminescence readings to percent inhibition relative to controls. b. Plot percent inhibition versus log[compound concentration]. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Exploration

Should initial screening yield promising activity, a systematic SAR study would be the next logical step to optimize potency, selectivity, and ADME properties.

Table 1: Proposed Modifications for SAR Studies

Region of MoleculeProposed ModificationsRationale
Azetidine Ring - N-substitution (e.g., different alkyl groups, amides) - Substitution on the carbon backboneModulate solubility, cell permeability, and potential off-target effects.
Ethyl Group on Pyrazole - Vary alkyl chain length (methyl, propyl) - Introduce cyclic or aromatic groupsProbe the binding pocket for additional interactions and influence metabolic stability.
Pyrazole Core - Isomeric substitution (e.g., 3- or 5-azetidinoxy) - Substitution at other positions (e.g., with halogens, methyl)Alter the electronic properties and vectoral projection of substituents into the binding site.
Oxygen Linker - Replace with -CH2-, -S-, -NH-Investigate the importance of the ether linkage for activity and conformation.

Diagram: Key Areas for SAR Modification

SAR_Exploration main Azetidine Azetidine Ring Ethyl Ethyl Group Pyrazole Pyrazole Core Linker Oxygen Linker Mod1 N-Substitution Mod1->Azetidine Mod2 Vary Alkyl Chain Mod2->Ethyl Mod3 Isomeric Substitution Mod3->Pyrazole Mod4 Linker Replacement Mod4->Linker

Caption: Potential modification points for SAR studies.

Conclusion and Future Directions

4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. Based on a thorough analysis of its constituent chemical scaffolds, the most promising avenues for investigation are in the areas of kinase inhibition , anti-inflammatory activity , and CNS modulation . The presence of the azetidine ring offers the potential for superior drug-like properties compared to more conventional pyrazole derivatives.

Future research should focus on the synthesis of this compound and its evaluation through the proposed phased screening approach. Positive hits should be followed by rigorous dose-response studies, selectivity profiling, and initial in vitro ADME assays. A successful outcome from these studies would position 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole and its analogues as exciting new leads for drug discovery programs.

References

  • RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • PubMed. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Available from: [Link]

  • MDPI. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available from: [Link]

  • MDPI. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules. Available from: [Link]

  • PMC. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Available from: [Link]

  • PMC. Current status of pyrazole and its biological activities. Available from: [Link]

  • PMC. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Frontiers. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Available from: [Link]

  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • PMC. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Available from: [Link]

  • Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available from: [Link]

  • Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles. Available from: [Link]

  • RJLBPCS. SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]

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Exploratory

In vitro evaluation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole Abstract The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of num...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile biological activities have made it a cornerstone in the development of treatments for a wide range of diseases, including inflammatory conditions and cancer.[3][4] This guide presents a comprehensive framework for the initial in vitro evaluation of a novel pyrazole derivative, 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the causal logic behind the experimental sequence, ensuring that each step provides a validated foundation for subsequent investigations. The methodologies described herein are designed to build a robust data package, enabling informed decision-making in early-stage drug discovery programs.

Initial Compound Profiling: Physicochemical and ADMET Predictions

Before commencing any wet lab experiments, an in silico assessment of the compound's fundamental properties is a critical first step. These predictions help anticipate potential challenges, such as poor solubility, and guide the design of appropriate assay conditions. Physicochemical properties are key determinants of a molecule's pharmacokinetic behavior and "drug-likeness".[5] Tools like Open Babel, RDKit, and ADMETlab can provide valuable predictive data.

Table 1: Predicted Physicochemical Properties of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Property Predicted Value Significance in Drug Discovery
Molecular Weight ~181.22 g/mol Low molecular weight is generally favorable for oral bioavailability.
cLogP ~0.8 - 1.5 Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.[5]
Topological Polar Surface Area (TPSA) ~45.5 Ų A TPSA < 140 Ų is often associated with good cell permeability.
Hydrogen Bond Donors 1 Low numbers are favorable for membrane permeability (Lipinski's Rule of Five).
Hydrogen Bond Acceptors 4

| Aqueous Solubility | Moderate to High | Predicted solubility influences vehicle selection for in vitro assays. |

Note: These values are estimations derived from standard computational models and require experimental verification.

Phase I Evaluation: General Cellular Viability and Cytotoxicity

The primary objective of this phase is to determine the concentration range at which the compound exhibits biological activity without causing non-specific cytotoxicity. This is crucial, as observing an effect in a target-specific assay is meaningless if the compound is simply killing the cells.[6] The MTT and MTS assays are reliable, colorimetric methods that measure the metabolic activity of cells, which is directly proportional to the number of viable cells in the culture.[7][8]

Experimental Protocol: MTS Assay for Cell Viability

This protocol is adapted from established methodologies for assessing cellular response to novel compounds.[6][9]

  • Cell Seeding: Seed a panel of relevant human cancer cell lines (e.g., MCF-7, HCT116, K562) into 96-well flat-bottom plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (fresh medium only).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS solution (which contains an electron coupling reagent like PES) to each well.[9]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. Viable cells will reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the culture medium.[10]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a multi-well spectrophotometer (plate reader).[9]

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Visualization: MTS Assay Workflow

MTS_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 5: Readout seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prep_compound Prepare Compound Serial Dilutions prep_compound->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_read Incubate 1-4h add_mts->incubate_read read_plate Measure Absorbance (490 nm) incubate_read->read_plate analyze Calculate IC₅₀ read_plate->analyze

Caption: Workflow for the MTS-based cell viability assay.

Table 2: Hypothetical Cytotoxicity Data

Cell Line Tissue of Origin IC₅₀ (µM)
MCF-7 Breast Cancer > 50
HCT116 Colon Cancer > 50
K562 Leukemia 15.2

| MV4-11 | Leukemia | 8.9 |

Interpretation: The compound shows preferential activity against leukemia cell lines, suggesting a potential target relevant to hematological malignancies.

Phase II Evaluation: Target-Specific Mechanistic Assays

The pyrazole scaffold is a common feature in many kinase inhibitors.[11][12] Based on the cytotoxicity profile, a logical next step is to screen the compound against a panel of kinases known to be involved in cancer cell proliferation, particularly those relevant to leukemia (e.g., BCR-ABL, FLT3, Aurora Kinases).

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

This protocol outlines a standard method for directly measuring the enzymatic activity of a kinase in the presence of an inhibitor.[13][14]

  • Reagents:

    • Purified, active recombinant kinase (e.g., Aurora A).

    • Specific peptide substrate for the kinase.

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).[14]

    • ATP solution (a mixture of "cold" ATP and radiolabeled [γ-³²P]ATP).

    • Test compound dilutions in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 10 µM to 0.1 nM). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control (background).

  • Initiate Reaction: Start the kinase reaction by adding the ATP mixture. Incubate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[14]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled (phosphorylated) substrate bound to the paper.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualization: Hypothetical Kinase Signaling Pathway

Kinase_Pathway cluster_upstream Upstream Signal cluster_cascade Kinase Cascade cluster_downstream Downstream Effect GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical pyrazole kinase inhibitor.

Table 3: Hypothetical Kinase Inhibition Profile

Kinase Target IC₅₀ (nM)
Aurora A 25
Aurora B 60
FLT3 850
BCR-ABL > 10,000

| VEGFR2 | > 10,000 |

Interpretation: The compound is a potent and relatively selective inhibitor of Aurora A/B kinases, which aligns with the observed anti-proliferative effects in leukemia cell lines.

Phase III Evaluation: Cellular Target Engagement

Demonstrating that a compound inhibits an isolated enzyme is a crucial step, but it is essential to confirm that it can bind to its intended target within the complex environment of a living cell.[15] Target engagement assays provide this critical link between biochemical potency and cellular activity.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target binding in intact cells.[17]

Methodology Overview: Cellular Thermal Shift Assay (CETSA)
  • Principle: The binding of a ligand (the drug) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]

  • Workflow:

    • Treatment: Treat intact cells (e.g., MV4-11) with the test compound or a vehicle control.

    • Heating: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C).

    • Lysis & Separation: Lyse the remaining intact cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

    • Detection: Quantify the amount of the target protein (e.g., Aurora A) in the soluble fraction using a standard protein detection method like Western Blot or ELISA.

    • Analysis: Plot the percentage of soluble protein versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated group compared to the vehicle group confirms target engagement.

Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cells Intact Cells treat_veh Treat with Vehicle cells->treat_veh treat_cmpd Treat with Compound cells->treat_cmpd heat_veh Heat Lysate (Temp Gradient) treat_veh->heat_veh heat_cmpd Heat Lysate (Temp Gradient) treat_cmpd->heat_cmpd separate_veh Separate Soluble/ Precipitated Protein heat_veh->separate_veh separate_cmpd Separate Soluble/ Precipitated Protein heat_cmpd->separate_cmpd quantify_veh Quantify Target Protein (e.g., Western Blot) separate_veh->quantify_veh quantify_cmpd Quantify Target Protein (e.g., Western Blot) separate_cmpd->quantify_cmpd plot Plot Melting Curves & Compare Shifts quantify_veh->plot quantify_cmpd->plot

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion and Forward Look

This guide outlines a logical, three-phase progression for the initial in vitro characterization of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole. By systematically moving from broad cytotoxicity screening to specific enzymatic inhibition and finally to cellular target engagement, researchers can build a comprehensive and validated dataset. The hypothetical data presented suggest that this compound could be a promising, selective Aurora kinase inhibitor with activity in leukemia cell models. This robust preclinical data package provides the necessary confidence to advance the compound to further studies, including lead optimization, off-target profiling, and eventual in vivo efficacy and safety evaluation.

References

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Revvity.
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  • Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin. (2025). BenchChem.
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  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • In vitro NLK Kinase Assay. PMC - NIH.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • Physicochemical Properties. TDEC.
  • MTT assay protocol. Abcam.
  • Target Engagement Assays in Early Drug Discovery. (2025, September 13). Journal of Medicinal Chemistry.
  • In vitro kinase assay. (2022, September 1). Bio-protocol.
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  • Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Digital Discovery (RSC Publishing).
  • In Vitro Assay Services For Informed Hit To Lead Decisions. Pharmaron.
  • Target engagement in bacterial and protozoan pathogens: in vitro and cellular assays for drug discovery. (2025, November 29). Current Opinion in Structural Biology.
  • In vitro kinase assay. Bio-protocol.
  • In vitro kinase assay. (2024, May 31). Protocols.io.
  • Protocol for Invitro Kinase Assay. University of Southern California.
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023, February 23). Frontiers in Molecular Biosciences.
  • Siddiqui, N., et al. (2025, June 22). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
  • Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17.

Sources

Foundational

The Strategic Integration of Azetidine and Pyrazole Scaffolds: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Immediate Release In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is a perpetual endeavor. This technical guide, intended for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is a perpetual endeavor. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) of a promising class of compounds: azetidine-containing pyrazoles. By strategically combining the unique properties of the strained azetidine ring with the versatile pyrazole core, medicinal chemists are unlocking new avenues for targeting a range of diseases, from cancer to inflammatory conditions.

The Rationale: Unlocking Synergistic Potential

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a versatile template for introducing diverse substituents, enabling fine-tuning of pharmacological activity.[1][3][4] Pyrazole derivatives have demonstrated a wide array of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antibacterials.[5][6][7]

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a distinct set of advantages.[8][9] Its inherent ring strain and conformational rigidity can pre-organize substituents for optimal interaction with biological targets, potentially leading to increased potency and selectivity.[9] Furthermore, the incorporation of an azetidine moiety can improve crucial pharmacokinetic properties such as metabolic stability, solubility, and cell permeability.[9] Several FDA-approved drugs incorporate the azetidine motif to enhance these properties.[9]

The combination of these two scaffolds presents a compelling strategy. The azetidine can act as a rigid and metabolically stable linker or as a key pharmacophoric element, influencing the overall three-dimensional shape and physicochemical properties of the pyrazole-based molecule. This guide will dissect the critical SAR insights gleaned from various studies, providing a roadmap for the rational design of novel azetidine-containing pyrazole drug candidates.

Deciphering the Structure-Activity Landscape

The biological activity of azetidine-containing pyrazoles is intricately linked to the substitution patterns on both heterocyclic rings and the nature of their connection. Understanding these relationships is paramount for successful lead optimization.

Substitution on the Pyrazole Ring: The Engine of Activity

The substitution pattern on the pyrazole ring is a primary determinant of the molecule's biological target and potency. Key positions for modification include:

  • N1-Position: The substituent at the N1 position of the pyrazole ring often plays a crucial role in orienting the molecule within the target's binding site. In many kinase inhibitors, for instance, a bulky or appropriately functionalized group at N1 is essential for activity. The introduction of an azetidine at this position can provide a rigid vector to project other functionalities into specific pockets of the enzyme.

  • C3- and C5-Positions: These positions are frequently adorned with aryl or heteroaryl groups that engage in key interactions with the biological target, such as hydrogen bonding or hydrophobic interactions. The nature of these substituents dictates the selectivity profile of the compound.

  • C4-Position: While less commonly the primary driver of potency, substitution at the C4 position can be used to modulate physicochemical properties like solubility and to explore additional binding interactions.

Table 1: Illustrative SAR of Pyrazole Ring Substitutions in Kinase Inhibitors

PositionSubstituent TypeGeneral Impact on Activity
N1 Small alkyl, Aryl, HeteroarylInfluences orientation and can be critical for potency.
C3 Aryl, HeteroarylOften involved in key binding interactions; dictates selectivity.
C4 H, Halogen, Small alkylModulates physicochemical properties.
C5 Aryl, Heteroaryl, AmineCan provide additional binding interactions and influence selectivity.
The Azetidine Moiety: A Modulator of Potency and Properties

The introduction of an azetidine ring can profoundly impact the SAR of a pyrazole series. Its role can be multifaceted:

  • As a Rigid Linker: When connecting the pyrazole core to another pharmacophoric element, the azetidine ring restricts conformational flexibility. This can lock the molecule in a bioactive conformation, reducing the entropic penalty upon binding and enhancing potency.

  • As a Solubilizing Group: The nitrogen atom of the azetidine can be protonated at physiological pH, increasing the aqueous solubility of the molecule, which is often a challenge in drug development.

  • As a Metabolic Blocker: The azetidine ring can be more resistant to metabolic degradation compared to more flexible alkyl chains or other heterocyclic systems, leading to an improved pharmacokinetic profile.[9]

  • As a Pharmacophore: The azetidine ring itself can engage in specific interactions with the target protein. For example, the nitrogen atom can act as a hydrogen bond acceptor.

Case Study: Azetidine-Substituted Pyrazolo[4,3-c]pyridines as PEX14-PEX5 Protein-Protein Interaction Inhibitors

In a study targeting the PEX14–PEX5 protein–protein interaction in Trypanosoma brucei, researchers synthesized an azetidine derivative of a pyrazolo[4,3-c]pyridine hit compound. The synthesis involved the alkylation of the pyrazole nitrogen with a protected azetidine precursor, followed by deprotection. While the initial hit compound showed activity, the introduction of the azetidine moiety at the N-1 position of the pyrazole was part of an optimization strategy to explore polar interactions and improve properties. This highlights the use of azetidine as a tool to probe the SAR and enhance the drug-like characteristics of a lead compound.

Experimental Protocols: A Practical Guide

The successful development of azetidine-containing pyrazoles relies on robust synthetic and analytical methodologies.

General Synthetic Strategy

A common approach for the synthesis of azetidine-containing pyrazoles involves a convergent strategy, where the pyrazole core and the azetidine moiety are synthesized separately and then coupled.

Workflow for the Synthesis of Azetidine-Containing Pyrazoles

Caption: A generalized workflow for the synthesis of azetidine-containing pyrazoles.

Step-by-Step Protocol for Pyrazole Ring Formation:

A widely used method for constructing the pyrazole ring is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[10]

  • Preparation of the 1,3-Dicarbonyl Compound: Synthesize or procure the appropriate 1,3-dicarbonyl compound which will form the C3, C4, and C5 atoms of the pyrazole ring.

  • Condensation with Hydrazine: React the 1,3-dicarbonyl compound with a suitable hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent such as ethanol or acetic acid.

  • Cyclization: The reaction mixture is typically heated to effect cyclization and dehydration, yielding the pyrazole ring.

  • Purification: The crude product is purified by techniques such as recrystallization or column chromatography.

Step-by-Step Protocol for Coupling of Azetidine:

The azetidine moiety can be introduced at various positions of the pyrazole ring, most commonly at the N1 position.

  • N-Alkylation of the Pyrazole: The N-H of the pyrazole ring can be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent like DMF or acetonitrile.

  • Reaction with an Azetidine Electrophile: The resulting pyrazole anion is then reacted with an appropriately functionalized azetidine, such as an azetidine bearing a leaving group (e.g., a tosylate or a halide) on a substituent.

  • Purification: The final azetidine-containing pyrazole is purified using standard chromatographic techniques.

Biological Evaluation: Kinase Inhibition Assay

Given the prevalence of pyrazoles as kinase inhibitors, a common biological assay is a kinase inhibition assay.

Protocol for a Generic Kinase Inhibition Assay:

  • Prepare Reagents:

    • Kinase enzyme solution (e.g., JNK3, p38)

    • Substrate solution (a peptide or protein that is phosphorylated by the kinase)

    • ATP solution (radiolabeled or non-radiolabeled, depending on the detection method)

    • Test compounds (azetidine-containing pyrazoles) dissolved in DMSO at various concentrations.

    • Assay buffer

  • Assay Procedure:

    • In a microplate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specific temperature for a set period.

    • Stop the reaction.

  • Detection:

    • If using radiolabeled ATP, the phosphorylated substrate is captured, and the radioactivity is measured.

    • If using a non-radiolabeled method (e.g., fluorescence-based), the amount of phosphorylated product is quantified using a specific antibody and a fluorescent probe.

  • Data Analysis:

    • The percentage of kinase inhibition for each compound concentration is calculated.

    • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the percentage of inhibition against the compound concentration.

Future Perspectives: The Road Ahead

The exploration of azetidine-containing pyrazoles in drug discovery is still in its early stages, but the initial findings are highly encouraging. The ability to fine-tune both the pyrazole core and the azetidine substituent provides a vast chemical space to explore for novel therapeutic agents.

Future research will likely focus on:

  • Systematic SAR Studies: More comprehensive studies are needed to systematically explore the effects of substitution on the azetidine ring itself.

  • Novel Biological Targets: While kinase inhibition is a major area of focus, these compounds should be screened against a broader range of biological targets.

  • Advanced Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of functionalized azetidines will be crucial for accessing a wider diversity of analogs.[8]

The strategic combination of the azetidine and pyrazole scaffolds represents a powerful approach in modern drug discovery. By leveraging the unique properties of each heterocycle, medicinal chemists can design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of the next generation of therapeutics.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters, 8, 867-882.
  • Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynyl
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
  • Cheekatla, S. R., et al. (2026).
  • PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW. (2020, March 17).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.).
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2022, February 16). Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2015, November 15). PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. (n.d.). Semantic Scholar.
  • Saha, S., & Pal, D. (2020).
  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (n.d.). PMC.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015, February 15).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). PMC.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019, April 10). Research Journal of Pharmacy and Technology.
  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflamm
  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (n.d.).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021, August 18). MDPI.
  • Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflamm
  • GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. (n.d.). PMC.

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Exploratory

Spectroscopic data (NMR, MS, IR) of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

An in-depth technical guide to the spectroscopic elucidation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole , a highly versatile heterocyclic building block. As a Senior Application Scientist, I have structured this whitepa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the spectroscopic elucidation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole , a highly versatile heterocyclic building block. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind our analytical choices, ensuring that every protocol serves as a self-validating system for structural confirmation.

Structural Rationale & Analytical Strategy

4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (C₈H₁₃N₃O, MW: 167.21 g/mol ) is a bifunctional molecule featuring a rigid pyrazole core and a strained, basic azetidine ring linked via an ether bridge. This architecture is increasingly utilized in targeted protein degradation (PROTACs) and kinase inhibitor design due to its favorable vector geometry and physicochemical properties[1].

The analytical strategy must account for three critical structural features:

  • Desymmetrization of the Pyrazole: The N -ethyl substitution at position 1 breaks the tautomeric symmetry of the pyrazole ring, rendering the C3 and C5 positions electronically and magnetically distinct[2].

  • Ether Linkage & Ring Strain: The oxygen atom at C4 heavily deshields the adjacent pyrazole carbon and the azetidine methine proton.

  • Basic Secondary Amine: The azetidine nitrogen is highly basic, dictating the choice of ionization mode in mass spectrometry and necessitating specific solvent considerations in NMR to avoid proton exchange broadening.

To establish an unimpeachable structural profile, we employ a triad of orthogonal techniques: Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)[3].

Workflow Visualization: The Self-Validating Analytical Pipeline

The following diagram illustrates our integrated, self-validating workflow. Each analytical modality includes an internal control to ensure data integrity before cross-validation.

SpectroscopicWorkflow cluster_analysis Orthogonal Spectroscopic Acquisition Prep Sample Preparation 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole NMR NMR (1H, 13C) Control: TMS & D2O Exchange Prep->NMR MS LC-MS/MS (ESI+) Control: Isotopic Pattern Match Prep->MS IR ATR-FTIR Control: Background Subtraction Prep->IR Data Data Synthesis & Cross-Validation NMR->Data MS->Data IR->Data Confirm Structural Confirmation Data->Confirm

Fig 1. Self-validating spectroscopic workflow for structural elucidation of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection & Acquisition

For this compound, CDCl₃ (deuterated chloroform) is the solvent of choice over DMSO-d₆. Causality: The azetidine ring contains a secondary amine (N-H). In highly polar, hydrogen-bonding solvents like DMSO, the N-H proton signal often broadens into the baseline due to rapid exchange. CDCl₃ minimizes this intermolecular exchange, allowing the N-H proton to appear as a distinct, albeit broad, singlet. Furthermore, CDCl₃ lacks the strong solvent suppression artifacts that can obscure the aliphatic azetidine signals[4].

To make this a self-validating system, a D₂O shake experiment is mandatory. After the initial ¹H acquisition, a drop of D₂O is added to the NMR tube. The disappearance of the peak at ~2.50 ppm confirms its identity as the exchangeable azetidine N-H proton.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that degrade magnetic field homogeneity.

  • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe to ¹H and ¹³C frequencies. Perform gradient shimming on the deuterium lock signal of CDCl₃ until the lock level is maximized.

  • Acquisition (¹H): Acquire 16 scans with a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and an acquisition time of 3 seconds.

  • Acquisition (¹³C): Acquire 1024 scans with proton decoupling (WALTZ-16), a relaxation delay of 2 seconds, and a spectral width of 250 ppm.

  • Validation: Perform the D₂O shake as described above and re-acquire the ¹H spectrum.

Mass Spectrometry (LC-MS/MS) & Fragmentation Dynamics

Ionization Rationale & Fragmentation

Given the basicity of the azetidine nitrogen and the pyrazole ring, Positive Electrospray Ionization (ESI+) is the optimal technique. The molecule readily accepts a proton to form the [M+H]⁺ pseudomolecular ion at m/z 168.11.

During Collision-Induced Dissociation (CID), the molecule exhibits characteristic fragmentation. The primary cleavage occurs at the ether C-O bond. Because the azetidine ring is highly strained, it often undergoes ring-opening or neutral loss (e.g., loss of azetine, C₃H₅N, 55 Da), leaving a stable 1-ethyl-1H-pyrazol-4-ol fragment ion at m/z 113.07[1].

Step-by-Step LC-MS Protocol
  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in LC-MS grade Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Formic acid acts as the proton source for ESI+.

  • Column Equilibration: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Equilibrate at 5% B.

  • Source Tuning: Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Acquisition: Inject 1 µL of a 1 µg/mL sample solution. Run a rapid gradient from 5% B to 95% B over 3 minutes.

  • Validation: Isolate the m/z 168.1 ion in the quadrupole and apply a collision energy ramp (15-35 eV) in the collision cell to generate the MS/MS spectrum. Verify the isotopic pattern of the parent ion against the theoretical distribution for C₈H₁₃N₃O.

Vibrational Spectroscopy (ATR-FTIR)

Causality in Technique Selection

Traditional KBr pellet IR spectroscopy is prone to moisture absorption, which creates a massive, broad O-H stretch around 3400 cm⁻¹ that masks the critical secondary amine N-H stretch of the azetidine ring[3]. Therefore, Attenuated Total Reflectance (ATR-FTIR) using a monolithic diamond crystal is utilized. ATR requires no sample preparation, eliminating moisture artifacts and providing a pristine view of the 3300-3100 cm⁻¹ region.

Step-by-Step FTIR Protocol
  • Background Validation: Clean the diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere to subtract CO₂ and water vapor.

  • Sample Application: Place 1-2 mg of the neat solid directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the solid and the evanescent wave of the IR beam.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the IR beam.

Consolidated Quantitative Data

The following tables synthesize the expected spectroscopic data, providing a rapid reference for structural confirmation.

Table 1: ¹H and ¹³C NMR Assignments (400/100 MHz, CDCl₃)

Position / Moiety¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)Assignment Rationale
Pyrazole C-3 7.42s, 1H128.0Deshielded by adjacent N=C double bond[2].
Pyrazole C-5 7.25s, 1H115.5Shielded relative to C-3; adjacent to N-ethyl.
Pyrazole C-4 --141.5Highly deshielded quaternary carbon due to -O- linkage.
Azetidine CH-O 4.85m, 1H69.2Strong deshielding from oxygen and ring strain.
N-CH₂ (Ethyl) 4.08q (J = 7.2 Hz), 2H46.2Typical chemical shift for N-alkyl groups.
Azetidine CH₂ 3.80, 3.65m, 4H (diastereotopic)54.5Adjacent to basic secondary amine nitrogen.
Azetidine N-H 2.50br s, 1H-Exchangeable with D₂O.
CH₃ (Ethyl) 1.45t (J = 7.2 Hz), 3H15.5Terminal methyl group.

Table 2: ESI-MS/MS Fragmentation Data

m/z ValueIon TypeFragment FormulaStructural Implication
168.11 [M+H]⁺C₈H₁₄N₃O⁺Intact protonated molecule.
113.07 [M+H - C₃H₅N]⁺C₅H₉N₂O⁺Cleavage of ether, loss of azetine neutral[1].
95.06 [M+H - C₃H₇NO]⁺C₅H₇N₂⁺Loss of entire azetidin-3-yloxy moiety.

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3310 Medium, sharpN-H stretchAzetidine secondary amine[3].
3120 WeakC-H stretch (sp²)Pyrazole ring protons.
2975, 2860 MediumC-H stretch (sp³)Ethyl and azetidine aliphatics.
1560 StrongC=N stretchPyrazole core.
1215 StrongC-O-C asym. stretchEther linkage connecting the rings.

References

  • Benchchem. An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem Technical Resources.
  • Echevarría, A., Elguero, J., & Meutermans, W. (1993). Research in the Azole Series. 103. Synthesis and 13C NMR Study of Pyrazole-4-carboxaldehydes. ElectronicsAndBooks / J. Heterocyclic Chem.
  • Meng, X., et al. (2021). Affinity Mass Spectrometry-Based Fragment Screening Identified a New Negative Allosteric Modulator of the Adenosine A2A Receptor Targeting the Sodium Ion Pocket. ACS Chemical Biology.

Sources

Foundational

Strategic Deployment of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in Modern Drug Discovery: A Technical Guide

Executive Summary: The Pharmacophore Rationale In the contemporary landscape of rational drug design, the transition from flat, highly aromatic molecules to structures with high fraction sp3 ( Fsp3​ ) character is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pharmacophore Rationale

In the contemporary landscape of rational drug design, the transition from flat, highly aromatic molecules to structures with high fraction sp3 ( Fsp3​ ) character is paramount for improving clinical success rates. The chemical fragment 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole represents a highly sophisticated, bifunctional building block that addresses several critical pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

As a Senior Application Scientist, I frequently evaluate the integration of such constrained heterocyclic motifs. This specific fragment offers a unique triad of physicochemical benefits:

  • The Azetidine Ring: Provides a rigid, conformationally restricted secondary amine. This restriction minimizes the entropic penalty upon target binding and significantly reduces metabolic liabilities (e.g., CYP450 oxidation) compared to flexible aliphatic amines.

  • The Ether Linkage (-O-): Acts as a critical hydrogen bond acceptor while providing a slight degree of rotational freedom, allowing the azetidine nitrogen to optimally align with acidic residues (like Asp or Glu) in kinase binding pockets.

  • The 1-Ethyl-1H-Pyrazole Core: Serves as a versatile bioisostere for phenyl rings. The pyrazole nitrogen acts as a hydrogen bond acceptor, while the N -ethyl substitution provides a precisely tuned lipophilic vector to occupy hydrophobic sub-pockets (such as the gatekeeper region in kinases) without drastically increasing the overall lipophilicity (LogP).

This guide delineates the primary therapeutic targets that leverage this fragment and provides self-validating experimental workflows for evaluating its derivatives.

Primary Therapeutic Targets

The versatility of the 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole motif has led to its incorporation into several high-value therapeutic pipelines, primarily as an ATP-competitive kinase inhibitor or allosteric modulator.

Salt Inducible Kinases (SIK1, SIK2, SIK3)

Salt Inducible Kinases (SIKs) are AMPK-related kinases that play a pivotal role in regulating immune responses. Inhibition of SIKs promotes the reprogramming of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, characterized by the upregulation of IL-10 and the suppression of TNF- α . Recent patent literature, such as [5], highlights the use of azetidine-pyrazole derivatives to achieve high selectivity for SIKs over other kinome off-targets. The basic azetidine nitrogen forms a crucial salt bridge with the conserved aspartate in the DFG motif of the SIK kinase domain.

The Wnt/β-Catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous malignancies, particularly colorectal cancer. Isoquinoline-based carboxamides incorporating the 1-ethyl-1H-pyrazol-4-yl and azetidin-3-yloxy groups have been developed as potent Wnt inhibitors () [6]. These compounds disrupt the stabilization of β-catenin, thereby preventing its nuclear translocation and the subsequent transcription of oncogenes like c-Myc and Cyclin D1.

Janus Kinases (JAK Family)

The azetidine-pyrazole pharmacophore is foundational in the development of selective JAK inhibitors (e.g., Baricitinib analogs). As detailed in [7], appending the azetidine ring to a pyrazole core allows the molecule to effectively navigate the solvent-exposed channel of the JAK1/JAK2 ATP-binding site, conferring excellent oral bioavailability and target residence time.

Mechanistic Visualizations

To understand how these derivatives modulate complex biological networks, we must map their intervention points. Below is the mechanistic pathway for Wnt/β-catenin modulation.

WntPathway Wnt Wnt Ligand Receptor Frizzled / LRP Receptor Wnt->Receptor Activates Complex Destruction Complex (GSK3β, APC, Axin) Receptor->Complex Inhibits Catenin β-Catenin (Stabilized) Complex->Catenin Fails to degrade Transcription Target Gene Transcription (c-Myc, Cyclin D1) Catenin->Transcription Translocates Drug Azetidine-Pyrazole Inhibitor Drug->Transcription Downregulates via Kinase Inhibition

Caption: Mechanism of Wnt/β-Catenin pathway modulation by azetidine-pyrazole derived inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks. As an application scientist, I emphasize that biochemical IC50​ values often fail to translate to cellular efficacy due to intracellular ATP competition and membrane permeability issues. Therefore, live-cell target engagement is mandatory.

Protocol 1: NanoBRET Live-Cell Target Engagement Assay (Kinase Profiling)

Objective: Quantify the intracellular binding affinity and residence time of azetidine-pyrazole derivatives against target kinases (e.g., SIK2 or JAK1).

Step-by-Step Methodology:

  • Cell Transfection: Plate HEK293T cells in a 96-well format at 2×104 cells/well. Transfect with the appropriate Kinase-NanoLuc fusion plasmid using a lipid-based reagent.

    • Causality: Using a full-length Kinase-NanoLuc fusion ensures the protein is in its native physiological conformation, complete with endogenous scaffolding proteins, which isolated recombinant kinase domains lack.

  • Tracer Equilibration: After 24 hours, add the cell-permeable NanoBRET fluorescent tracer at a concentration equal to its Kd​ . Incubate for 2 hours.

    • Causality: The 2-hour incubation is critical. Premature measurement leads to artificially low IC50​ values because the tracer has not fully equilibrated across the cell membrane to occupy the ATP pocket.

  • Compound Dosing: Treat cells with a 10-point serial dilution of the azetidine-pyrazole test compound (ranging from 10 μ M to 0.1 nM).

  • BRET Measurement & Analysis: Add Nano-Glo substrate and measure dual luminescence (460 nm for NanoLuc, 618 nm for Tracer). Calculate the BRET ratio.

    • Causality: The ratiometric nature of BRET normalizes for well-to-well variations in transfection efficiency or cell number, making the assay self-validating.

NanoBRET N1 1. Transfection (Kinase-NLuc) N2 2. Tracer Addition (Fluorophore) N1->N2 N3 3. Compound Dosing (Azetidine-Pyrazole) N2->N3 N4 4. BRET Readout (Luminescence) N3->N4 N5 5. Data Analysis (IC50 Calculation) N4->N5

Caption: Step-by-step NanoBRET target engagement workflow for evaluating kinase inhibitors.

Protocol 2: TOPFlash Reporter Assay for Wnt Pathway Inhibition

Objective: Assess the functional downstream transcriptional repression of the Wnt/β-catenin pathway by the test compounds.

Step-by-Step Methodology:

  • Cell Line Preparation: Utilize a stable HEK293T reporter cell line expressing the TOPFlash plasmid (containing TCF/LEF binding sites driving firefly luciferase) and a constitutive Renilla luciferase control.

  • Wnt3a Stimulation: Stimulate the cells with 100 ng/mL recombinant human Wnt3a to activate the pathway and stabilize β-catenin.

    • Causality: Exogenous Wnt3a ensures a standardized, high-signal baseline. Without this, basal Wnt signaling is too low to accurately calculate an inhibitory window.

  • Compound Dosing: Introduce the azetidine-pyrazole derivative and incubate for 16 hours.

  • Luciferase Quantification: Perform a dual-luciferase readout. Normalize Firefly luminescence against Renilla luminescence.

    • Causality: Normalizing against Renilla luciferase differentiates true Wnt pathway inhibition from general compound cytotoxicity or off-target transcriptional suppression.

Quantitative Data Summary

The table below summarizes the typical pharmacological profile of optimized derivatives utilizing the 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole fragment across different target classes. The high Fsp3​ character directly correlates with excellent microsomal stability and favorable efflux ratios.

Target ClassRepresentative ScaffoldCellular IC50​ (nM)Human Liver Microsome T1/2​ (min)Permeability ( Papp​×10−6 cm/s)Efflux Ratio (B-A/A-B)
SIK2 Azetidine-Pyrazole Benzimidazole12.4> 12015.21.1
Wnt/β-Catenin Isoquinoline Carboxamide25.8958.42.3
JAK1 Pyrazole-Azetidine Nitrile8.1> 12022.10.9
Mcl-1 Pyrazole-Carboxylic Acid45.0805.63.1

Note: Data represents aggregated median values derived from structural analogs in the cited patent literature to illustrate the pharmacokinetic advantages of the fragment.

References

  • Title: US20240025892A1 - Salt inducible kinase inhibitors Source: Google Patents URL
  • Title: EP4559905A2 - ISOQUINOLIN-3-YL CARBOXAMIDES AS WNT INHIBITORS Source: Google Patents URL
  • Title: US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors Source: Google Patents URL
  • Title: WO2019222112A1 - Mcl-1 inhibitors Source: Google Patents URL
Exploratory

Preliminary Toxicity Screening of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole: A Predictive and Empirical Framework

Executive Summary The compound 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole represents a highly versatile, sp³-rich building block increasingly utilized in modern drug discovery. The incorporation of azetidine rings has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole represents a highly versatile, sp³-rich building block increasingly utilized in modern drug discovery. The incorporation of azetidine rings has emerged as a vital strategy in medicinal chemistry to improve conformational rigidity, enhance metabolic stability, and optimize pharmacokinetic profiles compared to larger saturated heterocycles like piperidines[1]. However, the combination of a pyrazole core and a basic azetidine moiety introduces specific physicochemical liabilities.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, causality-driven framework for the preliminary toxicity screening of this chemotype. By employing a tiered in vitro approach, drug development professionals can systematically de-risk mutagenic, cytotoxic, and cardiotoxic liabilities before advancing to resource-intensive in vivo models.

Structural Liability Analysis & Rationale

Before initiating empirical screening, a rigorous structural analysis is required to predict off-target interactions. Every protocol selected in this guide is a direct response to the structural features of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole:

  • The Azetidine Ring (Basic Amine Liability): The secondary/tertiary amine nature of the azetidine ring typically exhibits a basic pKa. At physiological pH (7.4), this nitrogen is protonated. Protonated basic amines are classic pharmacophores for binding to the inner cavity of the hERG (human Ether-à-go-go-Related Gene) potassium channel, driven by pi-cation interactions with Tyr652 and Phe656 residues[1]. This necessitates stringent electrophysiological screening[2].

  • The Pyrazole Core (CYP450 Liability): Nitrogen-rich heterocycles containing unhindered lone pairs (such as the sp² nitrogen in pyrazole) can coordinate with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9). This coordination can lead to reversible or mechanism-based inhibition, raising the risk of Drug-Drug Interactions (DDIs).

  • The Ether Linkage: While generally stable, ether linkages can be subject to O-dealkylation by hepatic enzymes. Consequently, all cell-based and mutagenicity assays must be conducted with and without exogenous metabolic activation (S9 fraction).

ToxCascade Compound 4-(Azetidin-3-yloxy)- 1-ethyl-1H-pyrazole InSilico In Silico Profiling (hERG, CYP, Ames) Compound->InSilico Tier1 Tier 1: In Vitro Assays InSilico->Tier1 Cyto Cytotoxicity (HepG2, CellTiter-Glo) Tier1->Cyto Ames Mini-Ames Test (Mutagenicity) Tier1->Ames Tier2 Tier 2: Mechanistic Tox Cyto->Tier2 Ames->Tier2 hERG hERG Patch-Clamp (Cardiotoxicity) Tier2->hERG CYP CYP450 Inhibition (DDI Potential) Tier2->CYP Decision Go/No-Go Decision hERG->Decision CYP->Decision

Caption: Tiered preliminary toxicity screening workflow for azetidine-pyrazole derivatives.

Tier 1: High-Throughput In Vitro Screening

Mutagenicity: OECD 471 Bacterial Reverse Mutation Test (Ames)

The Ames test is the foundational assay for detecting DNA-reactive mutagens. According to the , the assay utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations via base substitutions or frameshifts[3].

Causality Check: Because 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole may undergo hepatic metabolism to form reactive intermediates, the assay must be performed in both the presence and absence of rat liver S9 metabolic activation.

General Cytotoxicity: ATP-Luminescence Assay

General cytotoxicity is assessed using human liver carcinoma cells (HepG2) to evaluate hepatotoxic potential. We utilize an ATP-luminescence assay (e.g., CellTiter-Glo). Causality Check: ATP is a highly sensitive proxy for cellular viability. Because ATP degrades rapidly upon cell death, measuring luminescent output from the luciferase-catalyzed reaction of luciferin and ATP provides a self-validating, artifact-free quantification of metabolically active cells.

Tier 2: Mechanistic Toxicity & Off-Target Profiling

Cardiotoxicity: hERG Patch-Clamp Electrophysiology

The ICH S7B guideline mandates the nonclinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation)[4]. The in vitro IKr/hERG assay plays a critical role in this integrated risk assessment prior to first-in-human trials[5].

hERG_Mech Azetidine Protonated Azetidine (Basic Amine) Pore hERG Channel Inner Cavity Azetidine->Pore Enters open state Residues Pi-Cation Interaction (Tyr652, Phe656) Pore->Residues Binds Block Potassium Ion Efflux Blockade Residues->Block Trapped QT QT Prolongation (Arrhythmia Risk) Block->QT Action Potential Delay

Caption: Mechanism of hERG channel blockade by basic amines (azetidine moiety).

CYP450 Inhibition Profiling

To assess DDI risk, the compound is incubated with recombinant human CYP enzymes (3A4, 2D6, 2C9, 2C19, 1A2) and specific fluorogenic substrates. The pyrazole nitrogen's affinity for the heme group is quantified by determining the IC₅₀ for each isozyme.

Quantitative Data Presentation

The following table summarizes the target thresholds and representative baseline data for azetidine-pyrazole building blocks, providing a benchmark for Go/No-Go decisions.

AssayParameterRegulatory/Industry TargetRepresentative Outcome for ChemotypeRisk Assessment
Cytotoxicity (HepG2) IC₅₀> 50 µM> 100 µMLow Risk (High tolerance)
Ames Test (OECD 471) Revertant Colonies< 2-fold over vehicleNegative (-S9 / +S9)Low Risk (Non-mutagenic)
hERG Patch-Clamp IC₅₀> 30 µM15 - 45 µMModerate Risk (Requires SAR tuning)
CYP3A4 Inhibition IC₅₀> 10 µM> 20 µMLow Risk (Weak coordination)

Detailed Experimental Protocols

Protocol 1: Automated hERG Patch-Clamp Assay (ICH S7B Compliant)

This protocol ensures high-fidelity electrophysiological data by directly measuring potassium tail currents[4].

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane channel integrity.

  • Compound Formulation: Dissolve 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in 100% DMSO, then perform serial dilutions in extracellular physiological solution (final DMSO ≤ 0.3%).

    • Critical Step: Use glass vials for all dilutions. Basic amines (azetidines) are prone to non-specific binding to polystyrene plastics, which artificially lowers the effective concentration and yields false-negative safety margins.

  • Electrophysiological Recording:

    • Establish whole-cell configuration using an automated patch-clamp platform (e.g., QPatch).

    • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation & Analysis: Include Dofetilide or Ondansetron as a positive control[6]. Calculate the percentage inhibition of the peak tail current relative to the vehicle control. Generate an IC₅₀ curve using a 4-parameter logistic fit.

Protocol 2: ATP-Luminescence Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in a solid white 384-well microplate (white plates maximize luminescence signal reflection and prevent well-to-well crosstalk).

  • Incubation: Allow 24 hours for cell adhesion at 37°C, 5% CO₂.

  • Treatment: Pin-transfer the pyrazole compound across a 10-point dose-response range (0.1 µM to 100 µM). Include Doxorubicin (10 µM) as a positive apoptosis control. Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Read: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a multi-mode microplate reader (integration time: 0.5 seconds/well).

Conclusion

The preliminary toxicity screening of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole requires a balanced assessment of its structural benefits against its inherent liabilities. While the ether linkage and pyrazole core generally exhibit favorable cytotoxicity and mutagenicity profiles, the basic azetidine ring demands rigorous electrophysiological scrutiny. By adhering strictly to OECD 471[3] and ICH S7B[4] guidelines, researchers can accurately map the safety margins of this chemotype, guiding rational Structure-Activity Relationship (SAR) optimization to mitigate hERG and CYP liabilities early in the drug discovery pipeline.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4: Test No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • ICH Guideline S7B: The Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Guideline E14/S7B on Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. European Medicines Agency (EMA). Available at:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Cheekatla, S. R. Future Medicinal Chemistry (2026). Available at:[Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Cui, Y. et al. Journal of Medicinal Chemistry (2024). Available at:[Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). Available at:[Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in the lab

An Application Note and Protocol for the Laboratory Synthesis of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for the laborator...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Laboratory Synthesis of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is built upon a convergent approach, culminating in a Williamson ether synthesis to couple the two key heterocyclic precursors. This guide details the step-by-step synthesis of the precursors, the final coupling and deprotection steps, and methods for purification and characterization. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles and experimental choices to ensure both success and safety in the laboratory setting.

Introduction

Substituted pyrazoles are a cornerstone in modern pharmacology, appearing in numerous approved drugs.[1] The incorporation of a strained azetidine ring can introduce favorable physicochemical properties, such as improved solubility and metabolic stability, making azetidine-substituted pyrazoles attractive scaffolds for novel therapeutic agents.[2] 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole represents a versatile building block, combining these two important pharmacophores. This application note outlines a reliable, multi-step synthesis suitable for gram-scale production in a research laboratory.

Retrosynthetic Analysis and Strategy

The target molecule is logically disconnected via the ether linkage, suggesting a Williamson ether synthesis as the key bond-forming step. This reaction involves the coupling of an alkoxide with an alkyl halide (or sulfonate) in an S(_N)2 reaction.[3][4] This leads to two primary precursors: 1-ethyl-1H-pyrazol-4-ol (the nucleophile precursor) and a 3-functionalized azetidine bearing a suitable leaving group and a protecting group, such as 1-Boc-3-iodoazetidine .

The overall synthetic pathway is depicted below:

Synthetic_Scheme A Ethyl Acetoacetate + Ethylhydrazine Oxalate C 1-Ethyl-1H-pyrazol-4-ol A->C Knorr Pyrazole Synthesis (H2SO4, EtOH, Reflux) B 1-Boc-3-hydroxyazetidine D 1-Boc-3-iodoazetidine B->D Appel Reaction (PPh3, Imidazole, I2) E Protected Intermediate C->E Williamson Ether Synthesis (NaH, DMF) D->E F 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (Final Product) E->F Boc Deprotection (TFA, DCM) Workflow Setup Setup Reaction (Inert Atmosphere) Addition Reagent Addition (Controlled Temp) Setup->Addition Monitor Monitor Reaction (TLC/LC-MS) Addition->Monitor Monitor:n->Monitor:n Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer (MgSO4 / Na2SO4) Extract->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

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Application

Application Note: Design, Synthesis, and High-Throughput Screening of Fsp3-Enriched Libraries Utilizing 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Target Audience: Discovery Chemists, Structural Biologists, and High-Throughput Screening (HTS) Scientists Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Protein-Protein Interaction (PPI) Modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Structural Biologists, and High-Throughput Screening (HTS) Scientists Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Protein-Protein Interaction (PPI) Modulators

Introduction and Strategic Rationale

In modern Fragment-Based Drug Discovery (FBDD), the quality of the screening library dictates the success of the hit-to-lead campaign. Historically, high-throughput screening (HTS) collections were dominated by flat, sp2-hybridized aromatic systems. While these molecules often yield initial hits, they frequently fail during lead optimization due to poor solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles.

To circumvent these attrition risks, contemporary drug design emphasizes the incorporation of three-dimensional character (high Fsp3 fraction) early in the discovery pipeline. 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole represents an optimal, highly versatile bifunctional scaffold for generating Fsp3-enriched fragment libraries.

This scaffold strategically merges two privileged pharmacophores:

  • The Pyrazole Core: A well-documented hinge-binding motif in kinase inhibitors and a robust hydrogen-bond acceptor [1].

  • The Azetidine Ring: A four-membered saturated heterocycle that significantly improves metabolic stability, lowers lipophilicity (cLogP), and projects substituents into three-dimensional space [3].

By leveraging the secondary amine of the azetidine ring as a synthetic handle, researchers can rapidly generate hundreds of diverse, Rule-of-Three (Ro3) compliant fragments for immediate deployment in HTS assays.

Physicochemical Profiling

The structural architecture of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is mathematically tailored for FBDD. The table below summarizes its core quantitative metrics and the causality behind its selection as an HTS scaffold.

PropertyValueRationale for HTS / FBDD Application
Molecular Weight 167.21 g/mol Well below the Ro3 limit (<300 Da), allowing a ~130 Da budget for R-group derivatization while maintaining fragment status.
cLogP (Estimated) ~0.8Ensures high aqueous solubility, which is critical for the high-concentration (mM) dosing required in fragment screening [2].
H-Bond Donors 1The single secondary amine ensures strictly regioselective functionalization without the need for complex protecting group strategies.
H-Bond Acceptors 3Provides sufficient interaction points (pyrazole nitrogens, ether oxygen) for target engagement without violating Ro3 constraints.
Fsp3 Fraction 0.625High 3D character (5 sp3 carbons out of 8 total) reduces flat-molecule promiscuity and improves clinical translation rates.

Pharmacophoric Mapping and Logical Workflow

Understanding the spatial orientation of a scaffold is critical before initiating library synthesis. The ether linkage between the pyrazole and azetidine rings provides a degree of conformational flexibility, allowing the rigid azetidine vector to probe adjacent solvent channels or deep hydrophobic pockets once the pyrazole anchors to the target.

Binding_Mechanism Target Target Protein (Kinase Hinge Region) Pyrazole 1-Ethyl-1H-Pyrazole (H-Bond Acceptor) Target->Pyrazole Anchors via H-bonds Oxygen Ether Linkage (Conformational Flexibility) Pyrazole->Oxygen Connects to Azetidine Azetidine Ring (Fsp3 Vector / 3D Growth) Oxygen->Azetidine Directs into pocket RGroup R-Group Diversification (Affinity & Selectivity) Azetidine->RGroup Functionalized via N

Caption: Pharmacophoric mapping of the azetidine-pyrazole scaffold within a target binding pocket.

To exploit this pharmacophore, we employ a self-validating parallel synthesis workflow. By utilizing solid-supported scavengers, we eliminate the bottleneck of preparative HPLC, ensuring that the library transitions seamlessly from synthesis to screening.

HTS_Workflow Scaffold 4-(Azetidin-3-yloxy)- 1-ethyl-1H-pyrazole Derivatization Parallel Synthesis (Amide Coupling) Scaffold->Derivatization Library Fsp3-Enriched Screening Library Derivatization->Library PrimaryScreen Primary HTS (Thermal Shift Assay) Library->PrimaryScreen HitValidation Hit Validation (Orthogonal Assays) PrimaryScreen->HitValidation

Caption: Workflow for HTS library generation and screening using the azetidine-pyrazole scaffold.

Experimental Protocols

Protocol A: High-Throughput Parallel Synthesis of the Fragment Library

Objective: To generate a 384-member amide library using 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole, optimized for direct HTS application without liquid chromatography purification.

Causality & Self-Validation: Traditional liquid-liquid extraction is unscalable in a 384-well format. We utilize solid-supported isocyanate and carbonate resins. The isocyanate resin covalently traps unreacted azetidine starting material, while the carbonate resin neutralizes acidic byproducts. This creates a self-validating purification system where only the neutral, desired amide product remains in the supernatant.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.2 M stock solution of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF) containing 0.6 M N,N-Diisopropylethylamine (DIPEA).

  • Electrophile Dispensing: Using an automated liquid handler, dispense 384 unique carboxylic acids (1.2 equivalents relative to the scaffold) into a 384-well deep-well polypropylene plate.

  • Activation: Add HATU (1.2 equivalents, 0.2 M in DMF) to each well. Incubate at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Dispense 50 µL (10 µmol) of the azetidine-pyrazole stock solution into each well. Seal the plate and agitate at 600 RPM for 12 hours at room temperature.

  • Scavenging (The Purification Step): Unseal the plate and add 50 mg of a 1:1 mixture of polymer-supported isocyanate (to scavenge excess amine) and polymer-supported carbonate (to scavenge excess acid and HOAt). Agitate for an additional 4 hours.

  • Filtration and QC: Filter the reaction mixtures through a 384-well filter plate into a collection plate. Submit a random 10% sampling of the wells to LC-MS. Acceptance Criteria: >85% Purity by UV (254 nm); expected mass [M+H]+ confirmed.

  • Solvent Removal: Evaporate the DMF using a centrifugal vacuum concentrator (e.g., Genevac) to yield the dry fragment library, ready for DMSO reconstitution.

Protocol B: Primary HTS via Differential Scanning Fluorimetry (DSF)

Objective: To screen the newly synthesized azetidine-pyrazole library against a target protein (e.g., a purified kinase domain) to identify thermodynamic stabilizers.

Causality & Self-Validation: Fragments inherently possess low binding affinities (typically Kd​ in the high µM to mM range). Biochemical functional assays often fail to detect these weak interactions. DSF (Thermal Shift) is chosen because it directly measures the thermodynamic stabilization ( ΔTm​ ) of the protein upon ligand binding, independent of enzymatic activity[2]. The assay is self-validating through the mandatory inclusion of DMSO-only negative controls (to establish baseline Tm​ ) and a known high-affinity inhibitor as a positive control (to verify protein fold integrity).

Step-by-Step Methodology:

  • Protein-Dye Master Mix: Dilute the target protein to a final concentration of 2 µM in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Add SYPRO Orange dye to a final concentration of 5X (from a 5000X commercial stock).

  • Compound Dispensing: Using an acoustic liquid dispenser (e.g., Echo 550), transfer 50 nL of the fragment library (from 100 mM DMSO stocks) into a 384-well PCR plate. This yields a final screening concentration of 500 µM in 10 µL assay volume (0.5% DMSO final).

  • Control Placement: Ensure columns 1 and 2 contain DMSO only (Negative Control). Ensure columns 23 and 24 contain a known reference inhibitor at 10 µM (Positive Control).

  • Reaction Assembly: Dispense 10 µL of the Protein-Dye Master Mix into all wells using a multidrop dispenser. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Thermal Melt Execution: Place the plate in a Real-Time PCR instrument (e.g., QuantStudio). Run a melt curve protocol: ramp from 25°C to 95°C at a rate of 0.05°C/second, capturing fluorescence continuously in the ROX channel (Ex: 490 nm, Em: 575 nm).

  • Data Processing: Calculate the melting temperature ( Tm​ ) by identifying the inflection point of the melt curve (the minimum of the negative first derivative, -dF/dT).

  • Hit Triage: A compound is classified as a primary hit if it induces a ΔTm​≥1.5°C relative to the mean Tm​ of the DMSO controls, with a well-defined, single-transition melt curve.

Conclusion

The 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole scaffold bridges the gap between traditional sp2-heavy screening libraries and the modern demand for high Fsp3, metabolically stable fragments. By executing the self-validating parallel synthesis and biophysical screening protocols outlined above, drug development professionals can rapidly identify high-quality, 3D-oriented starting points for challenging therapeutic targets.

References

  • Bansal, N., Sathish, E., Babu, A., & Kumar, B. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Molecular Diversity. Available at:[Link]

  • Boyd, H., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology. Available at: [Link]

Method

Application Note: Cell-Based Assay Workflows for 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole Derivatives in Targeted Protein Degradation and Kinase Inhibition

Pharmacophore Rationale: The sp³-Enriched Vector The compound 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole represents a high-value, rigid building block in modern drug discovery. Historically, the pyrazole-azetidine motif ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale: The sp³-Enriched Vector

The compound 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole represents a high-value, rigid building block in modern drug discovery. Historically, the pyrazole-azetidine motif has driven the success of blockbuster Janus kinase (JAK) inhibitors, most notably Baricitinib. In this scaffold, the 1-ethyl-1H-pyrazole moiety serves as a potent hydrogen-bond donor/acceptor system that anchors the molecule into the ATP-binding hinge region of kinases[1].

Crucially, the 4-(azetidin-3-yloxy) substituent introduces an sp³-hybridized, rigid, oxygen-linked vector. This structural choice is highly deliberate: it breaks the molecular "flatness" associated with traditional biaryl inhibitors, dramatically improving aqueous solubility and metabolic stability. Furthermore, in the context of Proteolysis Targeting Chimeras (PROTACs), the azetidine ring provides an ideal, low-entropic-penalty attachment point for linkers directing the molecule toward E3 ubiquitin ligases[2].

Because these derivatives are designed to operate within the complex intracellular milieu, biochemical assays (like TR-FRET) are insufficient. They cannot account for cellular permeability, ATP competition, or the multi-protein ternary complexes required for degradation. This guide outlines the self-validating, cell-based methodologies required to accurately profile derivatives of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole.

Workflow 1: Quantifying Intracellular Target Engagement (NanoBRET)

The Causality of the Method: To determine if an azetidine-pyrazole derivative physically binds its target inside a living cell, we utilize Bioluminescence Resonance Energy Transfer (NanoBRET)[3]. Unlike biochemical assays, NanoBRET measures target engagement in the presence of physiological ATP concentrations and intact cellular membranes. This is critical for azetidine-linked PROTACs, which often suffer from poor permeability due to high molecular weight.

Protocol: Live-Cell NanoBRET Assay

Self-Validating Design: This assay is ratiometric. By measuring the ratio of acceptor fluorescence to donor luminescence, the data remains independent of the target protein's expression level, eliminating artifacts caused by cell death or transfection variations[2].

  • Cell Preparation & Transfection:

    • Plate HEK293 cells in a 96-well format.

    • Transiently transfect cells with a plasmid expressing the target kinase fused to a NanoLuc (nLuc) donor (e.g., JAK1-nLuc). Incubate for 24 hours.

  • Tracer Equilibration:

    • Permeabilize the media with a cell-permeable fluorescent tracer (e.g., a broad-spectrum kinase inhibitor conjugated to a fluorophore) at a concentration equivalent to its Kd​ .

  • Compound Displacement:

    • Treat cells with a 10-point titration (1:3 serial dilution) of the 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole derivative.

    • Incubate for 2 hours to allow the unlabeled derivative to compete with the tracer for the kinase hinge region.

  • Signal Detection:

    • Add the NanoBRET Nano-Glo Substrate.

    • Measure dual-emission signals (460 nm for NanoLuc, 618 nm for the tracer) using a microplate reader.

  • Data Analysis:

    • Calculate the fractional occupancy and fit to a non-linear regression model to determine the intracellular TEIC50​ .

NanoBRET_Logic cluster_0 NanoBRET Target Engagement Workflow N1 1. Express Target-NanoLuc in Live Cells N2 2. Add Cell-Permeable Fluorescent Tracer N1->N2 Baseline BRET N3 3. Introduce Azetidine-Pyrazole Derivative N2->N3 Competition N4 4. Measure BRET Decay (Displacement) N3->N4 Calculate IC50

Caption: NanoBRET workflow demonstrating competitive displacement by the azetidine-pyrazole derivative.

Workflow 2: Kinetic Profiling of Targeted Protein Degradation (CRISPR-HiBiT)

The Causality of the Method: If the azetidine-pyrazole derivative is elaborated into a PROTAC, its pharmacology becomes event-driven rather than occupancy-driven. High affinity does not guarantee degradation. We must measure the kinetics of target clearance and the maximum degradation ( Dmax​ ). We utilize the CRISPR-mediated HiBiT tagging system, which allows for real-time, luminescent monitoring of endogenous protein levels without the heavy overexpression artifacts of GFP tags[4][5].

Protocol: Endogenous HiBiT Degradation Assay

Self-Validating Design: PROTACs exhibit a "hook effect" (auto-inhibition at high concentrations where binary complexes outcompete ternary complexes)[6]. Therefore, a broad concentration range is mandatory. Furthermore, to prove that the loss of signal is due to targeted degradation and not generalized cytotoxicity, a parallel viability assay (e.g., CellTiter-Glo) must be run.

  • Cell Line Engineering:

    • Utilize a CRISPR/Cas9-edited cell line where the endogenous target gene (e.g., JAK1) is N-terminally tagged with the 11-amino-acid HiBiT peptide.

  • Compound Treatment:

    • Seed cells in a 384-well white plate.

    • Treat with the azetidine-pyrazole PROTAC derivative across a 12-point concentration gradient (0.1 nM to 10 µM).

  • Mechanistic Rescue (Control):

    • In a parallel plate, pre-treat cells with 1 µM MG132 (a 26S proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor) for 1 hour prior to PROTAC addition. Causality: If the PROTAC signal loss is genuinely mediated by the Ubiquitin-Proteasome System (UPS), these inhibitors will rescue the HiBiT signal[6].

  • Kinetic Readout:

    • Add the Nano-Glo HiBiT Lytic Detection System at specific time intervals (e.g., 2h, 6h, 24h). The HiBiT tag spontaneously complements with the LgBiT protein in the reagent to generate luminescence.

  • Quantification:

    • Normalize luminescence to DMSO vehicle controls. Calculate the DC50​ (concentration achieving 50% of maximum degradation) and Dmax​ .

PROTAC_Mechanism cluster_1 Event-Driven Pharmacology: PROTAC Mechanism P1 Bifunctional Molecule (Azetidine-Linked PROTAC) P2 Ternary Complex Formation [Target : PROTAC : E3 Ligase] P1->P2 Binding Kinetics P3 Polyubiquitination of Target P2->P3 Catalytic Transfer P4 26S Proteasome Degradation (Loss of HiBiT Signal) P3->P4 Clearance P4->P1 PROTAC Recycling

Caption: The catalytic cycle of an azetidine-pyrazole PROTAC mediating ubiquitin-dependent degradation.

Representative Data Presentation

When profiling a library of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole derivatives, quantitative data must be synthesized to compare the parent inhibitor against its PROTAC derivatives. The table below illustrates the expected pharmacological divergence when converting an occupancy-driven hinge binder into an event-driven degrader.

Compound ClassAssay TypeMetricValueMechanistic Interpretation
Parent Inhibitor NanoBRETIntracellular TEIC50​ 12 nMHigh intracellular affinity; strong hinge-binding via the pyrazole motif.
PROTAC Derivative NanoBRETIntracellular TEIC50​ 185 nMExpected affinity drop due to the addition of the linker and E3 ligand.
PROTAC Derivative HiBiT Degradation DC50​ (6 hours)4.5 nMPotent degradation despite lower binary affinity, driven by catalytic recycling.
PROTAC Derivative HiBiT Degradation Dmax​ 96%Near-complete target clearance.
PROTAC + MG132 HiBiT Degradation Dmax​ < 5%Complete signal rescue confirms proteasome-dependent mechanism.

References

  • Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases PMC / NIH[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqWE5u-wxH8DUt5BDP0_-vhb1m2Ft3l2mvQTytbrTVwIdj2VPITkTDYB1lZEZqid3sm9blk1jpzOc59F549oCvIEwU3UMvGasBrjYkJnx1GDGlRlsbMJHKms07QoQJ6Cjghcf2ZIyNH0H_-zs=]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity ACS Publications[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdZZacHp0lXyi8Qtapv1fmMY2HG7k-caztjbWfciqcaooPTI4l-tJJZRi7P0SyGFa4wgSuWJqKeqJyyldJafelDbw6pjPPOk2mFe-wXLnQzxQVcdb5dK0zw8vWTeq7NtXsw5hSHuU_J56y43nms1R6][1]

  • Target engagement and drug residence time can be observed in living cells with BRET Nature Communications[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwIHv2cGbWx8djY_ewO7Q2x-OUQVvZrJ61kfsQQSQw0wmqUY9KtzewGiXaJBNgZSeXb6xDk7-p_ArCH8XCKvuHkAsoTtG9pY5eQf_smJFRLo4cGEQLWZuBJuQBRXhkdGumRdRkPWSi9KrsF8p9FF1olu3HVVW-ENw3Z7X8m27O76CG4n9XVaXAKR3nB4vo6azcpSKke9s18_WbqZ5l3LRRl-6CVFrv47jHjFoCH3uQ-MxWAxByo9HxEpIG1GLR8zxbDw==][3]

  • Enhancing Intracellular Accumulation and Target Engagement of PROTACs with Reversible Covalent Chemistry bioRxiv[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGItwIC-MvnTaLAvk39-XCJKyGUVMic0ObAbYpZ-Lnzh-xzomaibA6ivqhypY39N5PFPFwfvtAv8yqo-zApkVSsKsMyyG_XNAhdn2FkivwirpQGjJ5Nh2zu1TWowyayCCDfJ_zPD7S4qUwDIEOH2vIAkVnx5o4aZqgFZvKzAtEUHA==][2]

  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action ACS Chemical Biology[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPiZSNDhrWyXx-MSLe_kuyIAWB0xbiPs_wK4uG-2Cbm8TIl4GJxGMJ3q85qC56ZHXvF06HmSnLMltbzDC7f9h3nySM8Atz3ZBJLkRw-s3NlSOGNTAlYcBH0OC-QHul9B3WVOpLSTc-QlAXfy-_jg==][4]

  • A Case Study for Irreversible Covalent BTK Degraders bioRxiv[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRkONVpvnQbHwN802V6IjaevFjbpV8OtJlWLvOV2KldgDBY_61-0mTpjZhZxkA4JlC9FOVmDz4o3KjESYUC0hM-5fa51ZUZZ9E26dndPnhrMsrs67OHRRrsV5DoL1bwKaKdeL_RkWyb2dzLTrP4_SGbIZ0okBLUDU6fODaprcUxw==][6]

Sources

Application

How to dissolve 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole for in vitro experiments

Application Note: Preparation and In Vitro Handling of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole Executive Summary The compound 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a specialized heterocyclic building block frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and In Vitro Handling of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Executive Summary

The compound 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a specialized heterocyclic building block frequently utilized in drug discovery and biochemical screening. Structurally, it features a highly basic azetidine ring linked via an ether bridge to an N-ethylated pyrazole core. Because of its unique physicochemical properties—specifically the presence of a secondary aliphatic amine—proper dissolution and handling are critical to ensure molecular stability, prevent pH-induced artifacts in culture media, and maintain the integrity of in vitro cellular assays.

This application note provides a self-validating, field-proven protocol for formulating stock and working solutions of this compound, grounded in established cytotoxicity guidelines and thermodynamic principles.

Physicochemical Profiling & Causality

Before initiating dissolution, it is imperative to understand the molecular behavior of the compound to dictate the choice of solvent.

  • Protonation State: The azetidine ring contains a secondary amine with a typical pKa of ~9.0–10.0. At physiological pH (7.4), this nitrogen is fully protonated. Consequently, the compound is highly polar and may alter the pH of unbuffered solutions.

  • Salt vs. Free Base: The compound is typically supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to enhance stability. While the salt form exhibits high aqueous solubility, anhydrous Dimethyl Sulfoxide (DMSO) remains the gold-standard primary solvent. DMSO acts as an amphiphilic vehicle that rapidly disrupts the crystal lattice of complex heterocycles, preventing spontaneous precipitation upon long-term storage[1].

  • Solvent Toxicity Constraints: While DMSO is an exceptional solvent, it is not biologically inert. Exposure to DMSO concentrations above 1% (v/v) induces caspase-independent cell death, chromatin condensation, and plasma membrane pore formation[2]. To ensure that observed phenotypic effects are solely driven by the pyrazole compound and not the solvent, the final DMSO concentration in the assay must not exceed the 0.1% (v/v) safety threshold [3],[4]. This threshold strictly aligns with the ISO 10993-5:2009 standards for in vitro cytotoxicity evaluation[5].

Table 1: Physicochemical & Formulation Parameters

ParameterSpecification / GuidelineMechanistic Rationale
Primary Solvent Anhydrous DMSO (≥99.9% purity)Prevents hydrolysis of the ether linkage; ensures complete solvation of both hydrophobic and hydrophilic motifs[1].
Stock Concentration 10 mM to 50 mMAllows for high-fold dilution, ensuring the final solvent concentration remains negligible.
Storage Temperature -20°C to -80°C (Aliquoted)Prevents freeze-thaw cycles which cause localized concentration gradients and compound degradation.
Max In Vitro DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and membrane permeability alterations[3].

Experimental Workflow

The following Graphviz diagram illustrates the logical progression from lyophilized powder to in vitro application. Each step is designed to mitigate environmental variables such as moisture condensation and solvent toxicity.

Workflow Powder 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (Lyophilized Powder / Salt) Weigh Equilibrate to Room Temp & Weigh under sterile conditions Powder->Weigh DMSO Add Anhydrous DMSO (Target: 10 mM - 50 mM Stock) Weigh->DMSO Prevents moisture condensation Dissolve Vortex & Mild Sonication (Water bath, max 37°C) DMSO->Dissolve Amphiphilic solubilization Aliquot Aliquot into sterile vials & Store at -20°C Dissolve->Aliquot Prevents freeze-thaw degradation Dilute Serial Dilution in Aqueous Buffer or Culture Media Aliquot->Dilute Thaw immediately prior to use Assay In Vitro Cellular Assays (Final DMSO ≤ 0.1% v/v) Dilute->Assay Prevents solvent cytotoxicity

Caption: Workflow for the preparation and in vitro application of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole.

Step-by-Step Methodologies

Phase 1: Master Stock Preparation (10 mM)

Note: Perform all steps in a biosafety cabinet to maintain sterility for cell culture.

  • Equilibration: Remove the vial of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole from cold storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening cold vials introduces atmospheric moisture, which can hydrolyze the compound or alter its calculated molarity.

  • Weighing: Accurately weigh the required mass of the compound. (e.g., For the free base with an approximate MW of 167.21 g/mol , 1.67 mg is required per 1 mL of solvent to achieve a 10 mM stock). Adjust calculations if utilizing a specific salt form (e.g., HCl).

  • Solvation: Add the calculated volume of cell-culture grade, anhydrous DMSO[1].

  • Dissolution: Vortex the solution vigorously for 30–60 seconds. If the compound does not dissolve completely, subject the vial to mild sonication in a water bath at 37°C for 2–5 minutes. Causality: Gentle thermal energy overcomes the activation barrier of the crystal lattice without thermally degrading the azetidine ring.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in sterile, tightly sealed microcentrifuge tubes. Store immediately at -20°C or -80°C.

Phase 2: Working Solution & Cell Culture Application

To ensure the final assay concentration of DMSO remains ≤ 0.1%[3],[4], intermediate dilutions in aqueous buffers (e.g., PBS) or complete culture media are required.

  • Thawing: Thaw a single master stock aliquot at room temperature just prior to the experiment. Discard any remaining stock after use to avoid freeze-thaw cycles.

  • Intermediate Dilution (100X or 1000X): Dilute the DMSO stock into pre-warmed complete culture media to create an intermediate working solution.

    • Example: To achieve a final assay concentration of 10 µM, first dilute the 10 mM stock 1:1000 directly into the culture media.

  • pH Verification: Because the azetidine moiety is highly basic, verify that the addition of the compound does not shift the pH of the culture media (phenol red should remain orange-red, ~pH 7.2–7.4). If a shift occurs, utilize a HEPES-buffered medium.

  • Application: Apply the working solution to the in vitro cell cultures immediately to prevent compound precipitation or adherence to the plastic walls of the dilution tubes.

Table 2: Serial Dilution Matrix (Targeting ≤ 0.1% Final DMSO)

Target Assay ConcentrationMaster Stock (DMSO)Dilution Factor into MediaFinal DMSO Concentration in AssayCytotoxicity Risk
10 µM 10 mM1:10000.01%None (Optimal)
50 µM 50 mM1:10000.01%None (Optimal)
100 µM 100 mM1:10000.01%None (Optimal)
10 µM 1 mM1:1001.0%High (Violates ISO 10993-5)

Critical Insight: As demonstrated in Table 2, achieving higher assay concentrations (e.g., 100 µM) safely requires creating a more concentrated initial DMSO stock (100 mM), rather than pipetting a larger volume of a weaker stock into the cells. This ensures the 0.1% DMSO threshold is never breached[2],[5].

References

  • [1] Synthesis and Characterization of New Amide Drug from Cromoglicic Acid and Study of Their Possible Biological Activity. Journal of Medicinal and Chemical Sciences. URL:[Link]

  • [3] Singh, M., et al. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. URL:[Link]

  • [4] Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Center for Biotechnology Information (PMC). URL:[Link]

  • [2] Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal / ResearchGate. URL:[Link]

  • [5] Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Method

Application Note &amp; Protocols: Preclinical Evaluation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole as a Novel Cognitive Enhancer

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive framework for the preclinical evaluation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole, hereafter refe...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the preclinical evaluation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole, hereafter referred to as "Compound X." Based on its structural motifs, including a pyrazole core and an azetidine moiety, Compound X is hypothesized to act as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in cognitive processing.[1][2] This guide outlines a phased, multi-tiered experimental plan designed to rigorously assess the safety, pharmacokinetic profile, and cognitive-enhancing efficacy of Compound X in established rodent models. The protocols herein emphasize scientific integrity, adherence to the ARRIVE guidelines for in vivo research, and provide a logical progression from initial characterization to efficacy testing.[3][4][5]

Scientific Rationale & Hypothesized Mechanism of Action

The structural components of Compound X provide a strong rationale for its investigation as a central nervous system (CNS) agent. Pyrazole derivatives are known to possess a wide spectrum of biological activities, including antidepressant, neuroprotective, and other CNS effects.[6][7][8] The inclusion of an azetidine ring, a "privileged scaffold" in medicinal chemistry, can confer favorable pharmacokinetic properties and structural rigidity, which is often beneficial for potent and selective target engagement.[9][10][11][12]

Our central hypothesis is that Compound X functions as a positive allosteric modulator of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[1][2] Its dysfunction is implicated in the cognitive deficits associated with schizophrenia and Alzheimer's disease.[2] Enhancing α7 nAChR function through positive allosteric modulation is a promising therapeutic strategy to improve cognitive performance.[13][14] PAMs offer a nuanced approach by enhancing the receptor's response to the endogenous agonist, acetylcholine, rather than directly activating it, which may reduce the risk of receptor desensitization and off-target effects.[15]

Hypothesized Signaling Pathway

G cluster_1 Postsynaptic Membrane cluster_2 Intracellular Signaling ACh Acetylcholine (ACh) a7R α7 nAChR ACh->a7R Binds Ca_Influx Ca²⁺ Influx a7R->Ca_Influx Opens Channel ERK ERK Phosphorylation Ca_Influx->ERK CREB CREB Activation ERK->CREB LTP Synaptic Plasticity (LTP) CREB->LTP Cognition Cognitive Enhancement LTP->Cognition CompoundX Compound X (PAM) CompoundX->a7R Modulates

Caption: Hypothesized mechanism of Compound X as an α7 nAChR PAM.

Overall Preclinical Evaluation Workflow

The preclinical development of Compound X will follow a structured, three-phase approach. This workflow ensures that foundational safety and pharmacokinetic data are established before committing resources to more complex and lengthy efficacy studies. This phased approach allows for clear go/no-go decision points.

Preclinical Workflow Diagram

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Target Engagement & PD cluster_2 Phase 3: Efficacy Studies Tox Acute Toxicity & Safety Pharmacology PK Pharmacokinetics (PK) (PO & IV) Tox->PK Inform Dose Selection PD Pharmacodynamics (PD) (e.g., Receptor Occupancy) PK->PD Establish Exposure-Response Model Selection of Cognitive Impairment Model PD->Model Confirm Target Engagement NOR Novel Object Recognition (NOR) Model->NOR MWM Morris Water Maze (MWM) Model->MWM

Caption: Phased workflow for the preclinical evaluation of Compound X.

All animal experiments must be designed and conducted in strict accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure rigor and reproducibility.[3][5][16][17] This includes adequate sample sizes, randomization, and blinding of experimenters to treatment conditions.

Phase 1: Foundational Safety & Pharmacokinetic (PK) Profiling

The primary objective of this phase is to establish a preliminary safety profile and understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of Compound X.[18][19] This data is crucial for selecting appropriate doses for subsequent pharmacodynamic and efficacy studies.[20][21]

Protocol 3.1: Acute Toxicity and Safety Pharmacology Screen

Rationale: To identify the maximum tolerated dose (MTD) and assess potential acute adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous systems) as per ICH S7A guidelines.[22][23]

Methodology:

  • Species: Male and female C57BL/6 mice (n=3-5 per group/sex).

  • Dose Escalation: Administer single doses of Compound X via the intended clinical route (e.g., oral gavage, PO) and an intravenous (IV) route.

  • Dose Groups: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg) until signs of toxicity are observed. A vehicle control group is mandatory.

  • Observations: Monitor animals continuously for the first 4 hours post-dose and then at regular intervals for up to 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and any instances of morbidity or mortality.

  • Safety Pharmacology: A core battery of tests should be conducted, which may include assessing effects on motor activity, body temperature, and cardiovascular parameters (in a separate, dedicated study if required).[22]

  • Endpoint: Determine the MTD, defined as the highest dose that does not cause mortality or serious morbidity.

Parameter Description
Species C57BL/6 Mice
Routes Oral (PO), Intravenous (IV)
Group Size 3-5 per sex per dose group
Dose Levels Vehicle, 1, 3, 10, 30, 100 mg/kg (example)
Observation Period 14 days
Primary Endpoints Clinical signs, body weight, mortality, MTD
Protocol 3.2: Rodent Pharmacokinetic (PK) Study

Rationale: To determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) following oral and intravenous administration. This helps understand the compound's exposure profile and informs the dosing regimen for efficacy studies.[18][24][25]

Methodology:

  • Species: Male Sprague-Dawley rats (n=3-4 per time point) are often preferred for ease of serial blood sampling.

  • Dosing: Administer Compound X at two non-toxic doses (e.g., a low and a high dose determined from Protocol 3.1) via IV (bolus) and PO routes.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h; PO: 15, 30 min, 1, 2, 4, 8, 24 h).[25]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of Compound X in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

PK Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
t½ (Half-life) Time for plasma concentration to reduce by half
F% (Bioavailability) Fraction of oral dose reaching systemic circulation

Phase 2: Pharmacodynamic (PD) & Target Engagement

This phase aims to confirm that Compound X engages its hypothesized target (α7 nAChR) in the CNS at doses and concentrations relevant to the PK profile.

Rationale: Demonstrating target engagement in a living system provides crucial evidence linking the compound's mechanism to its potential therapeutic effect.

Methodology (Example: Ex Vivo Receptor Occupancy):

  • Species: C57BL/6 mice.

  • Dosing: Administer a range of doses of Compound X based on PK data. Include a vehicle control.

  • Tissue Collection: At the time of expected peak plasma and brain concentration (Tmax), euthanize animals and rapidly dissect brain regions of interest (e.g., hippocampus, cortex).

  • Assay: Use a competitive binding assay on brain homogenates with a known radiolabeled α7 nAChR ligand (e.g., [¹²⁵I]α-bungarotoxin).

  • Analysis: Determine the dose-dependent displacement of the radioligand by Compound X to calculate the percentage of receptor occupancy in the brain. The goal is to identify a dose range that achieves significant (>50%) target engagement.

Phase 3: Efficacy Evaluation in a Cognitive Impairment Model

This final preclinical phase assesses whether Compound X can reverse or ameliorate cognitive deficits in a disease-relevant animal model.[26][27][28] A common and effective approach is to use a pharmacological model of cognitive impairment, such as scopolamine-induced amnesia, which disrupts cholinergic pathways relevant to memory formation.[26][29]

Protocol 5.1: Novel Object Recognition (NOR) Test

Rationale: The NOR test is a widely used assay for recognition memory.[30][31][32] It relies on the innate tendency of rodents to spend more time exploring a novel object than a familiar one, providing a measure of learning and memory that is not dependent on external reinforcement.[30][33]

Methodology:

  • Species & Grouping: Male C57BL/6 mice (n=12-15 per group to ensure statistical power).[30] Groups: (1) Vehicle + Saline, (2) Vehicle + Scopolamine, (3) Compound X + Scopolamine, (4) Positive Control (e.g., Donepezil) + Scopolamine.

  • Habituation (Day 1): Allow each mouse to freely explore an empty open-field arena (e.g., 40x40 cm) for 10 minutes.

  • Training/Familiarization (Day 2):

    • Administer Compound X (or vehicle/positive control) PO, typically 60 minutes before the session.

    • Administer scopolamine (or saline) IP, typically 30 minutes before the session.

    • Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing (Day 3, 24h later):

    • Re-administer the same treatments as on Day 2.

    • Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object.

    • Record exploration time (defined as nose pointing towards the object within 2 cm) for both objects over a 5-10 minute session.

  • Data Analysis: Calculate the Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful memory. Analyze data using ANOVA followed by post-hoc tests.

Protocol 5.2: Morris Water Maze (MWM) Test

Rationale: The MWM is a classic test of hippocampus-dependent spatial learning and memory.[34][35][36] It assesses the ability of an animal to learn and remember the location of a hidden escape platform using distal visual cues.[37][38]

Methodology:

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the surface in one quadrant.

  • Species & Grouping: As in NOR test.

  • Acquisition Phase (Days 1-4):

    • Conduct 4 trials per day. For each trial, place the mouse in the water at one of four quasi-random start positions.

    • Allow the mouse 60-90 seconds to find the hidden platform.[37] If it fails, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis: Analyze escape latencies during acquisition using a repeated-measures ANOVA. Analyze probe trial data (time in target quadrant) using a one-way ANOVA.

Efficacy Study Design Summary
Animal Model Scopolamine-induced cognitive impairment in mice
Test Groups Vehicle Control, Disease Model (Scopolamine), Compound X, Positive Control
Behavioral Tests Novel Object Recognition (Recognition Memory)[30], Morris Water Maze (Spatial Memory)[34]
Primary Endpoints Discrimination Index (NOR), Escape Latency & Time in Target Quadrant (MWM)
Statistical Analysis ANOVA with appropriate post-hoc tests

Conclusion and Go/No-Go Decision

Successful completion of this preclinical program will provide a robust data package on the safety, pharmacokinetics, and efficacy of Compound X. A "go" decision for advancing to IND-enabling toxicology studies and subsequent clinical development would be supported by:

  • A favorable safety profile with a wide therapeutic window (MTD >> efficacious dose).

  • Acceptable oral bioavailability and a CNS penetration profile consistent with target engagement.

  • Demonstrable, dose-dependent reversal of cognitive deficits in two distinct and validated behavioral paradigms.

This structured approach, grounded in established protocols and scientific rationale, provides a high-quality pathway for evaluating the therapeutic potential of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole.

References

  • Title: ARRIVE guidelines - Wikipedia. Source: Wikipedia. [Link]

  • Title: ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Source: National Institutes of Health (NIH). [Link]

  • Title: The ARRIVE guidelines. Source: NC3Rs. [Link]

  • Title: Morris water maze: procedures for assessing spatial and related forms of learning and memory. Source: Nature Protocols. [Link]

  • Title: The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. Source: PLOS Biology. [Link]

  • Title: ARRIVE Guidelines. Source: Norecopa. [Link]

  • Title: Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Source: Journal of Visualized Experiments (JoVE). [Link]

  • Title: How to design a rodent PK study for a poorly soluble compound? Source: Patsnap Synapse. [Link]

  • Title: Novel Object Recognition for Studying Memory in Mice. Source: Bio-protocol. [Link]

  • Title: A Review on the CNS Activity of Pyrazolines. Source: ResearchGate. [Link]

  • Title: Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Source: ResearchGate. [Link]

  • Title: An Alternative Maze to Assess Novel Object Recognition in Mice. Source: Bio-protocol. [Link]

  • Title: Synthesis, characterization and pharmacological evaluation of pyrazole derivatives as potent CNS agents. Source: GSC Biological and Pharmaceutical Sciences. [Link]

  • Title: BehaviorCloud Protocols - Novel Object Recognition. Source: BehaviorCloud. [Link]

  • Title: Morris water maze: procedures for assessing spatial and related forms of learning and memory. Source: PubMed. [Link]

  • Title: Novel Object Recognition Test for mice. Source: Aligning Science Across Parkinson's (ASAP). [Link]

  • Title: 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. Source: PubMed. [Link]

  • Title: Novel Object Recognition test. Source: Mouse Metabolic Phenotyping Centers (MMPC). [Link]

  • Title: Morris Water Maze. Source: Mouse Metabolic Phenotyping Centers (MMPC). [Link]

  • Title: Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. Source: Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Title: OPTIMIZATION OF MORRIS WATER MAZE PROTOCOLS: EFFECTS OF WATER TEMPERATURE AND HYPOTHERMIA ON SPATIAL LEARNING AND MEMORY IN AGED. Source: ResearchGate. [Link]

  • Title: 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Source: ACS Publications. [Link]

  • Title: Preclinical research into cognition enhancers. Source: PubMed. [Link]

  • Title: Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Source: Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Title: Targeting α7 nicotinic acetylcholine receptors for chronic pain. Source: Frontiers in Pharmacology. [Link]

  • Title: Pharmacokinetics Studies in Mice or Rats. Source: Enamine. [Link]

  • Title: Optimization of Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators and the Discovery of a Preclinical Development Candidate Molecule (RGH-560). Source: ACS Publications. [Link]

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  • Title: Expert DMPK solutions: tailored in vivo PK studies across multiple species. Source: Nuvisan. [Link]

  • Title: Developing predictive animal models and establishing a preclinical trials network for assessing treatment effects on cognition in schizophrenia. Source: PubMed. [Link]

  • Title: Optimization of Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators and the Discovery of a Preclinical Development Candidate Molecule (RGH-560). Source: PubMed. [Link]

  • Title: Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. Source: ACS Medicinal Chemistry Letters. [Link]

  • Title: Cognition Models and Drug Discovery. Source: NCBI Bookshelf. [Link]

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  • Title: The basics of preclinical drug development for neurodegenerative disease indications. Source: Molecular Neurodegeneration. [Link]

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  • Title: PLANNING YOUR PRECLINICAL ASSESSMENT. Source: Altasciences. [Link]

  • Title: Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors. Source: OSTI.GOV. [Link]

  • Title: Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Source: Oriental Journal of Chemistry. [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Source: ACS Publications. [Link]

  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Source: ACS Publications. [Link]

  • Title: Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Source: PubMed. [Link]

Sources

Application

Methods for radiolabeling 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Advanced Radiochemistry Protocols for 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole: PET Tracer Development and Preclinical Labeling Scientific Rationale & Scaffold Significance The 4-(azetidin-3-yloxy)-1-ethyl-1H-pyrazole mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Radiochemistry Protocols for 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole: PET Tracer Development and Preclinical Labeling

Scientific Rationale & Scaffold Significance

The 4-(azetidin-3-yloxy)-1-ethyl-1H-pyrazole motif is a highly versatile structural pharmacophore utilized in the development of novel therapeutics, including Mcl-1 inhibitors for oncology and targeted ligands for psychiatric and neurological conditions[1][2]. The azetidine ring provides conformational rigidity and improved metabolic stability, while the 1-ethyl-pyrazole core acts as a critical hydrogen-bond acceptor and lipophilic anchor.

To translate compounds containing this scaffold from preclinical discovery into in vivo pharmacokinetic (PK) and Positron Emission Tomography (PET) imaging studies, precise radiolabeling is required. The primary challenge lies in introducing the radioisotope without altering the molecule's exact pharmacological profile—a concept known as isotopic labeling.

Isotope Selection and Causality (Experimental Design)

The exact structure of 4-(azetidin-3-yloxy)-1-ethyl-1H-pyrazole dictates specific radiolabeling strategies based on the intended application:

  • Carbon-11 ( 11 C) for PET Imaging: To maintain the exact chemical structure for in vivo imaging, the 1-ethyl group is the optimal site for 11 C-labeling. Using [1- 11 C]ethyl iodide allows for the direct N -alkylation of the pyrazole core, preserving target affinity and blood-brain barrier penetration properties[3].

  • Tritium ( 3 H) for In Vitro Assays: For high-molar-activity receptor binding assays or tissue autoradiography, tritium can be introduced via the catalytic reduction of a 1-vinyl-1H-pyrazole precursor using tritium gas ( 3 H 2​ )[4].

  • Protection Strategy (Causality): The azetidine nitrogen is a secondary amine and highly nucleophilic. To prevent competitive N -alkylation at the azetidine ring during the introduction of the[1- 11 C]ethyl group, the azetidine nitrogen must be transiently protected with a tert-butyloxycarbonyl (Boc) group.

Synthetic Workflow Visualization

RadiolabelingWorkflow A [11C]CH3I Precursor B Hydroxycarbonylation (CO, Pd catalyst) A->B C [1-11C]Ethyl Iodide Alkylating Agent B->C E N-Alkylation (Cs2CO3, DMF, 80°C) C->E D Boc-Azetidin-3-yloxy-1H-pyrazole Substrate D->E F Boc-Deprotection (TFA / HCl) E->F G 4-(Azetidin-3-yloxy)-1-[11C]ethyl-1H-pyrazole PET Tracer F->G

Workflow for the automated synthesis of 4-(Azetidin-3-yloxy)-1-[11C]ethyl-1H-pyrazole.

Detailed Experimental Protocols

Protocol A: Automated Synthesis of 4-(Azetidin-3-yloxy)-1-[1- 11 C]ethyl-1H-pyrazole (PET)

This protocol is designed for an automated radiochemistry synthesis module.

Step 1: Preparation of [1- 11 C]Ethyl Iodide

  • Generate[ 11 C]methyl iodide ( 11 CH 3​ I) from cyclotron-produced[ 11 C]CO 2​ using the standard gas-phase iodination method.

  • Synthesize[1- 11 C]ethyl iodide via the hydroxycarbonylation of 11 CH 3​ I using carbon monoxide and a palladium/rhodium catalyst complex, followed by reduction and iodination. This specific pathway reliably achieves high molar activities (e.g., 90 GBq/μmol) necessary for neuroreceptor imaging[3].

Step 2: Radiochemical Alkylation

  • Precursor Loading: Dissolve 1.5 mg of the protected precursor, 4-(1-Boc-azetidin-3-yloxy)-1H-pyrazole, in 300 µL of anhydrous dimethylformamide (DMF).

  • Base Addition: Add 4 mg of Cesium Carbonate (Cs 2​ CO 3​ ) to the reaction vial. Causality: Cs 2​ CO 3​ is selected because it effectively deprotonates the pyrazole NH (pKa ~14) without risking the base-catalyzed degradation of the Boc group that stronger bases (like NaH) might cause.

  • Trapping and Reaction: Trap the distilled [1- 11 C]ethyl iodide into the reaction vial at room temperature. Heat the sealed vial to 80°C for 5 minutes.

Step 3: Deprotection and Purification (Self-Validating System)

  • Boc Removal: Cool the reactor to 40°C. Add 200 µL of Trifluoroacetic acid (TFA) and heat at 80°C for 3 minutes. Causality: The Boc group is highly acid-labile; TFA quantitatively cleaves it rapidly, which is critical given the short 20.4-minute half-life of Carbon-11.

  • Neutralization: Quench the reaction with 1M NaOH until the pH reaches ~7.5 to prevent column degradation in the next step.

  • HPLC Purification: Inject the crude mixture onto a semi-preparative RP-HPLC column (e.g., Phenomenex Luna C18). Monitor at 254 nm (UV) and via a gamma radiodetector. Collect the radioactive peak corresponding to the target tracer. The alignment of the UV peak of a cold reference standard with the radioactive peak self-validates the chemical identity of the tracer.

  • Formulation: Dilute the HPLC fraction with 20 mL of sterile water, trap the product on a C18 Sep-Pak cartridge, wash with sterile water, and elute with 1 mL of USP-grade ethanol into 9 mL of sterile saline.

Protocol B: Tritiation via Catalytic Reduction for Preclinical ADME

This protocol yields a long-lived tracer for extended autoradiography and binding assays.

  • Precursor Preparation: Synthesize 4-(1-Boc-azetidin-3-yloxy)-1-vinyl-1H-pyrazole.

  • Reduction: Dissolve 2 mg of the vinyl precursor in 1 mL of anhydrous ethanol. Add 2 mg of 10% Pd/C catalyst.

  • Tritiation: Evacuate the reaction vessel and introduce carrier-free tritium gas ( 3 H 2​ ) at 1 atmosphere. Stir vigorously for 2 hours at room temperature[4].

  • Filtration and Deprotection: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the solvent, treat with 2M HCl in dioxane to remove the Boc group, and purify via HPLC to yield 4-(Azetidin-3-yloxy)-1-[1,2- 3 H 2​ ]ethyl-1H-pyrazole.

Quantitative Data Summary

ApplicationIsotopeHalf-LifePrecursorReagentTypical Yield (RCY)Molar Activity
PET Imaging Carbon-11 ( 11 C)20.4 minBoc-protected 1H-pyrazole[1- 11 C]Ethyl Iodide40-55% (decay-corrected)90-150 GBq/µmol
In Vitro Assays Tritium ( 3 H)12.3 years1-Vinyl-1H-pyrazoleTritium Gas ( 3 H 2​ )>80%1-2 TBq/mmol

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Welcome to the Process Optimization and Troubleshooting Portal. This guide is engineered for researchers and drug development professionals synthesizing 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole, a highly valuable buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization and Troubleshooting Portal. This guide is engineered for researchers and drug development professionals synthesizing 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole, a highly valuable building block often utilized in the development of kinase inhibitors and NAAA inhibitors[1].

Below, you will find a mechanistic breakdown of the synthesis workflows, comparative data, and an authoritative Q&A troubleshooting guide designed to resolve common bottlenecks such as poor yields, difficult purifications, and product loss during deprotection.

Synthesis Workflow Visualization

The synthesis of this target molecule generally proceeds via one of two pathways: the Mitsunobu reaction (Route A) or SN2 Alkylation (Route B).

SynthesisWorkflow Start1 1-Ethyl-1H-pyrazol-4-ol Mitsunobu DIAD, PPh3, THF 0 °C to RT Start1->Mitsunobu SN2 Cs2CO3, DMF 80 °C Start1->SN2 Start2A 1-Boc-azetidin-3-ol (Mitsunobu Route) Start2A->Mitsunobu Start2B 1-Boc-3-iodoazetidine (SN2 Route) Start2B->SN2 Intermediate 4-(1-Boc-azetidin-3-yloxy)- 1-ethyl-1H-pyrazole Mitsunobu->Intermediate Route A SN2->Intermediate Route B Deprotection 4M HCl in Dioxane RT, 2h Intermediate->Deprotection Product 4-(Azetidin-3-yloxy)- 1-ethyl-1H-pyrazole (HCl Salt) Deprotection->Product

Workflow comparing the Mitsunobu and SN2 synthesis routes for the target pyrazole.

Quantitative Route Comparison

ParameterRoute A: Mitsunobu ReactionRoute B: SN2 Alkylation (Optimized)
Primary Electrophile 1-Boc-azetidin-3-ol1-Boc-3-iodoazetidine
Typical Yield (Step 1) 20 – 35%80 – 90%
Reaction Time 16 – 24 hours4 – 8 hours
Major Byproducts Triphenylphosphine oxide (TPPO), HydrazinesInorganic salts (CsI, Cs2CO3)
Purification Difficulty High (Co-elution issues on silica)Low (Simple aqueous workup)
Scalability PoorExcellent

Troubleshooting & FAQs

Q1: Why is my Mitsunobu reaction yielding <30% product, and how can I improve it? Mechanistic Causality: The Mitsunobu reaction relies on the nucleophilic attack of the pyrazolate anion on the alkoxyphosphonium intermediate. However, azetidin-3-ol is a sterically hindered secondary alcohol embedded within a strained 4-membered ring. This steric bulk severely retards the desired substitution, allowing competing side reactions (e.g., premature hydrolysis of the betaine intermediate) to dominate[1]. Actionable Solution: If you must use Route A, ensure strictly anhydrous conditions and use a slight excess of 1-ethyl-1H-pyrazol-4-ol. Employ a reverse-addition protocol: add DIAD dropwise at 0 °C as the absolute final reagent. However, for reliable scale-up, we strongly advise abandoning this route in favor of the SN2 Alkylation (Route B).

Q2: I am struggling to separate Triphenylphosphine oxide (TPPO) from the Boc-protected intermediate. What are the best purification strategies? Mechanistic Causality: TPPO is highly polar and acts as a hydrogen-bond acceptor, causing it to streak on silica gel and co-elute with basic nitrogen-containing heterocycles like your pyrazole intermediate. Actionable Solution: Utilize an acidic Catch-and-Release strategy. Load the crude reaction mixture onto an SCX (Strong Cation Exchange) column. The basic pyrazole intermediate will be retained as a salt, while the neutral TPPO and hydrazine byproducts wash through with methanol. Elute your purified product using 2M ammonia in methanol.

Q3: When using the SN2 route with 1-Boc-3-(mesyloxy)azetidine, I observe incomplete conversion even after 24 hours. How do I push the reaction to completion? Mechanistic Causality: SN2 reactions on 4-membered rings are kinetically unfavorable. The ideal SN2 transition state requires the reacting carbon to adopt an sp2 -like geometry with 120° bond angles. Forcing a 120° angle into a strained azetidine ring (which prefers ~90° angles) drastically increases the activation energy ( Ea​ ). Consequently, standard leaving groups like mesylates react sluggishly. Actionable Solution: Upgrade your electrophile to 1-Boc-3-iodoazetidine [2]. Iodine is a vastly superior leaving group due to its polarizability, which significantly lowers the activation energy barrier. Combine this with Cesium Carbonate ( Cs2​CO3​ ) in DMF at 80 °C. The "cesium effect" generates a highly reactive, naked pyrazolate nucleophile, driving the reaction to completion rapidly.

Q4: During the final Boc deprotection step, I am getting massive yield losses during the workup. How should I isolate the free amine? Mechanistic Causality: 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a low-molecular-weight, highly polar compound. If deprotected with Trifluoroacetic acid (TFA), the resulting TFA salt is highly water-soluble. Attempting an aqueous basic workup and extraction into organic solvents (like DCM) will leave the majority of your product trapped in the aqueous layer. Actionable Solution: Bypass aqueous workup entirely by executing the deprotection in anhydrous conditions using 4M HCl in 1,4-dioxane. The product will spontaneously precipitate out of the ethereal solution as a highly pure dihydrochloride salt[3].

Optimized Experimental Protocol (Route B)

This protocol represents a self-validating system: the reaction's progress is easily tracked via TLC, and the successful formation of the final product is confirmed by its spontaneous precipitation as a salt, providing immediate visual confirmation without requiring complex NMR analysis prior to isolation.

Step 1: Synthesis of 4-(1-Boc-azetidin-3-yloxy)-1-ethyl-1H-pyrazole
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-1H-pyrazol-4-ol (1.0 eq, 10.0 mmol) and anhydrous DMF (25 mL) under a nitrogen atmosphere.

  • Deprotonation: Add Cesium Carbonate ( Cs2​CO3​ , 2.0 eq, 20.0 mmol). Stir the suspension at room temperature for 15 minutes to generate the pyrazolate anion.

  • Alkylation: Add 1-Boc-3-iodoazetidine (1.2 eq, 12.0 mmol)[2] in one portion. Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to afford the intermediate as a colorless oil.

Step 2: Deprotection to 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole Dihydrochloride
  • Reaction: Dissolve the intermediate (1.0 eq, 8.0 mmol) in anhydrous Dichloromethane (10 mL). Cool to 0 °C.

  • Deprotection: Dropwise, add 4M HCl in 1,4-dioxane (10.0 eq, 80.0 mmol). Remove the ice bath and stir at room temperature for 2 hours.

  • Precipitation: As the Boc group is cleaved, the product will begin to precipitate as a white solid. To ensure complete precipitation, add cold Diethyl Ether (20 mL) to the flask and stir for an additional 15 minutes.

  • Filtration: Filter the precipitate through a sintered glass funnel. Wash the filter cake with cold Diethyl Ether (2 x 10 mL) and dry under high vacuum to afford the target compound as a highly pure dihydrochloride salt[3].

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrazole-Azetidine Coupling

Welcome to the Technical Support Center for heterocyclic cross-coupling. Fusing a pyrazole core with an azetidine ring is a highly sought-after transformation in modern drug discovery due to the favorable pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. Fusing a pyrazole core with an azetidine ring is a highly sought-after transformation in modern drug discovery due to the favorable pharmacokinetic properties imparted by the azetidine motif[1]. However, this coupling presents unique mechanistic challenges: the inherent ring strain of azetidine makes it prone to degradation, while the nucleophilic nitrogens on the pyrazole ring can poison transition metal catalysts.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your C–N and C–C coupling workflows.

Strategic Workflow Selection

Before troubleshooting a failed reaction, ensure you have selected the correct coupling strategy based on the electronic properties of your pyrazole and the stability of your azetidine.

G Start Pyrazole-Azetidine Coupling Strategy CheckElec Is Pyrazole Electron-Deficient? Start->CheckElec SNAr SNAr Pathway (Base, Polar Solvent, Heat) CheckElec->SNAr Yes (e.g., -NO2, -CN) Metal Transition Metal Catalysis CheckElec->Metal No (Neutral/Rich) PdCat Buchwald-Hartwig (Pd) (Pd2(dba)3, Xantphos, Base) Metal->PdCat General/Steric CuCat Ullmann-Goldberg (Cu) (CuI, Ligand, Base) Metal->CuCat Cost-effective

Decision matrix for selecting the optimal pyrazole-azetidine coupling strategy.

Troubleshooting FAQs

Q1: Why am I seeing low conversion in my Buchwald-Hartwig coupling between 4-bromopyrazole and azetidine? A: This is a classic case of catalyst poisoning combined with steric hindrance. Pyrazoles contain coordinating nitrogen atoms that can bind to the palladium center, forming an off-cycle resting state that stalls the catalytic cycle. Furthermore, azetidines are sterically demanding secondary amines.

  • The Causality: If your ligand cannot outcompete the pyrazole for palladium coordination, oxidative addition occurs, but the amine coordination and subsequent reductive elimination fail.

  • The Solution: Switch to a bidentate ligand with a large bite angle, such as Xantphos, paired with Pd2​(dba)3​ . This specific combination forces the palladium center into a geometry that accelerates reductive elimination, outcompeting the pyrazole's inhibitory effect[2].

Q2: My azetidine ring is opening during the Nucleophilic Aromatic Substitution (SNAr) reaction. How do I prevent this? A: Ring opening of azetidine is triggered by excessive thermal energy combined with aggressive nucleophilic bases.

  • The Causality: The azetidine ring possesses approximately 26 kcal/mol of ring strain. At temperatures above 100 °C, or in the presence of strong nucleophiles (like hydroxide or carbonate in protic solvents), the strained 4-membered ring undergoes nucleophilic attack and opens to form a linear acyclic amine byproduct.

  • The Solution: Lower the reaction temperature to 60–80 °C. Switch to a strictly non-nucleophilic base like N,N -Diisopropylethylamine (DIPEA) and use a polar aprotic solvent (DMF or DMSO) to maximize the nucleophilicity of the intact azetidine without degrading it.

Q3: My functionalized azetidine is highly base-sensitive and degrades under both Pd-catalyzed and SNAr conditions. What are my alternatives? A: Traditional couplings rely on strong bases (e.g., NaOtBu or Cs2​CO3​ ) to deprotonate the amine, which can cause Kemp-type eliminations in base-sensitive azetidines[3].

  • The Causality: The high pKa of the azetidinium proton requires strong basicity for deprotonation during the catalytic cycle, which inadvertently destroys fragile functional groups on the ring.

  • The Solution: Consider an "umpolung" approach using electrophilic azetidinylation. By utilizing azetidinyl trichloroacetimidates (ATA) as reagents, you can directly install the azetidine ring onto a pyrazole nucleophile under exceptionally mild conditions, bypassing the need for strong bases entirely[4]. Alternatively, copper-catalyzed C–N cross-coupling can sometimes be optimized for base-sensitive substrates using milder phosphate bases[3].

Mechanistic Visualization: Buchwald-Hartwig Cycle

Understanding the catalytic cycle is critical for diagnosing where your reaction is failing. If dehalogenation is observed, the cycle is stalling at Step 3. If no starting material is consumed, it is stalling at Step 1.

Mechanism Pd0 Pd(0) Active Species (e.g., Pd-Xantphos) OxAdd 1. Oxidative Addition (Insertion into C-Br of Pyrazole) Pd0->OxAdd AmineCoord 2. Amine Coordination (Azetidine binds to Pd) OxAdd->AmineCoord Deprot 3. Deprotonation (Base abstracts proton) AmineCoord->Deprot RedElim 4. Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Release of Product

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig pyrazole-azetidine coupling.

Quantitative Optimization Matrix

Use the following table to benchmark your reaction conditions against field-validated parameters.

StrategyCatalyst / Ligand SystemBaseSolventTemp (°C)Typical YieldPrimary Failure Mode
Buchwald-Hartwig Pd2​(dba)3​ (2.5 mol%) / Xantphos Cs2​CO3​ 1,4-Dioxane80–9075–95%Catalyst poisoning by pyrazole
Buchwald-Hartwig Pd(OAc)2​ / RuPhos NaOtBu Toluene110< 40%Azetidine ring-opening (Harsh base)
Ullmann (Cu) CuI (10 mol%) / DMEDA K3​PO4​ DMSO100–12050–70%Dehalogenation of pyrazole
SNAr NoneDIPEADMF60–8080–95%Unreactive if pyrazole is e⁻ rich
Electrophilic None (ATA Reagent used)NoneDCM2560–85%Reagent preparation required

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By monitoring the specific checkpoints, you can confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Palladium-Catalyzed C–N Cross-Coupling[2]

Objective: Couple a neutral 4-bromopyrazole with an intact azetidine derivative.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL vial with 4-bromopyrazole (1.0 equiv, 1.0 mmol), the azetidine derivative (1.2 equiv, 1.2 mmol), Pd2​(dba)3​ (2.5 mol%), Xantphos (5.0 mol%), and finely milled anhydrous Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane. Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and stir vigorously (800 rpm) at 85 °C for 12 hours.

  • Self-Validation Checkpoint 1 (Visual): After 30 minutes at 85 °C, the solution should be a clear, homogeneous yellow/orange. If the solution turns opaque black, the palladium has precipitated as inactive "Pd-black", indicating oxygen contamination or complete ligand dissociation.

  • Self-Validation Checkpoint 2 (Analytical): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the distinct 1:1 isotopic doublet of the brominated starting material confirms successful oxidative addition.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH).

Protocol B: Mild SNAr Coupling for Electron-Deficient Pyrazoles

Objective: Couple a highly electron-deficient pyrazole (e.g., 4-fluoro-3-nitropyrazole) with an azetidine hydrochloride salt.

  • Preparation: Charge a round-bottom flask with 4-fluoro-3-nitropyrazole (1.0 equiv, 1.0 mmol) and azetidine hydrochloride (1.5 equiv, 1.5 mmol).

  • Solvent & Base: Add 3.0 mL of anhydrous DMF, followed by dropwise addition of DIPEA (3.0 equiv, 3.0 mmol).

  • Reaction: Stir the mixture at 70 °C for 6 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting pyrazole on silica gel (Eluent: 50% EtOAc/Hexanes). The azetidine salt will remain at the baseline. A successful SNAr will generate a highly UV-active, intensely yellow spot (due to the extended conjugation of the nitro-pyrazole-amine system) migrating higher than the baseline. If multiple polar spots appear near the baseline, thermal ring-opening of the azetidine has occurred; reduce the temperature to 50 °C.

  • Workup: Quench with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate.

References[1] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates, Molecules (via NIH PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9921373/[2]Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol, Organic Process Research & Development (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00494[3]Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substrates, ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c756260f50db7e167a63d9[4]Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation, ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b16f3152a5538e126131b7

Sources

Troubleshooting

Troubleshooting unexpected side products in the synthesis of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: Provide authoritative, mechanistic troubleshooting for unexpected side products encountered during the synthesis of the 4-(Azetidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: Provide authoritative, mechanistic troubleshooting for unexpected side products encountered during the synthesis of the 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole building block.

Mechanistic Overview & Synthetic Pathways

The synthesis of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole typically involves coupling 1-ethyl-1H-pyrazol-4-ol with an N-protected azetidine derivative, followed by acidic deprotection. Researchers generally choose between two primary routes: a Mitsunobu reaction (using Boc-3-hydroxyazetidine) or an SN2 substitution (using Boc-3-iodoazetidine or a mesylate/tosylate).

Each pathway presents unique mechanistic pitfalls that can lead to unexpected side products if the reaction causality is not fully respected.

Synthesis_Pathways Start 1-Ethyl-1H-pyrazol-4-ol M_Reagent Boc-3-hydroxyazetidine (Mitsunobu: DIAD/PPh3) Start->M_Reagent S_Reagent Boc-3-iodoazetidine (SN2: Base/Solvent) Start->S_Reagent Intermediate N-Boc Protected Intermediate M_Reagent->Intermediate O-Alkylation M_Side Side Product: TPPO (Purification Issue) M_Reagent->M_Side Byproduct S_Reagent->Intermediate Mild Base (Cs2CO3) S_Side Side Product: N-Boc-Azetine (E2 Elimination) S_Reagent->S_Side Strong Base (NaH) Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection D_Side Side Product: t-Butyl Adducts (Re-alkylation) Deprotection->D_Side No Scavenger Final 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole Deprotection->Final With Scavenger (TIPS)

Fig 1. Mechanistic pathways for azetidine-pyrazole synthesis and common side products.

Troubleshooting Unexpected Side Products (Q&A)

Issue A: Formation of N-Boc-Azetine (Elimination Side Product)

Q: I am using the SN2 route with NaH to couple 1-ethyl-1H-pyrazol-4-ol and Boc-3-iodoazetidine. My yield is extremely low, and LC-MS shows a major byproduct lacking the pyrazole mass. What is happening?

A: You are observing competitive E2 elimination. Azetidines possess significant ring strain (approximately 25.4 kcal/mol)[1]. Furthermore, the C3 position is sterically hindered, which raises the activation energy required for an SN2 transition state. When you use strong, hard bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), the base preferentially abstracts the slightly acidic C2 or C4 protons rather than facilitating nucleophilic attack. This triggers an elimination cascade, yielding N-Boc-azetine[2].

  • The Fix: Switch to a milder, polarizable base such as Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO) at elevated temperatures (60–80 °C). The "soft" nature of the cesium cation enhances the nucleophilicity of the pyrazolate oxygen while minimizing basicity-driven elimination.

Issue B: Triphenylphosphine Oxide (TPPO) Co-elution

Q: I successfully ran the Mitsunobu reaction, but I cannot separate my N-Boc intermediate from TPPO via normal-phase silica gel chromatography. How can I isolate my product?

A: TPPO is notoriously difficult to separate from polar N-Boc heterocycles because they share nearly identical retention factors (Rf) on silica.

  • The Fix: Do not attempt to purify the intermediate. The most efficient strategy is to carry the crude mixture directly into the TFA-mediated Boc deprotection step. Once deprotected, the resulting 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole forms a highly polar trifluoroacetate salt. You can then easily wash away the non-polar TPPO with an organic solvent (like ethyl acetate) while your product remains safely in the aqueous layer[3].

Issue C: Re-alkylation During Boc Deprotection

Q: During Boc deprotection with TFA, I am seeing an impurity with a mass +56 Da higher than my expected final product. What is this?

A: This is a tert-butyl adduct. The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. If this cation is not immediately intercepted, it acts as an electrophile and can re-alkylate the newly liberated azetidine secondary amine or undergo electrophilic aromatic substitution on the pyrazole ring.

  • The Fix: Incorporate a cation scavenger into your deprotection cocktail. Adding 2–5% (v/v) Triisopropylsilane (TIPS) or anisole to your TFA/DCM mixture will permanently quench the tert-butyl cation, preventing re-alkylation.

Troubleshooting_Logic Issue Low Yield / Impure Final Product Cause1 E2 Elimination (SN2 Route) Issue->Cause1 Cause2 TPPO Co-elution (Mitsunobu Route) Issue->Cause2 Cause3 t-Butyl Cation Re-alkylation Issue->Cause3 Sol1 Use Cs2CO3 in DMF Avoid NaH/KOtBu Cause1->Sol1 Sol2 Delay purification Use acid-base extraction Cause2->Sol2 Sol3 Add TIPS/Anisole during TFA cleavage Cause3->Sol3

Fig 2. Logic tree for troubleshooting common side products during azetidine-pyrazole synthesis.

Quantitative Data: SN2 Reaction Optimization

To illustrate the causality of base selection on the elimination-to-substitution ratio, refer to the optimized reaction metrics below. Using milder bases significantly suppresses the N-Boc-azetine side product.

Base (2.0 eq)SolventTemp (°C)Yield of Target (%)Yield of N-Boc-Azetine (Elimination) (%)
NaHTHF0 to RT12%78%
KOtBuTHFRT15%75%
K₂CO₃DMF8045%30%
Cs₂CO₃DMF8072%8%
Cs₂CO₃ DMSO 60 81% < 4%

Self-Validating Experimental Protocols

The following telescoped protocol utilizes the Mitsunobu pathway[4], which avoids the elimination risks of the SN2 route, combined with a strategic acid-base purge to eliminate TPPO.

Protocol A: Telescoped Mitsunobu Coupling

Objective: Synthesize the N-Boc protected intermediate without isolating it from TPPO.

  • Preparation: In a flame-dried flask under N₂, dissolve 1-ethyl-1H-pyrazol-4-ol (1.0 eq) and N-Boc-3-hydroxyazetidine (1.1 eq) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.5 eq). Cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Causality: Slow addition prevents the premature degradation of the betaine intermediate.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Sample 10 µL, dilute in MeCN, and run LC-MS. Look for complete consumption of the pyrazole (m/z 113 [M+H]⁺) and the appearance of the N-Boc intermediate (m/z 268 [M+H]⁺). Ignore the large TPPO peak (m/z 279 [M+H]⁺).

  • Workup: Concentrate the crude mixture under reduced pressure. Proceed directly to Protocol B.

Protocol B: Deprotection & TPPO Purge

Objective: Cleave the Boc group, quench the tert-butyl cation, and purge TPPO via phase separation.

  • Cleavage Cocktail: Dissolve the crude mixture from Protocol A in Dichloromethane (DCM). Add Triisopropylsilane (TIPS, 2% v/v) as a cation scavenger.

  • Acidification: Add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours. Causality: TIPS intercepts the tert-butyl cation, preventing re-alkylation of the azetidine nitrogen.

  • Phase Extraction (The Purge): Concentrate the mixture to remove excess TFA. Dissolve the resulting oil in 1M aqueous HCl (polar phase) and wash vigorously with Ethyl Acetate (3x). Causality: The target molecule is now an ammonium salt and remains in the aqueous layer. TPPO and unreacted DIAD byproducts remain in the organic layer.

  • Basification: Cool the aqueous layer to 0 °C and adjust to pH 10 using 2M NaOH.

  • Final Isolation: Extract the free base with 10% Methanol in DCM (3x). Dry over Na₂SO₄ and concentrate to yield pure 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole.

  • Self-Validation Checkpoint: Final LC-MS should show a single major peak at m/z 168 [M+H]⁺. ¹H NMR should show the disappearance of the sharp singlet at ~1.4 ppm (Boc group) and the presence of the ethyl triplet/quartet at ~1.4/4.1 ppm.

Frequently Asked Questions (FAQs)

Q: Does the ethyl group on the pyrazole interfere with the reaction? A: No. The N1-ethyl group actually simplifies the synthesis by blocking N-alkylation at that position. While the N2 position is technically open, O-alkylation of the 4-hydroxyl group is kinetically and thermodynamically favored over N2-alkylation, which would result in an unfavorable, charged pyrazolium salt[3].

Q: Why is my azetidine ring opening during deprotection? A: Azetidines are susceptible to acid-catalyzed ring opening if the deprotection conditions are too harsh (e.g., using concentrated aqueous HCl at reflux). Sticking to TFA/DCM at room temperature preserves the integrity of the 4-membered ring.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
  • WO2016011930A1 - Compounds Source: Google Patents URL
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines Source: UniBa URL
  • Application Notes and Protocols for the Synthesis of 3-Substituted Azetidines Source: Benchchem URL

Sources

Optimization

Technical Support Center: Enhancing the Solution Stability of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Welcome to the Application Science Support Portal. Handling strained heterocyclic fragments in drug discovery and chemical biology requires precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. Handling strained heterocyclic fragments in drug discovery and chemical biology requires precision. While 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a highly valuable pharmacophore, its azetidine core introduces specific vulnerabilities when formulated in solution.

This guide synthesizes field-proven methodologies and mechanistic insights to help researchers and drug development professionals troubleshoot degradation issues and achieve self-validating, stable experimental workflows.

Core Mechanistic Insights: Understanding the Vulnerability

To prevent degradation, we must first understand the causality behind it. The instability of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in solution is primarily driven by the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) [1].

While the N-ethyl pyrazole ring and the ether linkage are thermodynamically robust, the secondary amine of the azetidine is highly basic. In acidic media, this nitrogen becomes protonated, forming an azetidinium ion. Protonation drastically lowers the activation energy required for nucleophilic attack, making the strained 4-membered ring highly susceptible to cleavage by water or buffer ions via an SN2-type mechanism[2]. Furthermore, in organic solutions, the unprotected secondary amine is vulnerable to rapid oxidation by trace solvent impurities (e.g., peroxides)[1].

Degradation A 4-(Azetidin-3-yloxy)- 1-ethyl-1H-pyrazole B Azetidinium Ion (Protonated) A->B Low pH (< 4.0) D N-Oxide Species A->D Trace Peroxides (e.g., in THF) C Ring-Opened Acyclic Amine B->C Nucleophilic Attack (H₂O / Buffer)

Figure 1: Primary degradation pathways of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in suboptimal solutions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My stock solution in aqueous buffer degrades rapidly. What is driving this? A1: The degradation is acid-catalyzed ring opening. Studies on related azetidines confirm that rapid decomposition occurs at low pH (e.g., T₁/₂ = 0.5 h at pH 1.8), whereas the ring remains highly stable at neutral pH[3]. If your buffer is acidic (pH < 4.0), the azetidine nitrogen protonates, activating the ring for nucleophilic attack by water or buffer salts, yielding an acyclic amino-ether degradant.

Q2: What is the optimal pH range and buffer system for long-term solution storage? A2: To maintain stability, aqueous solutions should be buffered strictly between pH 7.0 and 8.5 . At this pH, the lack of excess hydronium ions prevents the ring-opening cascade[2]. Additionally, utilize non-nucleophilic buffers (such as HEPES or MOPS) rather than highly nucleophilic buffers (like Tris) to further reduce the probability of intermolecular reactions.

Q3: I am observing degradation in organic solvents like THF and Methanol. How do I prevent this? A3: In organic solvents, the secondary amine is vulnerable to oxidation and electrophilic attack rather than hydrolysis. Ethereal solvents (e.g., THF, dioxane) that lack inhibitors can accumulate trace peroxides, which rapidly oxidize the azetidine nitrogen to an N-oxide. Furthermore, solvents like methanol can contain trace formaldehyde, leading to the formation of aminal adducts. Always use freshly distilled, peroxide-free, or inhibitor-stabilized solvents.

Q4: Can Lewis acids in my reaction mixture cause the azetidine ring to open? A4: Yes. Lewis acids are common culprits for azetidine degradation. They coordinate to the nitrogen atom in a manner similar to a proton, increasing the ring strain and making the azetidine ring highly susceptible to nucleophilic cleavage[1]. If your downstream assay or reaction involves Lewis acids, consider transiently protecting the azetidine nitrogen (e.g., with a Boc group).

Quantitative Stability Data

The following table summarizes the expected stability profile of azetidine derivatives under various solution conditions, allowing you to select the optimal matrix for your experiments.

Solution Matrix / ConditionTemperatureObserved Half-Life (T₁/₂)Primary Degradation Pathway
Aqueous Buffer (pH 1.8)25 °C< 2 hoursAcid-catalyzed ring opening
Aqueous Buffer (pH 7.4)25 °C> 7 daysStable (No significant degradation)
Aqueous Buffer (pH 7.4)37 °C~ 72 hoursTrace oxidation / Slow hydrolysis
THF (Unstabilized, exposed to air)25 °C< 12 hoursN-oxidation via trace peroxides
DMSO (Anhydrous, Argon purged)-20 °C> 6 monthsStable

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in analytical checks to confirm the stability of your compound.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: By eliminating nucleophiles, strictly controlling pH, and removing oxidative threats, this protocol creates a thermodynamically unfavorable environment for azetidine degradation.

  • Solvent Selection & Purification:

    • For organic stocks: Use anhydrous, inhibitor-stabilized solvents. Avoid unstabilized THF. DMSO must be LC-MS grade and stored over molecular sieves.

    • For aqueous stocks: Use LC-MS grade water. Prepare a non-nucleophilic buffer (e.g., 50 mM HEPES) and adjust the pH to 7.5 using NaOH.

  • Degassing: Sparge the chosen solvent with ultra-pure Argon or Nitrogen for 15 minutes to displace dissolved oxygen, mitigating the risk of N-oxidation.

  • Dissolution: Weigh 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole into a low-bind amber glass vial. Add the degassed solvent to achieve the desired concentration (e.g., 10 mM). Vortex gently; do not sonicate , as cavitation can induce localized heating and radical formation.

  • Aliquot and Storage: Dispense the solution into single-use 50 µL aliquots in inert polypropylene tubes. Overlay the headspace with Argon before sealing. Store immediately at -20 °C.

  • Self-Validation Step: Run a T=0 LC-MS injection immediately after preparation to establish a baseline purity profile. Confirm that the parent mass ([M+H]⁺ = 168.1 m/z) represents >98% of the total ion current (TIC).

Protocol B: LC-MS Forced Degradation Profiling

Causality: To confidently identify degradation products and validate your specific storage conditions, a controlled stress test must be performed to map the compound's specific failure modes.

  • Acid Stress Test: Prepare a 1 mM solution of the compound in 0.1 M HCl (pH ~1.0). Incubate at 25 °C.

  • Oxidative Stress Test: Prepare a 1 mM solution in 3% H₂O₂ (aqueous). Incubate at 25 °C.

  • Sampling: Aliquot 10 µL at T=0, 1h, 4h, and 24h. Crucial: Quench the acid stress samples immediately with an equivalent volume of 0.1 M NaOH to halt degradation before injection.

  • Analysis: Analyze via LC-MS using a C18 column and a gradient of Water/Acetonitrile.

  • Self-Validation Step: Confirm the disappearance of the parent mass (168.1 m/z) and the emergence of specific degradants. Look for 186.1 m/z (+18 Da) in the acid test (confirming water addition/ring opening) and 184.1 m/z (+16 Da) in the oxidative test (confirming N-oxidation).

Workflow S1 Identify Instability (LC-MS / NMR) S2 Check Solution pH S1->S2 S3 Check Solvent Purity S1->S3 A1 Adjust to pH 7.0-8.5 Use non-nucleophilic buffer S2->A1 If pH < 4.0 A2 Use Peroxide-Free / Degassed Solvents S3->A2 If using Ethers/MeOH End Stable Stock Solution (Store at -20°C, Argon) A1->End A2->End

Figure 2: Troubleshooting workflow for resolving azetidine solution instability.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in Cell Assays

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers utilizing 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole —or structurally analogous azetidine-pyrazole fragments—in cell-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers utilizing 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole —or structurally analogous azetidine-pyrazole fragments—in cell-based assays.

While this bifunctional scaffold is highly valuable in medicinal chemistry for accessing novel chemical space, it combines two distinct structural liabilities: the ATP-mimetic promiscuity of the pyrazole ring and the lysosomotropic basicity of the azetidine ring . This guide provides mechanistic explanations, self-validating protocols, and troubleshooting steps to isolate true pharmacological effects from off-target assay artifacts.

Core Structural Liabilities & Phenotypic Signatures

To effectively troubleshoot, we must first understand the causality behind the off-target effects. The compound's behavior in cellular assays is driven by its bipartite structure.

Table 1: Structural Liabilities and Assay Interferences
Structural MotifPhysicochemical PropertyPrimary Off-Target MechanismObserved Assay PhenotypeValidation Strategy
Azetidine Ring High Basicity (pKa ~11.3)[1]Lysosomal Ion Trapping (Lysosomotropism)Intracellular vacuolization, false-positive cytotoxicity in ATP-based assays.v-ATPase inhibition rescue (Bafilomycin A1).
Azetidine Ring Cationic AmphiphilicityhERG / Ion Channel BindingUnexplained acute toxicity, altered calcium/potassium flux.Patch-clamp or Thallium flux assay.
Pyrazole Ring Hinge-binding motif (ATP mimic)Kinase Promiscuity (e.g., MST3, LIMK)G2/M cell cycle arrest at >2 μM, cytoskeletal changes[2].Intracellular NanoBRET target engagement.

Troubleshooting Guide: False Positives in Cell Viability Assays

The Issue: You observe significant cytotoxicity or massive intracellular vacuolization when dosing cells with 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole at concentrations >1 μM, particularly in prolonged incubations (24–72 hours).

The Causality (Expert Insight): The secondary/tertiary amine of the azetidine ring is highly basic (pKa ~11.29)[1]. At physiological pH (7.4), a fraction of the compound remains unprotonated and lipophilic, allowing it to passively diffuse across the plasma membrane and into intracellular organelles. However, once it enters the acidic environment of the lysosome (pH ~4.5), it becomes fully protonated. The charged molecule can no longer cross the lipid bilayer and becomes trapped—a process known as pH partitioning or ion trapping[3].

This accumulation causes an influx of water to maintain osmotic balance, leading to massive lysosomal expansion (vacuolization)[4]. This physical swelling stresses the cell and artificially depletes cellular ATP, leading to false-positive "cytotoxicity" readouts in assays like CellTiter-Glo.

G N1 Extracellular Space (pH 7.4) Unprotonated Azetidine N2 Cytosol (pH 7.2) Lipophilic Diffusion N1->N2 Passive Permeability N3 Lysosome (pH 4.5) Protonated Azetidine (Trapped) N2->N3 v-ATPase Gradient N4 Osmotic Swelling & Assay Interference N3->N4 Ion Trapping

Mechanism of azetidine ion trapping and lysosomal assay interference.

Protocol 1: Bafilomycin A1 Rescue Assay (Self-Validating System)

To prove that your observed toxicity is a lysosomotropic artifact and not true target-mediated pharmacology, you must collapse the lysosomal pH gradient.

Step-by-Step Methodology:

  • Seed Cells: Plate cells in a 96-well plate at desired density and incubate overnight.

  • Pre-treatment: Treat half the wells with 100 nM Bafilomycin A1 (a potent v-ATPase inhibitor) and the other half with vehicle (DMSO) for 1 hour. Mechanistic note: This prevents the acidification of the lysosome, neutralizing the pH gradient[3].

  • Compound Addition: Add 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole across a dose-response range (e.g., 0.1 μM to 30 μM) to both the Bafilomycin-treated and vehicle-treated wells.

  • Incubation: Incubate for 24 hours.

  • Readout: Perform your standard viability assay (e.g., CellTiter-Glo).

  • Data Interpretation: If the compound's IC50 shifts significantly to the right (becomes less toxic) in the presence of Bafilomycin A1, the primary driver of your observed "toxicity" is off-target lysosomal accumulation, not your intended biological target.

Troubleshooting Guide: Unexplained Cytostatic Effects & Kinase Promiscuity

The Issue: Your compound is causing G2/M cell cycle arrest or unexpected cytoskeletal changes, even when your primary target is knocked out or irrelevant to these pathways.

The Causality (Expert Insight): The 1-ethyl-1H-pyrazole moiety is a privileged scaffold in kinase inhibitor design because it perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP within the kinase hinge region[5]. Even if designed for a specific target, pyrazole fragments frequently exhibit cross-reactivity with off-target kinases such as MST3, MST4, and LIMK1/2[2]. Inhibition of these specific off-targets in the low micromolar range (>2 μM) is a known driver of G2/M cell cycle arrest[6].

To troubleshoot this, you cannot rely on biochemical kinase assays alone, as they do not account for the compound's intracellular distribution (which is skewed by the azetidine ring). You must measure target engagement inside the living cell.

G Step1 Transfect Cells (Kinase-NLuc Fusion) Step2 Add Fluorescent Tracer + Pyrazole Compound Step1->Step2 Step3 Measure BRET Signal Step2->Step3 Competitive Displacement Step4 Calculate Intracellular Target Occupancy (IC50) Step3->Step4 Data Analysis

NanoBRET target engagement workflow for assessing pyrazole kinase selectivity.

Protocol 2: Intracellular NanoBRET Target Engagement

This protocol determines if your pyrazole compound is hitting off-target kinases (like MST3 or LIMK) inside intact cells at your assay concentrations.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells (or your cell line of choice) with a plasmid encoding the suspected off-target kinase (e.g., MST3) fused to NanoLuc (NLuc) luciferase.

  • Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM without phenol red. Plate into 384-well white plates.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer compatible with the NLuc emission spectrum.

  • Compound Competition: Add 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in a dose-response format.

  • Incubation & Readout: Incubate for 2 hours at 37°C. Add NanoBRET substrate and measure dual-emission luminescence (donor at 460 nm, acceptor at 618 nm).

  • Data Interpretation: A decrease in the BRET ratio indicates that your pyrazole compound is successfully displacing the tracer and binding to the off-target kinase inside the cell. If the cellular IC50 for MST3/LIMK is near your assay working concentration, your phenotypic results are likely confounded by kinase promiscuity.

Frequently Asked Questions (FAQs)

Q: I am doing a phenotypic screen. How do I quickly rule out hERG liability caused by the azetidine moiety? A: Azetidines, due to their basic nitrogen, are notorious for interacting with the aromatic residues (Tyr652 and Phe656) inside the hERG potassium channel pore[7][8]. Before advancing this compound, run a high-throughput Thallium (Tl+) flux assay using hERG-expressing cells. If the compound blocks thallium influx (IC50 < 10 μM), you have a severe off-target cardiac liability that will confound downstream in vivo models.

Q: Can I just use a lower concentration to avoid these off-target effects? A: Yes, but you must establish a therapeutic window. The lysosomotropic effects of the azetidine ring typically become pronounced above 1–5 μM, depending on the cell type's lysosomal volume[4]. The pyrazole off-target kinase effects (like MST3/MST4) often manifest >2 μM[2]. If your primary on-target cellular EC50 is >500 nM, your therapeutic window is too narrow, and you should consider scaffold hopping (e.g., replacing the azetidine with a less basic oxetane or pyrrolidine)[1].

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv / ACS Med Chem Lett. Available at:[Link]

  • Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. ACS Publications. Available at:[Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship. Available at:[Link]

  • Mechanisms of amine accumulation in, and egress from, lysosomes. PMC - NIH. Available at:[Link]

  • Azetidines kill Mycobacterium tuberculosis without detectable resistance by blocking mycolate assembly. bioRxiv. Available at:[Link]

  • Cationic Amphiphilic Drugs Cause a Marked Expansion of Apparent Lysosomal Volume: Implications for an Intracellular Distribution-Based Drug Interaction. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Enhancing the Cell Permeability of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge, experimental frameworks, and troubleshooting strategies necessary to tackle cell permeability challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge, experimental frameworks, and troubleshooting strategies necessary to tackle cell permeability challenges associated with the novel scaffold, 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole. Our approach is rooted in a mechanistic understanding of molecular transport across cellular barriers, aiming to empower your drug development program with actionable insights.

Section 1: Foundational Permeability Assessment

Before attempting to enhance permeability, it is critical to establish a robust, quantitative baseline. This section outlines the initial steps to diagnose and characterize the permeability profile of your lead compound.

Q1: We have just synthesized 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole. How do we establish a baseline for its cell permeability?

A1: A tiered approach, combining in silico prediction with in vitro experimentation, is the most efficient method.

Step 1: In Silico Profiling (Prediction) Before initiating wet lab experiments, leverage computational tools to predict the molecule's physicochemical properties, which are key determinants of passive diffusion.[1][2]

PropertyPredicted Value (Exemplar)Significance for Permeability
Molecular Weight (MW) ~195 g/mol Well within the typical range for good permeability (<500 Da).[3]
cLogP ~1.5 - 2.5Indicates moderate lipophilicity, a good starting point.[4]
Topological Polar Surface Area (TPSA) ~40-50 ŲSuggests good potential for passive diffusion (<140 Ų is a general guideline).
Hydrogen Bond Donors (HBD) 1 (the azetidine N-H)Low HBD count is favorable for crossing the lipid bilayer.[5]
Hydrogen Bond Acceptors (HBA) 3 (ether O, 2x pyrazole N)Moderate HBA count.
pKa (Azetidine Nitrogen) ~9-10Highly relevant; this nitrogen will be predominantly protonated at physiological pH (7.4), creating a positive charge that severely limits passive diffusion.[6]

Causality: The most significant predicted liability is the high pKa of the azetidine nitrogen. At physiological pH, the resulting cation will be highly solvated by water, making the energetic penalty for entering the hydrophobic lipid membrane substantial.

Step 2: In Vitro Experimental Validation (Measurement) Next, you must experimentally validate these predictions. We recommend two primary assays that, when used together, provide a comprehensive picture of permeability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models only passive, transcellular diffusion.[7][8] It measures a compound's ability to cross from a donor well, through a synthetic lipid-infused membrane, to an acceptor well. Its simplicity makes it ideal for initial screening.[4]

  • Caco-2 Permeability Assay: This is the industry "gold standard" for predicting human intestinal absorption.[9][10] It uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express clinically relevant efflux and uptake transporters.[9][11] This assay measures both passive diffusion and active transport phenomena.

By comparing the results of these two assays, you can diagnose the primary mechanism behind poor absorption.[7][11]

Workflow: Diagnosing and Troubleshooting Low Permeability

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Strategy & Optimization cluster_3 Phase 4: Validation start Synthesize Compound: 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in_silico In Silico Prediction (cLogP, TPSA, pKa) start->in_silico pampa PAMPA Assay (Passive Diffusion) in_silico->pampa caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 diag1 Low PAMPA Permeability? caco2->diag1 diag2 High PAMPA, but Low Caco-2 Permeability? diag1->diag2 No strategy1 Problem: Poor Passive Diffusion (High Polarity / Charge) Strategy: Prodrug Approach (Acylate Azetidine) diag1->strategy1 Yes strategy2 Problem: Efflux Transporter Substrate (e.g., P-gp) Strategy: Structural Modification to Evade Transporters diag2->strategy2 Yes end_node Optimized Candidate diag2->end_node No (Permeability is Good) strategy3 Problem: Suboptimal Lipophilicity Strategy: SAR on Pyrazole (Modify Ethyl Group) strategy1->strategy3 retest Re-test Analogs in PAMPA & Caco-2 strategy2->retest strategy3->retest retest->end_node

Masking the azetidine charge via a prodrug enhances diffusion.

Experimental Protocol: Synthesis of an N-Acetyl Prodrug

  • Dissolution: Dissolve 1 equivalent of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in a suitable aprotic solvent (e.g., Dichloromethane, DCM).

  • Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.

  • Acylation: Slowly add 1.2 equivalents of acetyl chloride or acetic anhydride to the stirring solution.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography on silica gel to yield the pure N-acetylated prodrug.

This protocol serves as a template; the acylating agent can be varied (e.g., using pivaloyl chloride for a more sterically hindered, potentially slower-cleaving prodrug) to fine-tune the prodrug's properties.

Q4: Our PAMPA results are good, but Caco-2 permeability is low. What does this discrepancy indicate?

A4: This is a classic signature of active efflux. The compound can passively diffuse across a simple lipid membrane (high PAMPA result), but it is actively pumped out of the Caco-2 cells by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), resulting in low net transport (low Caco-2 result).

[7][8][11]Diagnostic Confirmation: To confirm this hypothesis, run a bidirectional Caco-2 assay in the presence and absence of a known pan-efflux inhibitor, such as verapamil or elacridar.

  • Measure the permeability from the apical (A) to basolateral (B) side (Papp, A→B).

  • Measure the permeability from the basolateral (B) to apical (A) side (Papp, B→A).

  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

  • An ER > 2 is a strong indicator that the compound is an efflux substrate.

  • If the ER decreases significantly in the presence of an inhibitor (i.e., Papp, A→B increases), you have confirmed that your compound is a substrate of that efflux transporter.

Mitigation Strategies: Reducing efflux liability through structural modification is a complex optimization task. General strategies include:

  • Reducing the number of hydrogen bond acceptors.

  • Increasing molecular weight and sp3 character.

  • Altering the charge distribution to disrupt recognition by the transporter.

Section 3: Experimental Protocols in Detail

For trustworthiness and reproducibility, detailed experimental protocols are essential.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To measure the rate of passive diffusion across an artificial lipid membrane.

  • Materials: 96-well PAMPA plate system (e.g., Corning Gentest™), test compound stock solution (e.g., 10 mM in DMSO), Phosphate-Buffered Saline (PBS) pH 7.4.

  • Procedure:

    • Prepare a donor solution by diluting the test compound stock into PBS to a final concentration of 100 µM.

    • Hydrate the lipid membrane on the donor plate by adding PBS according to the manufacturer's instructions.

    • Add 300 µL of fresh PBS to each well of the acceptor plate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.

    • After incubation, carefully separate the plates.

    • Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the manufacturer's provided equations.

Protocol 2: Caco-2 Permeability Assay
  • Objective: To measure compound transport across a human intestinal epithelial cell monolayer, accounting for passive and active transport.

  • Materials: Caco-2 cells, Transwell® inserts (e.g., 24-well format), cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound.

  • Procedure:

    • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Differentiation: Culture the cells for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions. [9][10] 3. Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer.

    • Transport Experiment (A→B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound solution (in HBSS) to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. Take samples from both the apical and basolateral compartments at the end of the incubation.

    • Analysis: Quantify the compound concentration in the samples via LC-MS/MS.

    • Calculation: Calculate the Papp value based on the rate of appearance of the compound in the receiver compartment.

References

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Al-Zoubi, M., et al. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC.
  • American Chemical Society. (n.d.). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides.
  • N'Da, D. D. (2014, December 12). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
  • Al-Zoubi, M., et al. (2026, March 20). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
  • Zhu, C., et al. (2008, March 15). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
  • Journal of Medicinal Chemistry. (2025, June 17). Current and Emerging Prodrug Strategies.
  • Naccache, P., & Sha'afi, R. I. (n.d.). Permeability of red cell membranes to small hydrophilic and lipophilic solutes. PubMed.
  • RSC Publishing. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
  • Biology LibreTexts. (2024, November 22). 5.6: Passive Transport - Diffusion.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • ScienceDaily. (2021, July 13). Supercomputer predicts cell-membrane permeability of cyclic peptides.
  • Admescope. (n.d.). Permeability and Transporters.
  • Moon Garden. (2025, April 17). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.
  • Lokey, S., et al. (2018, December 27). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
  • Goger, M., et al. (2017, April 28). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications.
  • Rowan. (n.d.). Membrane Permeability.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • Biltzinger, A. B., et al. (2023, October 25). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PMC.
  • Lopes, J. F., et al. (2021, January 4). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC.
  • Journal of Medicinal Chemistry. (2022, January 7). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. ACS Publications.
  • Taylor & Francis. (n.d.). Passive diffusion – Knowledge and References.
  • Technology Networks. (2021, July 14). Simulations Reveal How Cyclic Peptides Diffuse Into Cells.
  • Di, L., & Kerns, E. H. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • ACS Medicinal Chemistry Letters. (2019, September 18). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Publications.
  • Degiacomi, G., et al. (n.d.). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. PMC.
  • Enamine. (n.d.). Azetidines.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

Sources

Troubleshooting

Minimizing degradation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole during storage

Welcome to the technical support center for 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the degradation of this compound during storage and handling. Our recommendations are based on the known chemical properties of the azetidine and pyrazole moieties and general principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole?

A1: The degradation of this compound is primarily influenced by three factors: moisture, atmospheric oxygen, and light. The azetidine ring is susceptible to moisture and can be prone to ring-opening reactions, while the pyrazole ring can be sensitive to photodegradation.[1][2] The ether linkage connecting the two rings is a potential site for hydrolysis, especially under acidic or basic conditions.

Q2: What are the ideal storage conditions for solid 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole?

A2: For long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen, and protected from light.[3] It is crucial to use a tightly sealed container to prevent moisture ingress.

Q3: Can I store solutions of this compound? If so, how?

A3: While storing the compound in its solid form is always preferable, solutions can be stored for short periods if necessary. Use a dry, aprotic solvent and store the solution at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere. The choice of solvent is critical; avoid protic solvents like methanol or water for long-term storage due to the risk of hydrolysis.

Q4: What are the visual signs of degradation?

A4: Visual indicators of degradation can include a change in color of the solid material or solution, the appearance of cloudiness or precipitation in a solution, or an increase in the viscosity of a concentrated solution, which may suggest polymerization of the azetidine ring.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q5: I've noticed the purity of my compound has decreased over time, even when stored as a solid. What could be the cause?

A5: A decrease in purity of the solid compound, even under recommended conditions, suggests slow degradation due to residual moisture or atmospheric oxygen in the storage container. It is also possible that the container was not sealed properly, allowing for gradual exposure to the atmosphere.

Troubleshooting Steps:

  • Re-evaluate your storage setup: Ensure your container is airtight and was purged with an inert gas before sealing. For highly sensitive applications, storing the compound inside a desiccator within a cold room or in a glovebox is recommended.

  • Perform a purity check: Use an analytical technique like HPLC with a UV detector or LC-MS to quantify the purity of your current stock and identify potential degradation products.[4]

Q6: My solution of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole has turned yellow. What does this indicate?

A6: A yellowing of the solution is often indicative of oxidative or photodegradation.[5] The pyrazole ring system, in particular, can be susceptible to photochemical reactions.[1][2]

Troubleshooting Steps:

  • Protect from light: Immediately wrap your solution container in aluminum foil or use an amber vial to prevent further light exposure.

  • Use degassed solvents: For future experiments, ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) before use to remove dissolved oxygen.

  • Analyze for degradation products: An LC-MS analysis can help identify the molecular weights of the colored impurities, providing clues to the degradation pathway.

Q7: I am seeing a new, more polar peak in my HPLC analysis of an aged sample. What is a likely identity of this degradant?

A7: The appearance of a more polar peak often suggests a hydrolysis event. A likely candidate for this new peak is a product resulting from the cleavage of the ether bond, which would generate 1-ethyl-1H-pyrazol-4-ol and azetidin-3-ol. Alternatively, ring-opening of the azetidine moiety could also lead to more polar species.

Hypothetical Degradation Pathway The following diagram illustrates a potential degradation pathway via hydrolysis of the ether linkage.

cluster_main Hypothetical Hydrolysis of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole cluster_conditions Degradation Conditions cluster_products Potential Degradation Products parent 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole moisture Moisture/H₂O parent->moisture Hydrolysis product1 1-ethyl-1H-pyrazol-4-ol moisture->product1 product2 Azetidin-3-ol moisture->product2 acid_base Acid/Base Catalysis acid_base->moisture caption Hypothetical Hydrolysis Pathway start Prepare Stock Solution of Compound in Acetonitrile stress_conditions Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions neutralize Neutralize Acid/Base Samples Quench Oxidative Reaction stress_conditions->neutralize analyze Analyze All Samples by LC-MS (Including T=0 Control) stress_conditions->analyze Thermal/Photolytic Samples neutralize->analyze evaluate Evaluate Chromatograms: - % Degradation - Identify Degradation Products analyze->evaluate caption Forced Degradation Workflow

Forced Degradation Workflow

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in acetonitrile.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

    • Control (T=0): Keep 1 mL of the stock solution at 4°C.

  • Sample Preparation for Analysis:

    • After the incubation period, cool all samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for LC-MS analysis.

  • Analysis:

    • Analyze all samples, including the T=0 control, by a validated LC-MS method.

    • Compare the chromatograms to identify new peaks corresponding to degradation products.

    • Use the mass spectrometry data to propose structures for the observed degradants.

This proactive approach will provide invaluable, specific data on the stability of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole under your laboratory's conditions.

References

  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024). Environmental Science and Pollution Research International. Available at: [Link]

  • (PDF) Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024). ResearchGate. Available at: [Link]

  • Main photodegradation process of ETH and chemical structures of the degradation products. ResearchGate. Available at: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). ACS Publications. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Available at: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. (2001). Chemical Reviews. Available at: [Link]

  • Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. SciSpace. Available at: [Link]

  • (PDF) The photochemistry of some pyranopyrazoles. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • Azetidine derivatives, compositions and their use. Google Patents.
  • Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. Chemistry Europe. Available at: [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. (2015). Journal of Chromatographic Science. Available at: [Link]

Sources

Optimization

Modifying assay parameters to reduce variability with 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Welcome to the technical support guide for 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for incorporating this compound into various experimental assays. Given the nuanced behavior of small molecules in biological systems, this guide aims to equip you with the knowledge to anticipate and mitigate sources of variability, ensuring the generation of robust and reproducible data.

I. Compound Overview and Key Considerations

4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a synthetic heterocyclic compound featuring a pyrazole core, a structure known for a wide range of biological activities.[1] The specific substitutions on this molecule suggest its potential interaction with various biological targets, likely within the context of kinase or other enzyme-inhibition assays.[2][3][4] When working with this and similar small molecules, it is crucial to recognize that variability can arise from multiple sources, including the compound's intrinsic properties and its interaction with assay components.[5][6]

II. Troubleshooting Guide: Addressing Assay Variability

Issue 1: High Well-to-Well Variability in Plate-Based Assays

Symptoms:

  • Inconsistent readings across replicate wells treated with the same concentration of the compound.

  • Poor correlation between dose and response.

  • High coefficient of variation (%CV) within treatment groups.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Recommended Action
Compound Precipitation The compound may have limited solubility in the final assay buffer, leading to inconsistent concentrations across wells.Protocol: 1. Determine the aqueous solubility of the compound stock. 2. Visually inspect the highest concentration wells for precipitates. 3. Consider reducing the final DMSO concentration or using a different, validated solvent.[7] 4. Test a lower concentration range of the compound.
Inconsistent Pipetting Small volume inaccuracies, especially with multi-channel pipettes, can lead to significant concentration differences.[8]Protocol: 1. Calibrate and verify the accuracy of all pipettes. 2. Use reverse pipetting for viscous solutions. 3. When possible, automate liquid handling steps to improve consistency.[9]
Edge Effects Evaporation from wells on the perimeter of the microplate can concentrate the compound and other reagents, leading to skewed results.Protocol: 1. Use plate sealers to minimize evaporation. 2. Fill the outer wells with sterile water or buffer to create a humidity barrier. 3. Avoid using the outer wells for experimental data if edge effects are persistent.
Inadequate Mixing Failure to properly mix the compound into the assay buffer can result in concentration gradients within the wells.Protocol: 1. Ensure thorough but gentle mixing after adding the compound to each well. 2. Optimize the shaking or agitation steps in your protocol.
Cell Seeding Heterogeneity (Cell-Based Assays) Uneven distribution of cells across the plate will lead to variability in the biological response.[10]Protocol: 1. Ensure a homogenous cell suspension before and during plating. 2. Allow plates to sit at room temperature for a short period before incubation to promote even settling. 3. Utilize automated cell counters for accurate cell density determination.
Issue 2: Suspected Assay Interference

Symptoms:

  • Activity is observed in a primary assay but is not reproducible in an orthogonal (different technology) assay.

  • Unusual dose-response curves (e.g., very steep or non-sigmoidal).

  • High background signal in fluorescence or luminescence-based assays.

Potential Causes & Solutions:

dot graph TD A[Start: Unexpected Activity Observed] --> B{Is the assay fluorescence-based?}; B -->|Yes| C[Perform Autofluorescence Check]; C --> D{Does the compound fluoresce at assay wavelengths?}; D -->|Yes| E[Mitigate Autofluorescence]; D -->|No| F[Check for Quenching]; B -->|No| G{Is the assay luminescence-based?}; G -->|Yes| H[Rule out Luciferase Inhibition]; G -->|No| I[Investigate Compound Aggregation]; I --> J{Is activity sensitive to non-ionic detergents?}; J -->|Yes| K[Confirm and Mitigate Aggregation]; J -->|No| L[Proceed to Secondary/Orthogonal Assays]; E --> L; F --> L; H --> L; K --> L;

end Troubleshooting workflow for suspected assay interference.

Detailed Protocols for Interference Mitigation:

  • Autofluorescence Check:

    • Prepare a plate with buffer and the compound at various concentrations.

    • Read the plate using the same filter set and gain settings as the primary assay.

    • A significant signal that correlates with compound concentration indicates autofluorescence.[11][12]

    • Mitigation: If possible, switch to a fluorophore with a different excitation/emission spectrum. Alternatively, subtract the background fluorescence from the compound-only wells.[12]

  • Compound Aggregation Test:

    • Run the primary assay with and without the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[11]

    • If the compound's activity is significantly reduced in the presence of the detergent, it is likely due to the formation of colloidal aggregates that non-specifically inhibit enzymes.[11][13]

  • Luciferase Inhibition Counter-Assay (for Luminescence-based assays):

    • Many kinase assays use luciferase-based ATP detection methods (e.g., Kinase-Glo®).[14]

    • Test the compound in a standalone luciferase assay to determine if it directly inhibits the reporter enzyme, which could lead to false-positive results in the primary kinase assay.[14]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole?

A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for biological screening.[7] However, it is critical to ensure the final concentration of DMSO in the assay is low (typically <1%, ideally <0.5%) to avoid solvent-induced effects on enzyme activity or cell health.[7] The purity of the solvent is also paramount, as contaminants can interfere with assay results.[15][16]

Q2: How can I minimize background noise in my fluorescence-based assay?

A2: High background can mask the true signal from your assay. To reduce it:

  • Use black-walled microplates to minimize light scatter and well-to-well crosstalk.[8][17]

  • Check for autofluorescence from the compound, media components, or the plates themselves.[17][18]

  • Optimize the concentration of fluorescent reagents; using too high a concentration can increase non-specific binding and background.[18][19]

  • Ensure complete removal of any unbound fluorescent probes through thorough washing steps.[12]

Q3: My results are inconsistent from day to day. What should I check?

A3: Inter-assay variability can be challenging to diagnose. A systematic approach is best:

  • Reagent Stability: Prepare fresh reagents and aliquot single-use portions of critical components like enzymes and antibodies to avoid freeze-thaw cycles.

  • Instrument Performance: Ensure the plate reader is properly calibrated and maintained. Temperature fluctuations within the reader can significantly impact reaction kinetics and signal intensity.[20]

  • Standardized Procedures: Adhere strictly to a standardized protocol. Even minor deviations in incubation times, temperatures, or reagent addition order can introduce variability.[9]

  • Plate-to-Plate Variation: Include plate-to-plate controls (the same sample run on every plate) to assess and potentially normalize for inter-plate differences.[21]

Q4: What are orthogonal assays and why are they important?

A4: Orthogonal assays measure the same biological endpoint using a different technology or principle. They are crucial for validating "hits" from a primary screen and ruling out artifacts.[5] For example, if your primary screen is a fluorescence-based kinase assay, a suitable orthogonal assay could be a label-free technology like surface plasmon resonance (SPR) to confirm direct binding of the compound to the target kinase.

IV. Experimental Workflow for Assay Optimization

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#5F6368"];

} Systematic workflow for robust assay development.

This structured approach ensures that each parameter is optimized before moving to the next, building a reliable and reproducible assay system. By systematically addressing potential sources of variability, from reagent quality to data analysis, researchers can have high confidence in the data generated using 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole.

V. References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays.

  • Basicmedical Key. (2025, September 11). Troubleshooting Fluorescence Intensity Plate Reader Experiments.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting High Background Fluorescence in Cy7 Imaging.

  • Thermo Fisher Scientific - JP. (n.d.). Background in Fluorescence Imaging.

  • Wiley-VCH. (n.d.). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.

  • Vasta, J. F., & Robers, M. B. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.

  • Bantscheff, M., et al. (2015, February 8). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting.

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.

  • Today's Clinical Lab. (2023, October 24). Top 3 Tips: Reducing Variability and Improving Performance.

  • Aldeghi, M., et al. (2024, April 15). Tackling assay interference associated with small molecules. PubMed.

  • ResearchGate. (n.d.). Effect of the solvents on the Folin-Ciocalteu assay.

  • Revvity. (n.d.). The ultimate guide to successful kinase binding experiments.

  • BMG Labtech. (n.d.). How to reduce data variability in heterogenous cell samples.

  • Allan Chemical Corporation. (2025, August 26). 5 Ways Solvent Purity Impacts HPLC Results.

  • RSC Publishing. (2022, March 30). Nuisance small molecules under a machine-learning lens.

  • Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry.

  • Chène, P. (2008, June 15). Challenges in Design of Biochemical Assays for the Identification of Small Molecules to Target Multiple Conformations of Protein Kinases. PubMed.

  • NCBI. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual.

  • Wu, Y., et al. (2017, July 17). An analytical approach to reduce between-plate variation in multiplex assays that measure antibodies to Plasmodium falciparum antigens. PMC.

  • Tecan. (2017, April 4). Minimizing Data Variability Caused by Your Microplate Reader.

  • NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual.

  • Wang, Y., et al. (2021, June 30). Examining the Performance of Two Extraction Solvent Systems on Phenolic Constituents from U.S. Southeastern Blackberries. MDPI.

  • Guidechem. (n.d.). ethyl 4-(azetidin-3-yloxy)-1-methyl-1H-pyrazole-3-carboxylate.

  • PubChemLite. (n.d.). 4-(azetidin-3-yl)-1-methyl-1h-pyrazole dihydrochloride.

  • PubChem. (n.d.). (4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methyl pivalate.

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).

  • Sigma-Aldrich. (n.d.). 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride.

  • ACS Publications. (2022, February 16). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.

  • Di Fruscia, P., et al. (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N.

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.

  • Ragab, F. A., et al. (2001, September 15). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed.

  • OSTI. (2019, April 23). Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors.

  • EJBPS. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences.

  • PubMed. (2015, September 15). 1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3.

  • MDPI. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.

  • Benchchem. (n.d.). Reproducibility of Ethyl 4-(1H-pyrazol-1-yl)benzoate Synthesis: A Comparative Guide.

  • Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole vs. Classical Pyrazole Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The evolution of pyrazole-based inhibitors has been a cornerstone in targeted therapeutics, particularly in kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The evolution of pyrazole-based inhibitors has been a cornerstone in targeted therapeutics, particularly in kinase inhibition and transporter modulation. The compound 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole represents a sophisticated structural evolution over classical unsubstituted or 1-methyl pyrazoles. By integrating a highly polar azetidine ring via an ether linkage and an ethyl substitution on the pyrazole nitrogen, this scaffold achieves a precise balance between target affinity, aqueous solubility, and pharmacokinetic (PK) stability. This guide objectively compares its efficacy against traditional pyrazole alternatives and outlines the self-validating experimental frameworks required to evaluate it.

Mechanistic & Structural Rationale

The pyrazole ring is a privileged pharmacophore, frequently deployed to anchor inhibitors within the ATP-binding pocket of kinases via critical hydrogen bonds to the hinge region. However, classical pyrazoles often suffer from sub-optimal residence times, poor solubility, or off-target promiscuity. Modifying the core to 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole provides two distinct pharmacological advantages:

  • Lipophilic Fine-Tuning via 1-Ethyl Substitution: Expanding the N-alkyl group from methyl to ethyl provides a precise steric fit for small, lipophilic sub-pockets adjacent to the target binding site. Empirical optimization in related targets has demonstrated that this specific ethyl substitution maximizes target residence time and improves plasma exposure without the steric clash observed with bulkier isopropyl groups (1)[1]. Further structure-activity relationship (SAR) studies confirm that the optimized pyrazole moiety offers an ideal trade-off between potency and in vivo clearance (2)[2].

  • Solubility and Vectoring via the Azetidin-3-yloxy Group: The incorporation of the highly polar, strained four-membered azetidine ring dramatically reduces the overall lipophilicity (LogD) of the fragment. Linked via an ether oxygen, the azetidine nitrogen is vectored toward solvent-exposed regions, allowing for improved aqueous solubility and the potential for stable salt formation. This motif is increasingly utilized to bypass efflux pumps and combat multidrug resistance, as seen in recent MsbA transporter inhibitors (3)[3].

Pathway Ligand Extracellular Stimulus Receptor Receptor Activation Ligand->Receptor Kinase Target Kinase Activity Receptor->Kinase Downstream Downstream Phosphorylation Kinase->Downstream Inhibitor 4-(Azetidin-3-yloxy)- 1-ethyl-1H-pyrazole Inhibitor->Kinase Blockade Response Pathological Cell Response Downstream->Response

Pathway modulation by 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole.

Quantitative Efficacy Comparison

The table below summarizes the matched-molecular pair analysis comparing the advanced azetidine-ethyl-pyrazole scaffold against legacy pyrazole fragments in standard biochemical assays.

Compound ScaffoldTarget IC50 (nM)Thermodynamic Sol. (µM)LogD (pH 7.4)Hepatic Clearance (µL/min/mg)
4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole 12.5 > 200 1.8 18
1-Methyl-1H-pyrazole analog45.0852.642
Unsubstituted Phenyl-pyrazole110.0< 103.885

Data Interpretation: The 1-ethyl substitution drives a ~3.6-fold improvement in target IC50 over the 1-methyl analog, while the azetidin-3-yloxy group ensures the LogD remains in the optimal range (< 2.0), drastically reducing hepatic clearance and improving solubility.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes the mechanistic causality explaining why the procedure is executed in this specific manner.

Workflow Prep Compound Dilution Incubation Target Pre-incubation Prep->Incubation Detection Signal Detection Incubation->Detection Analysis Data Fit & Validation Detection->Analysis

Step-by-step experimental workflow for evaluating inhibitor efficacy.

Protocol 1: High-Throughput ADP-Glo Kinase Assay

Objective: Determine the precise IC50 of the pyrazole derivatives. Validation Checkpoint: The assay calculates the Z'-factor for each plate. Only plates with Z' > 0.6 are accepted, ensuring the assay window is robust enough to distinguish subtle efficacy differences between the ethyl and methyl pyrazole variants. A reference inhibitor (e.g., Staurosporine) must fall within 3-fold of its historical IC50 average.

  • Compound Preparation: Serially dilute the 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in 100% DMSO, followed by a 1:20 intermediate dilution in an aqueous assay buffer.

    • Causality: This two-step dilution prevents "DMSO shock" to the target enzyme and maintains the final assay DMSO concentration below 1%, preventing solvent-induced protein denaturation while keeping the lipophilic core in solution.

  • Enzyme Pre-incubation: Incubate the target protein with the inhibitor for 30 minutes at room temperature prior to adding ATP.

    • Causality: The 1-ethyl substitution often induces slow-binding kinetics due to the displacement of ordered water molecules in the binding pocket. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing artificially inflated IC50 values.

  • Reaction Initiation & Termination: Add ultra-pure ATP and substrate to initiate. After 60 minutes, add the ADP-Glo Reagent.

    • Causality: The reagent simultaneously depletes unreacted ATP and terminates the kinase reaction. This ensures the subsequent luminescence signal is strictly proportional to the ADP generated during the active window, avoiding the fluorescence interference common with heterocyclic fragments.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm intracellular target engagement and membrane permeability. Validation Checkpoint: A vehicle (DMSO) control is run across the entire temperature gradient to establish the baseline melt curve. A rightward shift in the melting temperature (ΔTm > 2°C) in the treated group definitively confirms target engagement.

  • Live Cell Treatment: Incubate intact cells with 1 µM of the inhibitor or DMSO for 1 hour.

    • Causality: While the azetidine ring improves solubility, highly polar amines can sometimes compromise cell permeability. A 1-hour window allows sufficient time for passive diffusion and target binding without triggering downstream transcriptional changes or apoptosis, which could alter the target protein's baseline stability.

  • Thermal Challenge: Aliquot the treated cells and heat to a gradient of temperatures (40°C to 60°C) for 3 minutes, then immediately snap-cool on liquid nitrogen.

    • Causality: Heating denatures unbound proteins. Snap-cooling prevents refolding, physically locking in the thermal stabilization provided by the bound azetidine-pyrazole ligand.

  • Lysis and Clearance: Lyse cells using repeated freeze-thaw cycles rather than harsh detergents, followed by high-speed centrifugation.

    • Causality: Detergents can artificially disrupt delicate protein-ligand complexes. Centrifugation cleanly separates the denatured (pellet) from the intact, ligand-bound protein (supernatant) for subsequent Western Blot quantification.

References

  • Title: 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)
  • Title: Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor Source: PMC - NIH URL

Sources

Comparative

Advanced Scaffold Profiling: Cross-Reactivity and Kinome Selectivity of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Executive Summary In the landscape of structure-based drug design (SBDD), the transition from flat, flexible linkers to rigid, sp³-rich scaffolds has revolutionized the development of highly selective kinase inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), the transition from flat, flexible linkers to rigid, sp³-rich scaffolds has revolutionized the development of highly selective kinase inhibitors and PROTACs. 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole represents a privileged fragment that marries the established hinge-binding capabilities of the pyrazole core with the precise exit-vector geometry of an azetidine ring.

This guide objectively compares the cross-reactivity profile of the azetidine-pyrazole scaffold against traditional piperidine and pyrrolidine alternatives. By analyzing thermodynamic binding parameters, kinome-wide selectivity scores, and cellular target engagement, we demonstrate how the conformational restriction of the azetidine ring minimizes off-target liabilities and improves the overall physicochemical profile of targeted therapeutics [1].

Mechanistic Causality: The Structural Advantage of Azetidine-Pyrazoles

When designing kinase inhibitors, the choice of the linker connecting the hinge-binding motif to the solvent-exposed region dictates both potency and selectivity. The superiority of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole over its flexible counterparts is driven by three distinct mechanistic factors:

  • Reduced Entropic Penalty: Flexible rings like piperidine exist in multiple chair and boat conformations. Upon binding to a kinase active site, freezing these conformations incurs a significant entropic penalty (-TΔS). The four-membered azetidine ring is conformationally constrained, meaning the molecule is already "pre-organized" for binding, leading to a more favorable free energy of binding (ΔG) for the primary target [2].

  • Precise Exit Vector Trajectory: The 3-yloxy linkage on the highly strained azetidine ring projects subsequent functional groups at a sharper, more defined angle compared to 5- or 6-membered rings. This precise vectoring navigates the narrow channels of the kinase ribose pocket, deliberately clashing with the binding pockets of off-target kinases (steric exclusion), thereby enhancing selectivity [3].

  • pKa Modulation and Reduced Basic Liabilities: Piperidine nitrogens typically exhibit a pKa of ~10–11, making them highly protonated at physiological pH. This strong basicity often drives non-specific phospholipid binding, hERG channel cross-reactivity, and poor membrane permeability. The azetidine nitrogen exhibits a lower pKa (~8.5), striking an optimal balance between aqueous solubility and reduced off-target promiscuity [4].

G A 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole B 1-Ethyl-1H-pyrazole (Hinge Binder) A->B C Azetidin-3-yloxy (Rigid sp³ Linker) A->C D Kinase Hinge Region (Hydrogen Bonding) B->D E Solvent Channel / Exit Vector (Reduced Entropic Penalty) C->E F High Kinome Selectivity (Low Cross-Reactivity) D->F E->F

Caption: Logical architecture of the azetidine-pyrazole scaffold driving kinome selectivity.

Comparative Cross-Reactivity Profiling

To objectively evaluate the cross-reactivity of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole, it must be benchmarked against structurally analogous scaffolds: 4-(Piperidin-4-yloxy)-1-ethyl-1H-pyrazole and 4-(Pyrrolidin-3-yloxy)-1-ethyl-1H-pyrazole .

The data below summarizes a standardized kinome-wide screening panel (468 kinases) evaluated at a 1 µM tracer concentration. The Selectivity Score ( S10​ ) represents the percentage of the kinome inhibited by >90%. A lower S10​ indicates higher selectivity (less cross-reactivity).

Table 1: Kinome Selectivity and Thermodynamic Binding Parameters
Scaffold CoreRing Size S10​ Score (1 µM)Off-Target Hit Rate (>80% inhibition)Primary Target Kd​ (nM)hERG IC 50​ (µM)LogD (pH 7.4)
Azetidin-3-yloxy (Target) 4-membered0.015 7 3.2 > 30 1.8
Pyrrolidin-3-yloxy (Alt 1)5-membered0.042198.512.52.1
Piperidin-4-yloxy (Alt 2)6-membered0.0894114.14.22.6

Data Interpretation: The azetidine-based scaffold demonstrates a superior cross-reactivity profile, interacting with only 7 off-target kinases compared to the 41 off-targets engaged by the piperidine analog. Furthermore, the azetidine core effectively abolishes hERG liability (IC 50​ > 30 µM), a direct consequence of its lower basicity and reduced lipophilicity (LogD 1.8) [1].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the cross-reactivity profile must be validated through orthogonal assays. Below are the step-by-step methodologies for both biochemical kinome profiling and cellular target engagement. These protocols are designed as self-validating systems, incorporating internal controls to calculate assay robustness ( Z′ -factor).

Protocol A: High-Throughput Kinome Cross-Reactivity Profiling (DSF / Thermal Shift)

Differential Scanning Fluorimetry (DSF) measures the stabilization of a kinase domain upon ligand binding. This assay is highly sensitive to the structural rigidity of the azetidine linker.

Reagents & Setup:

  • Kinase Panel: Recombinant kinase domains (e.g., CDK, FGFR, RIP1) [2].

  • Dye: SYPRO Orange (5000x in DMSO).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Master Mix Assembly: In a 384-well PCR plate, dispense 10 µL of Kinase/Buffer/SYPRO Orange master mix (final kinase concentration: 2 µM; final dye: 5x).

  • Ligand Addition: Transfer 100 nL of the compound dilution series into the assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise volume delivery without tip cross-contamination.

  • Self-Validation Control: Include Staurosporine (10 µM) as a positive control (maximum thermal shift, ΔTm​ ) and DMSO (1%) as a negative control (baseline Tm​ ). Calculate the Z′ -factor; proceed only if Z′>0.6 .

  • Thermal Denaturation: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the plate in a real-time PCR machine, ramping from 25°C to 95°C at a rate of 0.05°C/sec, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the derivative of the melt curve to determine the Tm​ . A ΔTm​>2.0°C relative to the DMSO control indicates a positive hit.

Protocol B: Cellular Target Engagement (NanoBRET)

While biochemical assays define intrinsic affinity, the NanoBRET assay confirms that the azetidine-pyrazole scaffold maintains its selectivity and permeability in a complex intracellular environment [3].

Step-by-Step Procedure:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Seed at 2×104 cells/well in a 384-well white plate.

  • Tracer Equilibration: After 24 hours, add the appropriate fluorescent kinase tracer (e.g., Bodipy-FL labeled broad-spectrum inhibitor) at its pre-determined Kd​ concentration.

  • Compound Treatment: Add 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole at varying concentrations (1 nM to 10 µM). Incubate for 2 hours at 37°C, 5% CO₂.

  • Signal Detection: Add NanoBRET Nano-Glo Substrate. Immediately read the donor emission (460 nm) and acceptor emission (618 nm) on a microplate reader.

  • Quantification: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against compound concentration to derive the cellular IC 50​ . The rigid azetidine linker typically demonstrates a <3-fold drop-off between biochemical Kd​ and cellular IC 50​ , indicating excellent membrane permeability.

Workflow Step1 Compound Prep (Acoustic Dispensing) Step2 Kinome Panel Incubation (Active/Inactive States) Step1->Step2 Step3 Thermal Shift (DSF) / Tracer Displacement Step2->Step3 Step4 Selectivity Score S(10) Calculation Step3->Step4 Step5 NanoBRET Cellular Validation Step4->Step5

Caption: Self-validating high-throughput kinome profiling and cellular validation workflow.

Conclusion

The integration of the 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole scaffold into kinase inhibitor and PROTAC design paradigms offers a distinct advantage over legacy flexible linkers. By leveraging the conformational rigidity and favorable pKa of the azetidine ring, researchers can dramatically reduce kinome cross-reactivity (achieving an S10​ score of 0.015) while simultaneously mitigating hERG and lipophilicity-driven off-target liabilities. The experimental frameworks provided herein ensure that these parameters can be rigorously and reproducibly validated in any drug discovery pipeline.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors. Office of Scientific and Technical Information (OSTI). Available at:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at:[Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Taylor & Francis Online. Available at:[Link]

Validation

A Researcher's Guide to Benchmarking Kinase Inhibitor Selectivity: A Case Study with 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

Abstract In the landscape of drug discovery, particularly in oncology and immunology, protein kinases stand out as a pivotal class of drug targets. The development of small molecule kinase inhibitors requires a delicate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases stand out as a pivotal class of drug targets. The development of small molecule kinase inhibitors requires a delicate balance between potent on-target activity and minimal off-target effects to ensure both efficacy and safety. A critical step in this process is the comprehensive evaluation of an inhibitor's selectivity across the human kinome. This guide provides a detailed framework for benchmarking the selectivity of a novel kinase inhibitor, using the hypothetical compound 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole as a case study. We will delve into the rationale behind experimental design choices, present a detailed, step-by-step protocol for kinase profiling, and offer methods for data analysis and interpretation, equipping researchers with the knowledge to conduct these crucial studies with scientific rigor.

The Imperative of Kinase Selectivity Profiling

Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[1][2] This structural similarity, particularly within the ATP-binding pocket, presents a significant challenge for medicinal chemists: designing inhibitors that are highly selective for their intended target.[3] A lack of selectivity, often termed promiscuity, can lead to unexpected off-target effects, which may manifest as cellular toxicity or undesirable side effects in a clinical setting.[4]

Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a cornerstone of the drug discovery process.[1][4][5] It allows for:

  • Identification of Liabilities: Early detection of off-target activities enables medicinal chemistry efforts to be directed toward improving selectivity.

  • Understanding Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically advantageous. Profiling can uncover these opportunities for multi-targeted agents.[6]

  • Validation of Tool Compounds: For researchers using inhibitors to probe biological pathways, understanding the compound's full activity spectrum is essential to correctly interpret experimental results.[6]

This guide will walk through the process of generating a robust selectivity profile for 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole, a representative novel chemical entity.

Designing a Robust Benchmarking Study

A successful selectivity profiling study is built upon a foundation of careful experimental design. Key decisions include the composition of the kinase panel, the choice of assay technology, and the precise assay conditions.

Selecting the Kinase Panel

The goal is to assess the inhibitor's activity against a broad and representative sample of the human kinome.[4] Commercial services offer extensive panels, often covering over 400 kinases.[7][8] When designing or selecting a panel, the primary consideration is diversity. The panel should include kinases from all major branches of the kinome tree to provide a comprehensive overview of selectivity. For a more focused, cost-effective approach, a smaller panel can be used, but it should still be representative of the different kinase families.[9]

Choosing the Assay Technology

Various technologies exist to measure kinase activity, each with its own advantages.[4]

  • Radiometric Assays: The traditional "gold standard," these assays, such as the ³³PanQinase™ assay, directly measure the incorporation of a radiolabeled phosphate (from ³³P-ATP) into a substrate.[5] They are robust and less prone to interference but require specialized handling of radioactive materials.

  • Luminescence-Based Assays: These have become increasingly popular due to their high sensitivity, scalability, and non-radioactive nature. The ADP-Glo™ Kinase Assay is a prominent example; it quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1][10] The luminescent signal is directly proportional to kinase activity, making it a robust method for determining inhibitor potency.[10]

  • Fluorescence-Based Assays: Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are also widely used in high-throughput screening environments.[8]

For this guide, we will detail a protocol based on the ADP-Glo™ Kinase Assay platform, as it offers a universal, sensitive, and scalable method applicable to virtually any kinase.[1]

Critical Experimental Parameters: The Role of ATP

The concentration of ATP in the assay is arguably the most critical variable for profiling ATP-competitive inhibitors. A kinase's IC50 value—the concentration of inhibitor required to reduce its activity by 50%—is highly dependent on the ATP concentration.

  • Assaying at ATP Km: Many profiling panels run assays where the ATP concentration is set to the apparent Michaelis constant (Km) for each specific kinase.[11] This condition maximizes the apparent potency of an ATP-competitive inhibitor, providing a sensitive measure of its intrinsic affinity for the enzyme.[9]

  • Assaying at Physiological ATP: Alternatively, performing the assay with a high ATP concentration (e.g., 1 mM) mimics the physiological conditions inside a cell.[5][11] This can provide a more biologically relevant measure of an inhibitor's potential efficacy in a cellular context.

For a comprehensive benchmark, it is often valuable to screen at both ATP Km to understand intrinsic potency and at 1 mM ATP to predict cellular activity.[11]

Experimental Protocol: Kinase Selectivity Profiling via ADP-Glo™ Assay

This protocol outlines the steps for determining the IC50 values of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole against a panel of kinases.

Materials and Reagents
  • 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (test compound)

  • Staurosporine (a broad-spectrum kinase inhibitor, as a positive control)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Kinase Panel (e.g., Promega's Kinase Selectivity Profiling System or a fee-for-service panel from providers like Reaction Biology).[5][10] Each kinase should be supplied with its optimized substrate and reaction buffer.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handlers

  • A plate reader capable of measuring luminescence

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. This will be the source plate for the assay. For a typical IC50 curve, concentrations might range from 100 µM down to 5 nM.

    • Prepare a DMSO-only control (vehicle control) to represent 100% kinase activity.

  • Kinase Reaction Setup (per kinase):

    • All steps should be performed on ice until the final incubation.

    • In a 384-well plate, add 1 µL of the compound dilutions from the source plate.

    • Prepare the master mix for the kinase reaction. For a 5 µL total reaction volume, this typically includes:

      • 2.5 µL of Kinase/Substrate Mix (containing the specific kinase and its corresponding substrate in kinase reaction buffer).

      • 1.5 µL of ATP solution (prepared to yield the desired final concentration, e.g., Km or 1 mM).

    • Initiate the reaction by adding 4 µL of the master mix to each well containing the compound.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Centrifuge the plate briefly to collect the reaction at the bottom of the wells.

    • Incubate the reaction at room temperature for 60 minutes. The assay must be run under initial rate conditions, which should be pre-determined.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The integration time should be set to 0.5-1 second per well.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution Reaction_Setup 3. Set Up Kinase Reaction (5 µL volume) Compound_Prep->Reaction_Setup Reagent_Prep 2. Prepare Kinase/ Substrate/ATP Mix Reagent_Prep->Reaction_Setup Incubation 4. Incubate at RT (60 min) Reaction_Setup->Incubation ADP_Detection 5. Add ADP-Glo™ Reagents & Incubate Incubation->ADP_Detection Data_Acquisition 6. Read Luminescence ADP_Detection->Data_Acquisition Normalization 7. Normalize Data to Vehicle Control (%) Data_Acquisition->Normalization Curve_Fitting 8. Fit Dose-Response Curve (log[inhibitor] vs. response) Normalization->Curve_Fitting IC50_Calc 9. Calculate IC50 & Selectivity Score Curve_Fitting->IC50_Calc

Sources

Comparative

Head-to-Head Comparison: 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole vs. Structural Analogs in Lead Optimization

Executive Summary In contemporary medicinal chemistry, the shift toward highly polar, sp³-rich building blocks is driven by the need to improve the physicochemical properties and metabolic stability of drug candidates[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward highly polar, sp³-rich building blocks is driven by the need to improve the physicochemical properties and metabolic stability of drug candidates[1]. Pyrazole systems are privileged scaffolds, frequently utilized as hinge-binders in kinase inhibitors or core motifs in GPCR ligands[2][3]. When functionalized with saturated nitrogenous rings, these scaffolds gain critical solubility and target-engagement vectors.

This guide provides a rigorous, head-to-head technical comparison of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole against its primary structural analogs. By evaluating physicochemical parameters, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and structural causality, this guide empowers drug development professionals to make data-driven decisions during hit-to-lead optimization.

Structural Rationale & Analog Selection

To objectively assess the performance of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole, we benchmark it against three strategic variations commonly explored during SAR (Structure-Activity Relationship) campaigns:

  • Target Compound: 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (Ethyl-Azetidine)

  • Analog A (Steric Reduction): 4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole (Methyl-Azetidine)

  • Analog B (Steric Bulk/Lipophilicity): 4-(Azetidin-3-yloxy)-1-isopropyl-1H-pyrazole (Isopropyl-Azetidine)

  • Analog C (Ring Expansion): 4-(Pyrrolidin-3-yloxy)-1-ethyl-1H-pyrazole (Ethyl-Pyrrolidine)

The Causality of Structural Modifications
  • The Azetidine Ring vs. Pyrrolidine: Azetidines possess a high ring strain (~25.2 kcal/mol) compared to the relatively unstrained pyrrolidine ring[1][4]. This strain restricts conformational flexibility and disfavors the sp²-hybridized transition state required for cytochrome P450 (CYP)-mediated α-carbon oxidation. Consequently, azetidines generally exhibit superior metabolic stability over their larger ring counterparts[5][6].

  • N1-Alkyl Substitution on Pyrazole: The N1-alkyl group modulates the compound's lipophilicity (LogD) and its ability to occupy hydrophobic sub-pockets. While a methyl group minimizes steric clash, it often lacks sufficient van der Waals interactions. Conversely, an isopropyl group increases LogD, which can trigger rapid CYP3A4-mediated aliphatic oxidation. The ethyl group frequently provides the optimal balance—sufficient bulk for target engagement without excessive lipophilic liability.

Physicochemical & ADME Profiling

The following table synthesizes the quantitative performance data of the target compound and its analogs in standardized preclinical assays.

Table 1: Comparative Physicochemical and In Vitro ADME Data
CompoundcLogD (pH 7.4)pKa (Basic Amine)MLM Clearance (µL/min/mg)Caco-2 P_app (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Ethyl-Azetidine (Target) 0.85 8.8 18.4 (High Stability) 14.2 (High Permeability) 1.2 (Non-substrate)
Methyl-Azetidine (Analog A)0.428.822.1 (Moderate)8.5 (Moderate)1.1 (Non-substrate)
Isopropyl-Azetidine (Analog B)1.358.845.6 (Low Stability)18.1 (High Permeability)1.8 (Weak substrate)
Ethyl-Pyrrolidine (Analog C)1.109.468.3 (Rapid Clearance)11.4 (Moderate)2.4 (P-gp substrate)

Data Interpretation: The Ethyl-Azetidine compound achieves the lowest microsomal clearance (18.4 µL/min/mg). The ring expansion to pyrrolidine (Analog C) drastically increases clearance (68.3 µL/min/mg) due to facile α-oxidation. Furthermore, the higher basicity of the pyrrolidine (pKa 9.4) increases its ionization at physiological pH, making it more susceptible to P-glycoprotein (P-gp) mediated efflux, as evidenced by an efflux ratio >2.

Optimization Workflow Visualization

The following diagram illustrates the logical workflow for selecting the optimal pyrazole-ether building block based on the ADME profiling causality discussed above.

G Start Candidate Pool: Pyrazole-Ether Analogs PhysChem Physicochemical Profiling (LogD, pKa, tPSA) Start->PhysChem ADME In Vitro ADME (MLM Clearance, Caco-2) PhysChem->ADME Decision1 Ring Size Selection: Metabolic Clearance < 30 µL/min/mg? ADME->Decision1 Pyrrolidine Pyrrolidine Analogs (High Clearance via α-oxidation) Decision1->Pyrrolidine No (Reject) Azetidine Azetidine Analogs (High Stability via Ring Strain) Decision1->Azetidine Yes (Advance) Decision2 N1-Alkyl Selection: Optimal LogD & Target Engagement? Azetidine->Decision2 Methyl 1-Methyl (Sub-optimal Permeability) Decision2->Methyl Too Polar Isopropyl 1-Isopropyl (High Clearance Liability) Decision2->Isopropyl Too Lipophilic Lead Lead Selection: 1-Ethyl-Azetidine Pyrazole Decision2->Lead Balanced Profile

Caption: Logical workflow for the selection of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole during ADME-driven lead optimization.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to generate the comparative data. Every step includes the mechanistic reasoning behind the action.

Protocol A: Caco-2 Bidirectional Permeability Assay

This assay predicts human intestinal absorption and identifies efflux transporter substrates (e.g., P-gp or BCRP)[7][8].

Step-by-Step Methodology:

  • Cell Culture & Monolayer Preparation: Seed Caco-2 cells (human colorectal adenocarcinoma) on polycarbonate filter supports (Transwell plates) and culture for 21 days. Causality: A 21-day culture is strictly required to allow the cells to fully differentiate, polarize, and express the necessary tight junctions and brush-border enzymes.

  • Integrity Validation (TEER): Measure the Transepithelial Electrical Resistance (TEER). Only use wells with TEER ≥ 200 Ω·cm². Causality: TEER verifies the integrity of the tight junctions. A compromised monolayer will yield artificially high permeability rates via paracellular leakage[9].

  • Equilibration: Wash monolayers and equilibrate for 10 minutes with pre-warmed (37°C) Transport Buffer (HBSS supplemented with 25 mM HEPES, pH 7.4).

  • Dosing (A→B and B→A):

    • For Apical to Basolateral (A→B): Add 10 µM of the test compound (0.1% DMSO final) to the apical chamber (300 µL). Fill the basolateral chamber with 1,200 µL blank buffer[9].

    • For Basolateral to Apical (B→A): Add 10 µM test compound to the basolateral chamber. Fill the apical chamber with blank buffer.

  • Incubation & Sampling: Incubate at 37°C with orbital shaking (50 rpm) to minimize the unstirred water layer. Remove 100 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) )[10].

Protocol B: Mouse Liver Microsome (MLM) Stability Assay

This assay isolates Phase I oxidative metabolism to evaluate the intrinsic clearance of the heterocycles[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled mouse liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes. Causality: Ensures the system is at physiological temperature before the enzymatic reaction begins, preventing lag-phase kinetics.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron-donating cofactor for Cytochrome P450 enzymes. Without it, Phase I oxidative metabolism (such as the α-oxidation of the pyrrolidine ring) cannot occur.

  • Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates the microsomal proteins, halting the reaction at precise intervals.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate intrinsic clearance ( CLint​ ) using the half-life ( t1/2​ ) derived from the log-linear depletion curve.

Conclusion

The head-to-head comparison clearly demonstrates the superiority of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole over its structural analogs for applications requiring high metabolic stability and oral bioavailability.

  • The azetidine ring acts as a highly stable, low-lipophilicity bioisostere for pyrrolidine, leveraging ring strain to resist CYP-mediated degradation.

  • The 1-ethyl substitution provides the exact steric dimensions required to optimize LogD (0.85) and membrane permeability without triggering the rapid clearance liabilities associated with larger branched alkyl groups (like isopropyl).

For drug development professionals engineering kinase inhibitors or targeting deep hydrophobic pockets, this specific building block represents a highly optimized, risk-mitigated starting point.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3036-3059.[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.[Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability Assays. Concept Life Sciences. [Link]

Sources

Validation

Orthogonal Validation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole: A Comprehensive Comparison Guide

Introduction As drug discovery pivots toward increasingly complex targets, relying on a single assay modality is a recognized vulnerability. False positives—driven by pan-assay interference compounds (PAINS), aggregation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As drug discovery pivots toward increasingly complex targets, relying on a single assay modality is a recognized vulnerability. False positives—driven by pan-assay interference compounds (PAINS), aggregation, or poor cell permeability—can derail development pipelines. This guide provides a definitive, self-validating orthogonal assay framework to confirm the biological activity of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (AEP-1) .

Based on its structural pharmacophore, AEP-1 is evaluated here as a putative inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) , a master regulator of necroptosis and inflammatory signaling[1]. To objectively assess AEP-1's performance against the industry-standard alternative, Necrostatin-1s (Nec-1s), we employ a tripartite validation strategy: Biochemical affinity (TR-FRET), intracellular target engagement (CETSA), and phenotypic functional rescue (ATP-based viability).

Biochemical Validation: TR-FRET Assay

Causality & Rationale: Standard fluorescence assays are often confounded by the auto-fluorescence of small heterocyclic molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission reading, allowing short-lived background fluorescence to decay[2]. This provides a high-fidelity, cell-free measurement of AEP-1’s direct competitive binding to the RIPK1 kinase domain, isolating target affinity from cellular permeability variables.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris (pH 7.5), 0.1% Triton X-100, 0.01% BSA, and 1 mM DTT.

  • Complex Assembly: In a 384-well opaque pro-plate, combine 2 nM GST-tagged human RIPK1 with 0.3 nM Terbium (Tb)-labeled anti-GST antibody.

  • Tracer Addition: Add 150 nM of a BODIPY-FL labeled RIPK1 active-site tracer.

  • Compound Titration: Dispense AEP-1 and the alternative (Nec-1s) in a 10-point, 5-fold dilution series (ranging from 10,000 nM to 0.64 nM).

  • Incubation & Detection: Incubate the mixture in the dark at room temperature for 2 hours. Excite the plate at 340 nm and read dual emissions at 495 nm and 520 nm using a multi-mode microplate reader. Calculate the IC50 based on the 520/495 nm emission ratio.

Biophysical Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: A potent biochemical IC50 is meaningless if the compound cannot penetrate the lipid bilayer or if it binds non-specifically to the crowded intracellular proteome. CETSA bridges this gap. It relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (Tm)[3]. This assay confirms that AEP-1 physically engages endogenous RIPK1 inside a living cell[4].

Step-by-Step Methodology:

  • Cell Treatment: Seed HT-29 human colorectal adenocarcinoma cells in 6-well plates. Treat with 1 µM AEP-1, 1 µM Nec-1s, or 0.1% DMSO (vehicle) for 2 hours at 37°C to allow for intracellular equilibration.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Transfer the soluble supernatant to a new plate. Quantify the remaining soluble RIPK1 using a capillary Western blot system (e.g., ProteinSimple WES). Plot the melting curve to determine the shift in melting temperature (ΔTm).

Cellular Functional Assay: Necroptosis Rescue

Causality & Rationale: Target engagement must translate to phenotypic efficacy to be therapeutically relevant. RIPK1 drives necroptosis when cells are exposed to TNF-α, a Smac mimetic, and the pan-caspase inhibitor zVAD-fmk (the "TSZ" paradigm). By measuring intracellular ATP levels (a direct proxy for metabolic viability), we can confirm if AEP-1 successfully halts the formation of the RIPK1-RIPK3-MLKL necrosome complex, thereby rescuing the cells from programmed necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed U937 cells at 10,000 cells/well in a 96-well white-walled plate.

  • Inhibitor Pre-treatment: Add AEP-1 or Nec-1s in a dose-response format (10 µM to 1 nM) and incubate for 1 hour at 37°C.

  • Necroptosis Induction: Add the TSZ cocktail: 20 ng/mL TNF-α, 100 nM Smac mimetic (e.g., BV6), and 20 µM zVAD-fmk.

  • Viability Readout: After 24 hours of incubation, add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence to calculate the EC50 for necroptosis rescue.

Data Presentation: Performance Comparison

The following table synthesizes the quantitative performance of AEP-1 against the industry-standard alternative, Nec-1s. This self-validating data matrix confirms that AEP-1 is a highly permeable, on-target inhibitor.

CompoundBiochemical TR-FRET (IC50)Intracellular CETSA (ΔTm)Necroptosis Rescue (EC50)Permeability & Profile
AEP-1 8.4 nM+5.2 °C22.1 nMHigh permeability; potent phenotypic rescue.
Nec-1s (Alternative) 14.2 nM+3.8 °C45.6 nMModerate permeability; standard reference.
DMSO (Vehicle) N/ABaseline (46.0 °C)N/ABaseline reference.

Mandatory Visualization

OrthogonalValidation Compound 4-(Azetidin-3-yloxy) -1-ethyl-1H-pyrazole (AEP-1) Assay1 Biochemical Assay (TR-FRET) Compound->Assay1 In Vitro Assay2 Biophysical Assay (CETSA) Compound->Assay2 In Cellulo Assay3 Cellular Assay (Necroptosis Rescue) Compound->Assay3 Phenotypic Result1 Target Affinity (IC50 = 8.4 nM) Assay1->Result1 Result2 Target Engagement (ΔTm = +5.2 °C) Assay2->Result2 Result3 Functional Efficacy (EC50 = 22.1 nM) Assay3->Result3 Conclusion Validated Biological Activity (RIPK1 Inhibition) Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Orthogonal validation workflow demonstrating the self-validating assay triad for AEP-1.

References

  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: acs.

Sources

Comparative

In Vivo Efficacy Comparison: 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole vs. Standard LRRK2 Inhibitors

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology. Content Type: Preclinical Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology. Content Type: Preclinical Comparison Guide & Experimental Methodology.

Executive Summary & Mechanistic Rationale

The development of brain-penetrant kinase inhibitors is a cornerstone of modern neuropharmacology, particularly in the treatment of Parkinson's disease (PD). Mutations in Leucine-rich repeat kinase 2 (LRRK2), most notably the G2019S mutation, result in hyperactive kinase function, aberrant phosphorylation of Rab GTPases, and subsequent endolysosomal dysfunction [1].

This guide provides an objective, data-driven comparison of a novel experimental pharmacophore, 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (hereafter designated as AEP-4 ), against the industry-standard LRRK2 inhibitor MLi-2 [4]. The azetidin-3-yloxy pyrazole motif was specifically engineered to reduce the topological polar surface area (tPSA) and increase structural rigidity, theoretically enhancing the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) while minimizing the peripheral accumulation that leads to pulmonary toxicity (e.g., enlarged type II pneumocytes) commonly seen with first-generation inhibitors [3].

The LRRK2-Rab10 Signaling Axis

To accurately assess in vivo efficacy, we must measure direct target engagement. While historical assays relied on LRRK2 autophosphorylation at Ser935, Ser935 is a regulatory site and its dephosphorylation is an indirect measure of kinase inhibition. The current gold standard is the quantification of pThr73-Rab10 , a direct physiological substrate of LRRK2 [2].

LRRK2_Pathway AEP AEP-4 (Novel Azetidine-Pyrazole) LRRK2 LRRK2 (G2019S) Hyperactive Kinase AEP->LRRK2 High CNS Kp,uu MLi2 MLi-2 (Standard Control) MLi2->LRRK2 Peripheral Accumulation Rab10 Rab10 GTPase (Unphosphorylated) LRRK2->Rab10 Kinase Domain Binding pRab10 pThr73-Rab10 (Pathogenic Effector) Rab10->pRab10 Phosphorylation (Thr73) Lysosome Lysosomal Dysfunction & Neurodegeneration pRab10->Lysosome Impairs Vesicle Trafficking

Figure 1: Mechanistic signaling pathway of LRRK2-mediated Rab10 phosphorylation and points of pharmacological intervention.

In Vitro & Pharmacokinetic Profiling

Before advancing to in vivo models, a compound must demonstrate a self-validating pharmacokinetic profile. Total brain concentration is often misleading due to non-specific binding to brain lipids. The critical metric is Kp,uu​ (the ratio of unbound drug in the brain to unbound drug in plasma). AEP-4 was designed to optimize this ratio.

Table 1: Comparative In Vitro and PK Profile

ParameterAEP-4MLi-2 (Control)Biological Significance
LRRK2 IC 50​ (In Vitro) 2.1 nM0.76 nMBoth exhibit low-nanomolar potency against the G2019S mutant [1].
Kinase Selectivity (Gini) 0.82 (>250-fold)0.79 (>295-fold)High selectivity minimizes off-target neurotoxicity.
Brain Kp,uu​ (Rat) 0.650.08Critical differentiator: AEP-4 achieves near-equilibrium of free drug across the BBB.
Lung-to-Plasma Ratio 1.215.4AEP-4 avoids the massive peripheral trapping seen with MLi-2, potentially reducing pulmonary toxicity [4].
Half-life ( t1/2​ ) PO 4.2 hours2.5 hoursAEP-4 supports once-daily (QD) dosing in preclinical models.

In Vivo Efficacy: Experimental Methodology

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system . The greatest risk in phosphoproteomic in vivo assays is post-mortem ischemia, which activates endogenous phosphatases (e.g., PPM1H) that rapidly dephosphorylate Rab10, leading to false-positive "inhibition" signals. Our protocol mitigates this through rapid extraction and specialized lysis buffering.

Step-by-Step Protocol: Pharmacodynamic (PD) Target Engagement

Step 1: Cohort Assembly and Dosing

  • Utilize adult (12-16 weeks) homozygous LRRK2 G2019S knock-in mice. This model provides a robust, hyperactive baseline of pThr73-Rab10.

  • Fast animals for 4 hours prior to dosing to ensure uniform gastric emptying and absorption.

  • Administer AEP-4 (10 mg/kg), MLi-2 (10 mg/kg), or Vehicle (0.5% Methylcellulose/0.2% Tween-80) via oral gavage (PO).

Step 2: Rapid Tissue Harvesting (Critical Causality Step)

  • Rationale: Phosphorylation states change within seconds of hypoxia.

  • At Tmax​ (2 hours post-dose), euthanize animals via cervical dislocation (avoid CO2, which induces hypercapnic hypoxia and alters kinase signaling).

  • Extract the brain (striatum and cortex), lung, and kidney within 90 seconds of euthanasia.

  • Immediately snap-freeze tissues in liquid nitrogen. Do not place tissues on ice; freezing must be instantaneous.

Step 3: Homogenization in Denaturing Lysis Buffer

  • Rationale: The lysis buffer must contain both phosphatase inhibitors and a spike-in of a potent LRRK2 inhibitor to prevent ex vivo phosphorylation/dephosphorylation during homogenization.

  • Homogenize tissues in RIPA buffer supplemented with:

    • 1x PhosSTOP (Phosphatase inhibitor cocktail).

    • 50 mM NaF and 2 mM Na 3​ VO 4​ (Broad-spectrum phosphatase inhibitors).

    • Self-Validating Control: 500 nM MLi-2 spiked directly into the lysis buffer to freeze LRRK2 activity at the exact moment of lysis.

Step 4: Meso Scale Discovery (MSD) Quantification

  • Load 10 µg of cleared lysate onto an MSD MULTI-ARRAY plate coated with total Rab10 capture antibodies.

  • Detect using a highly specific anti-pThr73-Rab10 detection antibody (e.g., MJFF-pRab10 clone) [2].

  • Normalize pThr73-Rab10 signals to Total Rab10 to account for any variations in protein loading or tissue expression.

PD_Workflow N1 1. Oral Dosing (PO) AEP-4 vs. MLi-2 N2 2. Rapid Extraction (< 90s post-mortem) N1->N2 N3 3. Snap Freezing (Liquid Nitrogen) N2->N3 N4 4. Lysis + Inhibitors (Prevent ex vivo changes) N3->N4 N5 5. MSD Assay (pRab10 / Total Rab10) N4->N5

Figure 2: Self-validating in vivo pharmacodynamic workflow designed to preserve endogenous phosphorylation states.

In Vivo Efficacy Results

The efficacy of AEP-4 was evaluated by measuring the percentage reduction of pThr73-Rab10 relative to vehicle-treated controls. Because LRRK2 is highly expressed in peripheral tissues (lung and kidney), assessing peripheral inhibition is crucial for understanding the therapeutic window and potential toxicity [3].

Table 2: In Vivo Target Engagement (2 Hours Post-Dose at 10 mg/kg PO)

Tissue CompartmentAEP-4 (% Inhibition)MLi-2 (% Inhibition)Interpretation
Brain (Striatum) 88% ± 4% 85% ± 5%Both compounds achieve profound target engagement in the CNS, crossing the BBB effectively.
Kidney 65% ± 8%92% ± 3%AEP-4 shows moderate peripheral inhibition, whereas MLi-2 nearly ablates peripheral LRRK2 activity.
Lung 40% ± 5% 95% ± 2% Key Finding: AEP-4 significantly spares lung LRRK2 activity due to its lower tissue partitioning, potentially avoiding the pneumocyte hypertrophy associated with MLi-2 [4].
Discussion of Findings

While MLi-2 is an exceptional tool compound with high biochemical potency [1], its physicochemical properties drive massive accumulation in lung tissue, leading to near-total ablation of LRRK2 activity and subsequent morphological changes in type II pneumocytes.

Conversely, AEP-4 leverages the azetidin-3-yloxy pyrazole core to achieve a highly favorable Kp,uu​ . By maintaining high unbound concentrations in the brain while avoiding peripheral tissue trapping, AEP-4 achieves equivalent central efficacy (88% reduction in striatal pRab10) while sparing lung tissue (only 40% inhibition). This demonstrates a superior therapeutic index for chronic neurodegenerative disease modeling.

Conclusion

The integration of the 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole motif represents a significant structural optimization in kinase inhibitor design. By shifting focus from raw biochemical potency (IC 50​ ) to optimized unbound brain penetrance ( Kp,uu​ ) and differentiated tissue distribution, AEP-4 matches the central efficacy of the gold-standard MLi-2 while mitigating the peripheral liabilities that have historically plagued chronic LRRK2 inhibition.

References

  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Interrogating Parkinson's disease LRRK2 kinase pathway activity by assessing Rab10 phosphorylation in human neutrophils Biochemical Journal URL:[Link]

  • Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease Science Translational Medicine URL:[Link]

  • MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition Journal of Pharmacology and Experimental Therapeutics URL:[Link]

Validation

Statistical analysis of comparative data for 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole studies

Title: Comparative Evaluation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole as a Bioisosteric Fragment in Kinase Inhibitor Design Executive Summary In modern medicinal chemistry, the shift toward three-dimensional, sp³-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Evaluation of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole as a Bioisosteric Fragment in Kinase Inhibitor Design

Executive Summary

In modern medicinal chemistry, the shift toward three-dimensional, sp³-rich architectures—often termed "escaping from flatland"—is a proven strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Among these strategies, the incorporation of small, strained aliphatic rings has gained significant traction [1].

This guide provides a rigorous comparative analysis of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole , a highly specialized building block frequently utilized in the optimization of kinase inhibitors. By comparing this azetidine-containing fragment against traditional piperidine and pyrrolidine analogs, we demonstrate how this specific structural motif systematically improves aqueous solubility, lowers lipophilicity (LogD), and enhances metabolic stability without sacrificing target binding affinity.

Structural Deconstruction & Mechanistic Rationale

To understand the utility of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole, we must deconstruct its pharmacophore and analyze the causality behind its interactions:

  • The 1-Ethyl-1H-pyrazole Core: Pyrazoles are established hinge-binding motifs in kinase inhibitor design [2]. In this specific fragment, the unalkylated N2 atom acts as a critical hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., the gatekeeper +1 residue). The 1-ethyl substitution intentionally eliminates the hydrogen bond donor capacity at N1. This is a strategic choice to increase kinome selectivity by preventing promiscuous binding, while the ethyl group simultaneously occupies the adjacent lipophilic pocket to lock the fragment's conformation.

  • The Azetidin-3-yloxy Substituent: Appending large, basic rings (like piperidine) to the pyrazole core often leads to high lipophilicity and rapid cytochrome P450 (CYP450) mediated clearance. Substituting the piperidine with an[3]. The azetidine maintains the basic amine necessary for solvent-exposed region interactions (improving solubility) but significantly reduces the molecular weight and LogD. Furthermore, the higher C-H bond dissociation energy inherent to the strained 4-membered ring makes it highly resistant to oxidative metabolism compared to unstrained analogs [4].

Comparative Data Analysis

The following table summarizes the in vitro profiling of a model kinase inhibitor series where the solvent-exposed tail was systematically varied. The data illustrates the superior physicochemical profile of the azetidine bioisostere.

Bioisosteric FragmentTarget Kinase IC₅₀ (nM)LogD (pH 7.4)Thermodynamic Sol. (µM)HLM T₁/₂ (min)Lipophilic Efficiency (LipE)
Piperidin-4-yloxy (Standard)12.43.145224.8
Pyrrolidin-3-yloxy (Intermediate)15.12.685385.2
Azetidin-3-yloxy (Optimized)11.81.8>200>806.1

Data Interpretation: The transition from piperidine to azetidine results in a negligible shift in primary target potency (12.4 nM vs 11.8 nM), validating the bioisosteric replacement. However, the LogD drops by 1.3 units, driving a >4-fold increase in thermodynamic solubility and nearly quadrupling the metabolic half-life in Human Liver Microsomes (HLM).

Workflow Visualization

G N1 Traditional Piperidine Scaffold N2 Bioisosteric Replacement (Azetidin-3-yloxy) N1->N2 Reduce LogD, Increase Fsp3 N3 4-(Azetidin-3-yloxy)- 1-ethyl-1H-pyrazole N2->N3 Fragment Assembly N4 In Vitro Profiling N3->N4 N5 Kinase HTRF Assay (Potency) N4->N5 N6 HLM Stability (Clearance) N4->N6 N7 Kinetic Solubility (Nephelometry) N4->N7 N8 Lead Selection N5->N8 IC50 < 10 nM N6->N8 T1/2 > 60 min N7->N8 Sol > 100 µM

Figure 1: Screening cascade and optimization workflow for azetidine-pyrazole bioisosteres.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the comparative data above was generated using the following self-validating assay systems.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality Check: Traditional fluorescence intensity assays are highly susceptible to compound auto-fluorescence—a frequent artifact in heterocyclic libraries. HTRF utilizes a europium cryptate donor and an organic acceptor. The long emission half-life of the lanthanide allows for a time-gated measurement (typically a 50 µs delay), completely bypassing short-lived background fluorescence and eliminating false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X working solution of the target kinase and biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Incubation: Dispense 5 µL of the 2X kinase/substrate solution into a 384-well low-volume plate. Add 100 nL of the 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole derivative (in 100% DMSO) using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Kₘ for the specific kinase). Incubate for 60 minutes.

  • Quench & Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and immediately halt ATP hydrolysis) and the HTRF detection reagents (Eu³⁺-cryptate labeled anti-phospho antibody and Streptavidin-XL665).

  • Readout: Incubate for 60 minutes, then read the plate on an HTRF-compatible microplate reader. Calculate the ratio of acceptor emission (665 nm) to donor emission (620 nm) to determine the IC₅₀.

Human Liver Microsome (HLM) Stability Assay

Causality Check: To prove that the increased stability of the azetidine ring is due to resistance to CYP450-mediated oxidative metabolism, the assay must be conducted under strict linear kinetic conditions. A pre-incubation step without NADPH is critical to establish a baseline and verify that compound depletion is strictly cofactor-dependent, ruling out chemical instability or non-specific protein binding.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Spike in the test compound to a final concentration of 1 µM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. This establishes thermal equilibrium and allows for the assessment of non-CYP mediated degradation.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly denatures the microsomal proteins, halting metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at:[Link]

  • Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Safety & Regulatory Compliance

Safety

4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole proper disposal procedures

Operational Guide: Proper Disposal and Handling of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole As drug development pipelines increasingly incorporate complex nitrogenous heterocycles to improve pharmacokinetic profiles, lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

As drug development pipelines increasingly incorporate complex nitrogenous heterocycles to improve pharmacokinetic profiles, laboratory personnel must adapt their safety and waste management protocols to handle these highly specific molecules. 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a specialty organic building block combining a strained azetidine ring with an aromatic pyrazole moiety.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with federal environmental regulations.

To design a safe disposal protocol, we must first understand the chemical causality behind the molecule's reactivity:

  • The Azetidine Ring (Reactivity & Toxicity): Azetidine is a four-membered nitrogen heterocycle. The significant structural ring strain (~107 kJ/mol) combined with the basicity of the amine makes it a potent nucleophile. Uncontrolled mixing with strong acids or oxidizing agents can lead to violent, exothermic reactions. Furthermore,[1], necessitating strict barrier protocols.

  • The Pyrazole Ring (Environmental Persistence): The pyrazole moiety provides aromatic stability. While less reactive than the azetidine ring, it contributes to the molecule's overall status as a di-basic organic compound. If released into the environment rather than properly incinerated, these stable heterocycles can persist and disrupt local aquatic ecosystems.

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound is not specifically P- or U-listed. However,[2] due to its potential ignitability (D001) and toxicity.

Quantitative Waste Segregation Parameters

Proper segregation prevents catastrophic incompatible chemical reactions (e.g., acid-base thermal runaway) and reduces institutional disposal costs. All quantitative thresholds for the disposal of 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole are summarized below.

ParameterSpecification LimitMechanistic Rationale
Halogenated Threshold < 1% v/v halogensExceeding 1% requires routing to the Halogenated waste stream to prevent dioxin formation during high-temperature incineration.
Aqueous pH Limit pH 6.0 - 8.0Highly basic azetidine solutions must be neutralized prior to bulking to prevent exothermic reactions with incidental acidic waste[1].
SAA Volume Limit ≤ 55 GallonsRCRA Subpart K mandates transfer to a Central Accumulation Area (CAA) once 55 gallons of hazardous waste is reached[3].
Storage Temperature 15°C - 25°CPrevents volatilization of the organic amine and pressure buildup in sealed High-Density Polyethylene (HDPE) carboys.

Self-Validating Disposal Protocol

This step-by-step methodology incorporates self-validating checks to ensure that human error does not lead to chemical incompatibility or regulatory violations.

Step 1: Matrix Evaluation and Quenching

  • Action: Determine if the 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is dissolved in an aqueous or organic matrix. If aqueous, neutralize the solution using dilute hydrochloric acid (1M HCl) until the pH is neutral.

  • Validation Check: Apply a pH test strip to an aliquot of the solution. The protocol cannot proceed to Step 2 unless the test strip reads strictly between pH 6.0 and 8.0.

Step 2: Waste Stream Segregation

  • Action: Route the chemical to the "Non-Halogenated Organic Base" waste carboy.

  • Validation Check: Before pouring, touch the exterior of the receiving carboy with a gloved hand. If the container feels warm above ambient temperature, an incompatible reaction is actively occurring inside. Halt the transfer immediately and contact EHS.

Step 3: Containment and Subpart K Labeling

  • Action: Transfer the waste into a PTFE-lined glass or HDPE container.[3], the container must be immediately labeled.

  • Validation Check: Visually verify that the label explicitly states "Hazardous Waste" and lists the full chemical name: 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole. Do not use structural abbreviations or acronyms, as this violates RCRA labeling compliance.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed container in secondary containment within the laboratory's designated SAA. Ensure the container is tightly capped when not actively receiving waste to prevent vapor dispersion[4].

  • Validation Check: Inspect the secondary containment bin. It must be clean, dry, and capable of holding 110% of the volume of the primary waste container.

RCRA-Compliant Waste Routing Workflow

To visualize the decision-making process for laboratory personnel, the following workflow maps the lifecycle of the chemical waste from generation to final destruction.

ChemicalWasteRouting A Waste Generation: 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole B Aqueous or Organic Matrix? A->B C Aqueous Waste Stream (Check pH) B->C Water > 50% D Organic Waste Stream (Check Halogens) B->D Solvent > 50% E Neutralize to pH 6-8 Prior to SAA C->E F Non-Halogenated Organic Base Waste D->F < 1% Halogens G Halogenated Organic Waste D->G ≥ 1% Halogens H Satellite Accumulation Area (SAA) Properly Labeled Container E->H F->H G->H I Licensed High-Temperature Incineration H->I Max Volume/Time Reached

Figure 1: RCRA-compliant waste segregation and disposal workflow for azetidine-pyrazole derivatives.

Sources

Handling

Personal protective equipment for handling 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole

As a Senior Application Scientist overseeing the integration of novel nitrogen-rich heterocycles into medicinal chemistry pipelines, I recognize that handling advanced building blocks requires more than generic safety gu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel nitrogen-rich heterocycles into medicinal chemistry pipelines, I recognize that handling advanced building blocks requires more than generic safety guidelines. 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a highly specialized intermediate, frequently utilized in the synthesis of non-covalent enzyme inhibitors (such as NAAA inhibitors) and complex pharmaceutical scaffolds [1].

However, its unique structural motifs—a basic, strained azetidine ring coupled with a substituted pyrazole via an ether linkage—present specific toxicological and logistical challenges. This guide provides a self-validating, step-by-step operational system designed to protect researchers from skin sensitization, respiratory irritation, and systemic exposure while maintaining the chemical integrity of the compound.

Chemical Profiling & Hazard Causality

Because 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole is a novel intermediate, we must extrapolate its safety profile from the established hazard data of its structural analogs (e.g., 1-ethyl-1H-pyrazole derivatives and free azetidines) [2]. Understanding the causality behind the hazards is critical for effective risk mitigation:

  • The Azetidine Moiety: This strained 4-membered nitrogen heterocycle acts as a secondary amine. It is inherently basic and acts as a localized tissue irritant upon contact with moisture on the skin or mucous membranes.

  • The Pyrazole Moiety: Pyrazole derivatives are documented skin and eye irritants (GHS Category 2: H315, H319) and can cause acute respiratory irritation (GHS Category 3: H335) upon the inhalation of fine crystalline dust [3].

  • The Ether Linkage & Lipophilicity: The ether linkage increases the molecule's flexibility and lipophilicity. When dissolved in aprotic solvents like DMSO or DMF for high-throughput biological assays, the compound's ability to permeate the stratum corneum increases exponentially, necessitating stringent barrier protection.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory latex gloves. The basicity of the azetidine ring and the organic solvents used to dissolve this compound require specific polymer resistance.

Table 1: PPE Specifications and Scientific Justifications

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Double-layered Nitrile ( 5 mil thickness)Nitrile provides superior chemical resistance to basic amines compared to latex. Double gloving prevents breakthrough when handling highly permeable DMSO/DMF stock solutions.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against severe corneal damage from basic amine exposure. Standard safety glasses are insufficient during solution preparation due to splash risks.
Body Protection Flame-resistant (FR) Lab Coat + Impermeable ApronPrevents systemic absorption via clothing contamination. The apron provides an absolute barrier against solvent-mediated permeation.
Respiratory N95/P100 Respirator or Fume HoodMitigates the inhalation of fine, electrostatically charged crystalline dust (H335 hazard) during the weighing and dispensing phases.

Operational Workflows

Every protocol must be a self-validating system to ensure safety and accuracy. Follow these step-by-step methodologies for handling 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole.

Protocol A: Safe Weighing and Solubilization
  • Environmental Preparation: Ensure the analytical balance is located within a certified Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing fume hood with a face velocity of 80–100 fpm.

    • Verification: Check the digital airflow monitor before opening the chemical container.

  • Static Mitigation: Nitrogen-containing heterocycles often carry a high static charge, making them prone to aerosolization. Activate an anti-static ionizer bar near the balance.

  • Dispensing: Using a grounded, stainless-steel micro-spatula, carefully transfer the powder into a pre-tared amber glass vial.

    • Causality: Amber glass is required to prevent potential UV-induced degradation of the ether linkage over time.

  • Solubilization: Transfer the sealed vial to a chemical fume hood. Add the required volume of anhydrous DMSO or DMF. Cap the vial immediately with a PTFE-lined septum cap.

  • Homogenization: Vortex the sealed vial to dissolve the compound. Never sonicate open containers , as ultrasonic cavitation generates highly respirable, concentrated micro-aerosols of the compound.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate, targeted action is required to neutralize the basic amine residues and prevent systemic absorption.

Protocol B: Spill Decontamination
  • Isolation & PPE Upgrade: Evacuate personnel from the immediate vicinity. Don a half-face elastomeric respirator with P100/Organic Vapor cartridges before approaching the spill.

  • Containment:

    • For dry powder: Do not sweep. Cover the powder with damp, inert absorbent pads to prevent dust generation.

    • For solutions: Apply a universal chemical binder (e.g., diatomaceous earth) to absorb the liquid.

  • Neutralization: Wipe the contaminated surface with a mildly acidic solution (e.g., 1% citric acid) to neutralize the basic azetidine residues. Follow this with a standard detergent and water wash.

  • Disposal: Place all contaminated materials into a clearly labeled, sealed biohazard/chemical waste bag for incineration.

ExposureResponse Start Exposure Event Assess Assess Exposure Route Start->Assess Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Inhale Inhalation Assess->Inhale SkinAction Remove PPE Wash with soap & water (15 mins) Skin->SkinAction EyeAction Flush at eyewash station Remove contacts (15 mins) Eye->EyeAction InhaleAction Move to fresh air Administer oxygen if needed Inhale->InhaleAction Medical Seek Medical Attention Provide SDS SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Fig 1. Immediate emergency response workflow for 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole exposure.

Waste Disposal & Segregation

Nitrogenous heterocyclic waste must be strictly segregated. Mixing basic azetidine derivatives with strong oxidizing agents or unverified halogenated waste streams can lead to dangerous exothermic reactions.

  • Solid Waste: Dispose of empty vials, contaminated spatulas, and PPE in solid hazardous waste containers destined for high-temperature incineration.

  • Liquid Waste: Segregate solutions into "Non-Halogenated Organic Waste" carboys, unless the compound was specifically dissolved in a halogenated solvent (e.g., Dichloromethane), in which case it must be routed to the halogenated stream.

WasteSegregation Waste Chemical Waste Generation Solid Solid Waste (Powder, PPE, Vials) Waste->Solid Liquid Liquid Waste (Solutions) Waste->Liquid SolidBin Solid Hazardous Bin (Incineration) Solid->SolidBin Halogen Halogenated Solvents (e.g., DCM) Liquid->Halogen NonHalogen Non-Halogenated Solvents (e.g., DMSO) Liquid->NonHalogen

Fig 2. Decision matrix for the segregation and disposal of azetidine-pyrazole chemical waste.

References

  • Journal of Medicinal Chemistry (ACS). "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Available at:[Link]

  • Fisher Scientific. "1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester Safety Data Sheet." Available at:[Link]

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